ASP1126
Description
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Properties
Molecular Formula |
C26H26ClF6NO5 |
|---|---|
Molecular Weight |
581.9 g/mol |
IUPAC Name |
1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H25F6NO5.ClH/c27-25(28,29)15-38-22-4-1-16(10-21(22)26(30,31)32)13-36-20-3-2-19-9-17(14-37-23(19)11-20)12-33-7-5-18(6-8-33)24(34)35;/h1-4,9-11,18H,5-8,12-15H2,(H,34,35);1H |
InChI Key |
LLYLBEQEAUKJEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC3=C(C=C(C=C3)OCC4=CC(=C(C=C4)OCC(F)(F)F)C(F)(F)F)OC2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to SF1126: A Pan-PI3K Inhibitor Prodrug with Dual Antitumor and Antiangiogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many human cancers. This has made the PI3K/AKT/mTOR axis a prime target for therapeutic intervention. SF1126 is a novel, water-soluble prodrug of the pan-PI3K inhibitor LY294002. It is designed to overcome the poor pharmacological properties of its parent compound by being conjugated to an RGD-containing tetra-peptide, which targets integrins expressed on tumor vasculature and cancer cells. This targeted delivery mechanism enhances the therapeutic index of the active compound, leading to potent antitumor and antiangiogenic effects. This technical guide provides an in-depth overview of SF1126, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction: The Rationale for Targeting the PI3K Pathway
The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, driven by mutations in key components like PIK3CA and loss of the tumor suppressor PTEN.[1] This pathway plays a central role in promoting cell proliferation, survival, and metabolic reprogramming in cancer cells.[2] Furthermore, activation of the PI3K pathway in tumor cells can stimulate the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis, by both hypoxia-inducible factor 1 (HIF-1)-dependent and independent mechanisms.[3][4] The binding of VEGF to its receptors on endothelial cells also activates the PI3K pathway within these cells, which is crucial for their migration and the formation of new blood vessels.[4] Therefore, a pan-PI3K inhibitor that can simultaneously block this pathway in both tumor and endothelial cells holds the promise of a dual therapeutic effect: direct antitumor activity and inhibition of angiogenesis.
SF1126 was developed as a clinically viable pan-PI3K inhibitor.[5][6] It is a prodrug of LY294002, a potent but pharmacologically challenging pan-PI3K inhibitor.[5] The conjugation of LY294002 to an RGD peptide in SF1126 allows for targeted delivery to integrins, which are overexpressed on many tumor and endothelial cells, thereby increasing the local concentration of the active drug at the tumor site.[5][7]
Mechanism of Action
Upon administration, the SF1126 prodrug is hydrolyzed, releasing the active pan-PI3K inhibitor, SF1101 (LY294002).[7] SF1101 competitively inhibits the ATP-binding site of all class I PI3K isoforms (α, β, γ, and δ), as well as other members of the PI3K superfamily like mTOR and DNA-PK.[7] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to the deactivation of downstream effectors, most notably the serine/threonine kinase AKT. The inhibition of the PI3K/AKT/mTOR pathway by SF1126 results in:
-
Antitumor Activity: Induction of cell cycle arrest and apoptosis in tumor cells.[8]
-
Antiangiogenic Activity: Suppression of HIF-1α and VEGF production, leading to a decrease in tumor-induced angiogenesis.[5]
Data Presentation
In Vitro Efficacy: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SF1126 in various cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | Not specified, but potent inhibition shown | [8] |
| Hep3B | Hepatocellular Carcinoma | 5.05 | [9] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | [9] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [9] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | [9] |
| SUDHL-4 | B-cell Non-Hodgkin's Lymphoma | 3.28 | [8] |
| TMD-8 | B-cell Non-Hodgkin's Lymphoma | 1.47 | [8] |
In Vivo Efficacy: Xenograft Models
SF1126 has demonstrated significant tumor growth inhibition in various preclinical xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HT-29 | Colorectal Cancer | Subcutaneous administration | Significant inhibition | [8] |
| V-Ha-Ras transgenic mouse | Glioma | 50 mg/kg, s.c., every other day for 3 weeks | Significant retardation of tumor growth | [5] |
| A673 | Ewing Sarcoma | 50 mg/kg, 6 days/week for 30 days | Significant reduction in tumor volume | [6] |
| LLC | Lewis Lung Carcinoma | 50 mg/kg, 3 times a week | Significant blockade of tumor growth | [10] |
| B16F10 | Melanoma | 50 mg/kg, daily for 15 days | 60% reduction in metastatic nodules | [10] |
Clinical Trial Data: Phase I Study in Advanced Solid Tumors and B-cell Malignancies
A Phase I clinical trial evaluated the safety, pharmacokinetics, and preliminary efficacy of SF1126 in patients with advanced solid tumors and B-cell malignancies.[9]
| Parameter | Finding | Reference |
| Patient Population | 44 patients with advanced solid tumors and B-cell malignancies | [9] |
| Dose Escalation | 9 dose levels from 90 to 1110 mg/m²/day | [9] |
| Maximum Tolerated Dose (MTD) | Not reached; Maximum Administered Dose (MAD) was 1110 mg/m² | [9] |
| Safety Profile | Generally well-tolerated, with most toxicities being grade 1 and 2. A single DLT (diarrhea) was observed at 180 mg/m². | [9] |
| Pharmacokinetics | SF1126 is rapidly cleared post-infusion. The active hydrolysis product (LY294002/SF1101) has a half-life of approximately 1.1-1.5 hours. Dose-proportional Cmax and AUC were observed. | [4][9] |
| Efficacy | Stable disease (SD) was the best response in 19 of 33 (58%) evaluable patients. A patient with chronic lymphocytic leukemia (CLL) who had progressed on rituximab achieved SD with SF1126 alone and a significant response in combination with rituximab. | [9] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of SF1126 on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
SF1126
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of SF1126 in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PI3K Pathway Proteins
This protocol is for assessing the effect of SF1126 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
SF1126
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of SF1126 for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the antitumor efficacy of SF1126 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
SF1126
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer SF1126 (e.g., by intraperitoneal or subcutaneous injection) at the desired dose and schedule. Administer the vehicle control to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Endothelial Cell Tube Formation Assay
This assay assesses the in vitro antiangiogenic activity of SF1126.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plate
-
SF1126
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of SF1126 or a vehicle control.
-
Seed the HUVECs onto the Matrigel-coated wells (e.g., 1-2 x 10⁴ cells/well).
-
Incubate for 4-18 hours at 37°C to allow for the formation of capillary-like structures (tubes).
-
Visualize and photograph the tube network using a phase-contrast microscope.
-
For quantification, the total tube length or the number of branch points can be measured using image analysis software. Alternatively, cells can be labeled with Calcein AM for fluorescent imaging.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of SF1126.
Caption: A general experimental workflow for evaluating a pan-PI3K inhibitor.
Caption: The dual mechanism of action of SF1126 leading to tumor growth inhibition.
Conclusion
SF1126 represents a promising therapeutic strategy for a broad range of cancers due to its dual action against both tumor cells and the tumor vasculature. By targeting the central PI3K/AKT/mTOR signaling pathway, it effectively inhibits key processes of cancer progression. The prodrug design of SF1126 successfully addresses the pharmacological limitations of its active component, LY294002, allowing for targeted delivery and improved tolerability. Preclinical and early clinical data support the continued development of SF1126 as a viable anticancer agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the evaluation and understanding of pan-PI3K inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Anti-tumor effect of a novel PI3-kinase inhibitor, SF1126, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of SF1126 in Cancer Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: SF1126 is a first-in-class, integrin-targeted prodrug that, upon systemic administration, is converted to its active form, LY294002 (also referred to as SF1101).[1][2] This compound was engineered to improve the poor solubility and short half-life of LY294002, making it a viable clinical candidate.[2][3] SF1126 functions as a multi-kinase inhibitor, primarily targeting key nodes in oncogenic signaling pathways that are frequently dysregulated in cancer. This document provides a comprehensive overview of the molecular targets of SF1126, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Molecular Targets of SF1126
SF1126 is characterized as a pan-inhibitor, affecting multiple critical signaling proteins and pathways. Its primary targets include the Phosphoinositide 3-Kinase (PI3K) family, the mammalian Target of Rapamycin (mTOR), DNA-dependent Protein Kinase (DNA-PK), and Bromodomain-containing protein 4 (BRD4).[1][4][5]
1.1. The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its hyperactivation is a common feature in many human cancers.[6][7][8] SF1126, through its active metabolite LY294002, is a potent pan-PI3K inhibitor, targeting all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ).[1][2]
-
PI3K Inhibition: By inhibiting PI3K, SF1126 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.
-
Downstream Effectors: Inhibition of the PI3K/AKT axis leads to a cascade of downstream effects, including:
-
Reduced AKT Phosphorylation: Studies consistently show that SF1126 treatment leads to a significant decrease in the phosphorylation of AKT at key residues like Serine 473 (p-AKT).[2][9]
-
mTOR Complex Inhibition: SF1126 directly inhibits mTOR, a member of the PI3K-related kinase (PIKK) superfamily.[1][3] This dual inhibition of PI3K and mTOR effectively shuts down signaling through both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4]
-
Suppression of mTORC1 Substrates: The inhibition of mTORC1 is evidenced by the decreased phosphorylation of its key substrates, including p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1).[5][9] This suppression disrupts protein synthesis and cell growth.
-
1.2. Bromodomain and Extra-Terminal (BET) Family Proteins
Recent evidence has identified SF1126 as a dual PI3K-BRD4 inhibitor.[4][5][7] BRD4 is an epigenetic reader protein that plays a critical role in the transcription of key oncogenes.
-
BRD4 Inhibition: By targeting BRD4, SF1126 disrupts the transcriptional machinery responsible for expressing major cancer drivers.
-
Downregulation of BRD4 Targets: Treatment with SF1126 has been shown to downregulate the expression of critical BRD4 target proteins, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1.[4][7]
1.3. Other Key Kinase Targets
-
DNA-PK: As a member of the PIKK family, DNA-PK is also inhibited by SF1126.[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. Its inhibition can sensitize cancer cells to DNA-damaging agents.
-
MAPK/ERK Pathway: While PI3K is the primary target, SF1126 also demonstrates an inhibitory effect on the MAPK/ERK pathway, as evidenced by the inhibition of phospho-ERK.[9][10] This suggests a broader impact on cell proliferation and survival signaling.
-
p38 MAP Kinase: In colorectal cancer (CRC) cells, SF1126 has been shown to activate p38 signaling, which contributes to its cytotoxic and apoptotic effects.[4][7] This action appears to be unique to SF1126 and not a feature of combined treatment with separate PI3K and BRD4 inhibitors.[7]
1.4. Integrin Targeting Mechanism
A unique feature of SF1126 is its conjugation to an Arginine-Glycine-Aspartic acid-Serine (RGDS) peptide.[2][7] This peptide targets integrins, such as αvβ3 and α5β1, which are often overexpressed on tumor cells and tumor vasculature.[2][9] This targeting mechanism is designed to increase the local concentration of the active drug within the tumor microenvironment, thereby enhancing its anti-tumor and anti-angiogenic efficacy while potentially reducing systemic toxicity.[2][8]
Caption: SF1126 mechanism of action from cell surface targeting to intracellular effects.
Quantitative Data: In Vitro Cytotoxicity
SF1126 has demonstrated potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) | Citation |
| Hep3B | Hepatocellular Carcinoma | 5.05 | 48 | [5] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | 48 | [5] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | 48 | [5] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | 48 | [5] |
Downstream Cellular Effects
The multi-targeted inhibition by SF1126 culminates in several key anti-cancer outcomes:
-
Induction of Apoptosis: SF1126 treatment leads to a significant increase in apoptosis. This is demonstrated by an increase in the cleavage of Caspase-3, a key executioner caspase, and confirmed by TUNEL and Histone DNA ELISA assays.[4][7][9]
-
Cell Cycle Arrest: The compound causes cell cycle arrest, typically at the G0/G1 phase, which is consistent with the downregulation of cell cycle promoters like Cyclin D1.[5][7]
-
Anti-Angiogenic Activity: SF1126 potently inhibits angiogenesis.[2][9] This is achieved by blocking the hypoxic stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequently reducing the production of Vascular Endothelial Growth Factor (VEGF).[8][9] In vivo studies confirm this with a marked decrease in tumor microvessel density.[9][11]
Detailed Experimental Protocols
The characterization of SF1126's activity relies on a set of standard and specialized biochemical and cellular assays.
4.1. Western Blot Analysis for Protein Phosphorylation and Expression
This protocol is used to detect changes in the levels of total and phosphorylated proteins within key signaling pathways (e.g., p-AKT, p-ERK, HIF-1α).
-
Cell Lysis: Cancer cells, treated with various concentrations of SF1126 for specified times, are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-BRD4, anti-c-Myc) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Standard workflow for Western Blot analysis of SF1126 target modulation.
4.2. Cell Viability and Proliferation Assays (MTT / BrdU)
These assays quantify the effect of SF1126 on cell survival and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[9]
-
Treatment: Cells are treated with a range of SF1126 concentrations for 24, 48, or 72 hours.
-
MTT Assay:
-
MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and DMSO is added to dissolve the crystals.
-
Absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.
-
-
BrdU ELISA Assay:
-
BrdU labeling solution is added to the cells for a few hours to be incorporated into the DNA of proliferating cells.
-
Cells are fixed, and an anti-BrdU antibody conjugated to a peroxidase enzyme is added.
-
A substrate solution is added, and the colorimetric reaction is measured with a spectrophotometer.
-
4.3. Apoptosis Detection Assays
These methods confirm that cell death occurs via apoptosis.
-
Cleaved Caspase-3 Staining:
-
Treated cells are fixed and permeabilized.
-
Cells are incubated with an antibody specific for cleaved Caspase-3.[9]
-
A fluorescently labeled secondary antibody is used for detection via flow cytometry or fluorescence microscopy.
-
-
TUNEL Staining:
-
This method detects DNA fragmentation, a hallmark of apoptosis.
-
Treated cells are fixed and permeabilized.
-
The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
The labeled DNA is then visualized by fluorescence microscopy.[4]
-
4.4. In Vivo Tumor Xenograft Studies
This protocol assesses the anti-tumor efficacy of SF1126 in a living organism.
-
Cell Implantation: An appropriate number of cancer cells (e.g., HT-29 or MM.1R) are suspended in a medium like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[4][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives SF1126 via a clinically relevant route (e.g., intravenous or subcutaneous administration) at a specified dose and schedule (e.g., 50 mg/kg, 3 times per week).[7][11]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (PCNA) and microvessel density (CD31).[9]
Caption: Workflow for assessing the in vivo anti-tumor efficacy of SF1126.
Conclusion
SF1126 is a rationally designed multi-kinase inhibitor that simultaneously targets several critical nodes in cancer cell signaling. Its ability to act as a dual PI3K/BRD4 inhibitor, coupled with its inhibition of mTOR and DNA-PK, provides a multi-pronged attack on tumor proliferation, survival, angiogenesis, and transcriptional addiction. The integrin-targeting RGDS peptide moiety further enhances its therapeutic potential by concentrating the active compound at the tumor site. The extensive preclinical data, supported by the detailed methodologies described herein, establish SF1126 as a significant compound in the landscape of targeted cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor effect of a novel PI3-kinase inhibitor, SF1126, in (12) V-Ha-Ras transgenic mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SF1126: A Pan-PI3K Inhibitor Targeting Tumor Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of this process. SF1126, a novel prodrug of the pan-PI3K inhibitor LY294002, has emerged as a promising anti-cancer agent with potent anti-angiogenic properties. This technical guide provides a comprehensive overview of the mechanism of action of SF1126 in inhibiting tumor angiogenesis, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
SF1126 is a conjugate of the pan-PI3K inhibitor LY294002 and an RGD (arginine-glycine-aspartic acid) peptide.[1] This design enhances the drug's solubility and allows for targeted delivery to tumor cells and vasculature expressing specific integrins.[1] By inhibiting all class IA PI3K isoforms, SF1126 effectively blocks the downstream signaling cascade that promotes angiogenesis.[2] Preclinical studies have demonstrated its efficacy in reducing tumor growth and vascularity across various cancer models.[2][3]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The anti-angiogenic effect of SF1126 is primarily mediated through its inhibition of the PI3K/Akt/mTOR pathway. This pathway, when activated in cancer cells, leads to the upregulation of key angiogenic factors, most notably hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[4]
Downregulation of HIF-1α
Under hypoxic conditions characteristic of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, including VEGF.[4] SF1126, by inhibiting PI3K, prevents the activation of Akt and mTOR, which are crucial for HIF-1α stabilization and activity.[3] This leads to a significant reduction in HIF-1α protein levels and its transcriptional activity.
Suppression of VEGF Expression
VEGF is a potent mitogen for endothelial cells and a key driver of angiogenesis. The inhibition of the PI3K/Akt/mTOR pathway by SF1126 directly results in the decreased expression and secretion of VEGF by tumor cells.[5] This reduction in VEGF levels starves the tumor of its blood supply, thereby inhibiting its growth.
Quantitative Data on Anti-Angiogenic Effects
Preclinical studies have provided significant quantitative evidence of SF1126's anti-angiogenic efficacy.
| Parameter | Tumor Model | Treatment | Result | Reference |
| Microvessel Density (MVD) | LN229 Glioma Xenograft | 50 mg/kg SF1126 | 72% decrease in MVD compared to control. | [4] |
| HIF-1α Transcriptional Activity | LN229 Glioma Cells | SF1126 | 90% suppression of HIF-1α transcription under hypoxic conditions. | [4] |
| Tumor Growth Inhibition | Renal Cell Carcinoma (Caki and 786-0) Xenografts | 25 mg/kg SF1126 (s.c., 3x/week for 3 weeks) | >90% inhibition of tumor growth. | [3] |
| Metastatic Nodule Reduction | B16F10 Melanoma | 50 mg/kg SF1126 | 60% reduction in metastatic nodules in the lungs. | [6] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anti-angiogenic effects of SF1126.
In Vivo Tumor Growth and Angiogenesis Model
This protocol describes a typical xenograft study to assess the in vivo efficacy of SF1126.
Protocol:
-
Cell Culture: Culture human renal cell carcinoma (e.g., 786-0 or Caki) cells in appropriate media.
-
Animal Model: Use athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 tumor cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups. Administer SF1126 (e.g., 25 mg/kg) subcutaneously three times a week. The control group receives a vehicle control.[3]
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint: At the end of the study (e.g., 3 weeks), euthanize the mice and excise the tumors.[3]
-
Tissue Processing: Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemistry. Snap-freeze the remaining tissue for protein analysis.
Western Blot for HIF-1α Stabilization
This protocol details the detection of HIF-1α protein levels in tumor cells treated with SF1126.
Protocol:
-
Cell Culture and Treatment: Plate tumor cells (e.g., LN229 glioma cells) and allow them to adhere. Induce hypoxia (e.g., 1% O₂) and treat with SF1126 at various concentrations for a specified time (e.g., 4-6 hours).
-
Protein Extraction: Prepare nuclear extracts from the cells, as stabilized HIF-1α translocates to the nucleus.[7] Keep samples on ice to prevent protein degradation.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-105) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., Lamin B1 for nuclear extracts).
Immunofluorescence for Microvessel Density (CD31 Staining)
This protocol describes the staining of tumor sections to visualize and quantify blood vessels.
Protocol:
-
Tissue Sectioning: Cut 5 µm sections from formalin-fixed, paraffin-embedded tumor tissues.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 (PECAM-1) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rat IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields per tumor section.[6]
Conclusion
SF1126 represents a significant advancement in the development of targeted anti-cancer therapies. Its dual mechanism of inhibiting tumor cell proliferation and survival, coupled with its potent anti-angiogenic effects, makes it a compelling candidate for further clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of SF1126 in the context of tumor angiogenesis. As our understanding of the intricate signaling networks driving cancer progression deepens, targeted agents like SF1126 will undoubtedly play an increasingly important role in the future of oncology.
References
- 1. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semafore Pharmaceuticals, Inc.'s SF1126 Exhibits Antitumor and Antiangiogenic Activity - BioSpace [biospace.com]
- 3. Pan-PI-3 kinase inhibitor SF1126 shows antitumor and antiangiogenic activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. SF1126, Semafore Pharmaceuticals, Inc.'s PI3 Kinase Inhibitor, Found to Block Angiogenic Signaling From Both VEGF and Bv8 in Multiple Cell Line - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. emulatebio.com [emulatebio.com]
SF1126: A Dual PI3K/BRD4 Inhibitor for Colorectal Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with a pressing need for novel therapeutic strategies, particularly for chemoresistant tumors.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in CRC, making it a key target for drug development.[1][3][4] Additionally, the bromodomain-containing protein 4 (BRD4) has emerged as a critical oncogenic driver in CRC.[1][2] SF1126 is a novel dual inhibitor that uniquely targets both the PI3K/Akt/mTOR and BRD4 pathways.[1][2][5] This technical guide provides an in-depth overview of SF1126, its mechanism of action, and its preclinical efficacy in colorectal cancer models, offering valuable insights for researchers and drug development professionals.
SF1126 is a prodrug composed of the pan-PI3K inhibitor LY294002 conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide.[1][6] This RGD motif targets integrins, which are often overexpressed on tumor vasculature, thereby enhancing the delivery and accumulation of the active compound within the tumor microenvironment.[1][6][7] Upon cellular uptake, SF1126 is hydrolyzed, releasing its active metabolite to exert its anti-cancer effects.[8][9]
Mechanism of Action
SF1126 exhibits a multi-faceted mechanism of action against colorectal cancer cells, primarily through the dual inhibition of the PI3K/Akt/mTOR and BRD4 signaling pathways, coupled with the unique activation of p38 MAP kinase.[1][2][10]
Dual Inhibition of PI3K/Akt/mTOR and BRD4 Signaling
SF1126 effectively blocks the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[1][2] This inhibition leads to decreased phosphorylation of key downstream effectors such as Akt and S6K1.[1] Concurrently, SF1126 targets BRD4, a key epigenetic reader, resulting in the downregulation of critical BRD4 target genes, including the proto-oncogene Myc and cell cycle regulator Cyclin D1.[1][2] The simultaneous blockade of these two major oncogenic pathways contributes to the potent anti-proliferative and pro-apoptotic effects of SF1126 in colorectal cancer cells.[1]
Activation of p38 Signaling
A distinctive feature of SF1126 is its ability to activate the p38 MAP kinase signaling pathway.[1][2][10] This activation appears to be a unique action of SF1126, as it is not observed with the combination of individual PI3K and BRD4 inhibitors.[2] The activation of p38 signaling has been shown to contribute to the cytotoxic and pro-apoptotic effects of SF1126 in CRC cells.[1][2][10]
Caption: Mechanism of action of SF1126 in colorectal cancer cells.
Preclinical Efficacy in Colorectal Cancer Models
In vitro and in vivo studies have demonstrated the potent anti-cancer activity of SF1126 in colorectal cancer models.
In Vitro Studies
SF1126 has been shown to potently inhibit the survival, proliferation, and cell cycle progression of the HT-29 human colorectal cancer cell line and primary human colon cancer cells.[1][2] Notably, SF1126 was non-cytotoxic to normal colon epithelial cells.[1] Treatment with SF1126 induces G1-S phase cell cycle arrest and triggers significant apoptosis in CRC cells.[1]
Table 1: In Vitro Activity of SF1126 in HT-29 Colorectal Cancer Cells
| Parameter | Concentration | Duration | Effect | Reference |
| Cell Viability (MTT Assay) | 1-10 µM | 72-96 h | Concentration- and time-dependent inhibition | [11][12] |
| IC50 | ~1-5 µM | 72-96 h | Half-maximal inhibitory concentration | [11][12] |
| Colony Formation (Soft Agar Assay) | 1-10 µM | 10 days | Significant decrease in viable colonies | [11][12] |
| Proliferation (BrdU Assay) | 1-10 µM | - | Concentration-dependent inhibition | [11][12] |
| Cell Cycle | 5-10 µM | - | Increased G0/G1 phase, decreased S and G2/M phases (G1-S arrest) | [1][11] |
| Apoptosis (TUNEL Assay) | 1-10 µM | - | Increased TUNEL fluorescence intensity | [12] |
| Apoptosis (Caspase Activity) | 1-10 µM | - | Dose-dependent increase in caspase-3 and -9 activities | [2] |
In Vivo Studies
In a HT-29 xenograft mouse model, subcutaneous administration of well-tolerated doses of SF1126 significantly inhibited tumor growth.[1][2][10] This demonstrates the potential of SF1126 as an effective anti-tumor agent in a preclinical in vivo setting.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of SF1126 in colorectal cancer research.
Cell Culture
The human colorectal adenocarcinoma cell line HT-29 is a commonly used model for studying the effects of SF1126.[1][13] These cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[14]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[15]
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,500-10,000 cells/well and incubate overnight.[16]
-
Treatment: Treat cells with varying concentrations of SF1126 for the desired duration (e.g., 24-96 hours).[16]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[15]
Colony Formation Assay (Soft Agar Assay)
This assay measures the ability of single cells to grow into colonies, an indicator of tumorigenicity.
-
Base Agar Layer: Prepare a base layer of 0.5-0.8% agar in culture medium in 6-well plates or 35 mm dishes.[10][17]
-
Cell Suspension: After treatment with SF1126, resuspend cells in a top layer of 0.3-0.4% agar in culture medium.[10]
-
Plating: Plate the cell-agar suspension on top of the base layer.
-
Incubation: Incubate at 37°C for 10-21 days, feeding the cells 1-2 times per week with culture medium.[10][18]
-
Staining and Counting: Stain the colonies with crystal violet and count them using a dissecting microscope.[10][18]
Cell Proliferation Assay (BrdU Incorporation Assay)
This assay measures DNA synthesis as an index of cell proliferation.
-
Cell Plating and Treatment: Plate and treat cells with SF1126 as for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to the cells and incubate for 1-4 hours at 37°C.[12][16][19]
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.[16][20]
-
Immunodetection: Add an anti-BrdU primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20]
-
Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm.[19]
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[21][22]
-
Sample Preparation: Prepare cells or tissue sections on slides.
-
Fixation and Permeabilization: Fix the samples with paraformaldehyde and permeabilize with a detergent like Triton X-100.[4][23]
-
TUNEL Reaction: Incubate the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.[21]
-
Visualization: Visualize the labeled apoptotic cells using fluorescence microscopy.[22]
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample, such as those involved in the PI3K/Akt/mTOR pathway.[24][25]
-
Protein Extraction: Lyse SF1126-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Myc, Cyclin D1) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.
HT-29 Xenograft Mouse Model
This in vivo model is used to assess the anti-tumor efficacy of SF1126.
-
Cell Implantation: Subcutaneously inject HT-29 cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[13][14]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer SF1126 or vehicle control to the mice via a suitable route (e.g., subcutaneous injection).[1]
-
Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Experimental workflow for preclinical evaluation of SF1126.
Conclusion
SF1126 represents a promising therapeutic agent for colorectal cancer due to its novel dual-inhibitory mechanism targeting both the PI3K/Akt/mTOR and BRD4 pathways, as well as its unique ability to activate p38 signaling. Its targeted delivery system via RGD peptide conjugation enhances its potential for clinical translation. The preclinical data summarized in this guide highlight the potent anti-tumor activity of SF1126 and provide a solid foundation for further investigation and development. The detailed experimental protocols offer a practical resource for researchers aiming to explore the therapeutic potential of SF1126 and similar targeted therapies in colorectal cancer.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. cellgs.com [cellgs.com]
- 8. medkoo.com [medkoo.com]
- 9. Facebook [cancer.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 13. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 14. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 18. millerlaboratory.org [millerlaboratory.org]
- 19. assaygenie.com [assaygenie.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Conversion of SF1126 to LY294002
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF1126 is a novel, water-soluble prodrug of LY294002, a potent pan-phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] The clinical utility of LY294002 has been hampered by its poor solubility and unfavorable pharmacokinetic profile.[3][4][5] SF1126 was designed to overcome these limitations by conjugating LY294002 to a targeting peptide, thereby enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the conversion of SF1126 to its active form, LY294002, focusing on the underlying mechanism, relevant quantitative data, and the experimental methodologies used for its characterization.
Introduction: The Rationale for a Prodrug Approach
LY294002 is a well-characterized inhibitor of all PI3K isoforms and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][4] However, its inherent insolubility and short in vivo half-life have prevented its development as a clinical therapeutic.[3][4] The development of SF1126 as a prodrug represents a strategic approach to improve the druggability of LY294002.[1][2] SF1126 is a conjugate of LY294002 (referred to as SF1101 in some literature) with an Arg-Gly-Asp-Ser (RGDS) tetrapeptide (referred to as SF1174).[6] This design not only enhances water solubility but also facilitates targeted delivery to integrin-expressing tumor cells and vasculature.[2][6]
The Conversion Mechanism: Hydrolysis
The conversion of the inactive prodrug SF1126 to the active inhibitor LY294002 occurs through a spontaneous hydrolysis reaction. This cleavage takes place at physiological pH, leading to the liberation of LY294002 and the RGDS targeting peptide.[7] The precise kinetics of this conversion are crucial for determining the pharmacokinetic profile and therapeutic window of SF1126. While specific rate constants for the hydrolysis of SF1126 are not extensively reported in publicly available literature, in vitro studies have confirmed that the conversion occurs at a controlled rate, allowing for a sustained release of the active compound.[7]
Quantitative Data
The following tables summarize the available quantitative data regarding the pharmacokinetics of SF1126 and its conversion products from a Phase I clinical trial in patients with advanced solid tumors and B-cell malignancies.
Table 1: Pharmacokinetic Parameters of SF1126 and its Metabolites (Cycle 1)
| Analyte | Dose Range (mg/m²) | Mean Cmax (ng/mL) | Mean AUC₀₋t (ng·h/mL) | Mean t½ (h) |
| SF1126 (Prodrug) | 90 - 1110 | 67 - 1304 | 41 - 1036 | 0.3 - 4.4 |
| SF1101 (LY294002) | 90 - 1110 | 579 - 7430 | 1052 - 25786 | 1.0 - 2.4 |
| SF1174 (RGDS Peptide) | 90 - 1110 | 214 - 7979 | 253 - 25564 | Not Reported |
Data compiled from a Phase I clinical study.[4] Cmax: Maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Half-life.
Table 2: In Vitro Cytotoxicity of SF1126 and LY294002 in Multiple Myeloma Cell Lines
| Cell Line | SF1126 IC₅₀ (µM) | LY294002 (SF1101) IC₅₀ (µM) |
| MM.1S | 8.89 | 7.174 |
| MM.1R | 11.67 | 9.04 |
| RPMI 8226 | 11.90 | 5.83 |
IC₅₀ values were determined after 48 hours of treatment.[7]
Experimental Protocols
Detailed, step-by-step experimental protocols for the analysis of SF1126 conversion are often proprietary and not fully disclosed in publications. However, based on the available literature, the following outlines the general methodologies employed.
In Vitro Cleavage Assay
Objective: To determine the rate and extent of SF1126 conversion to LY294002 under physiological conditions.
General Protocol:
-
A stock solution of SF1126 is prepared in an appropriate solvent.
-
The stock solution is diluted in a buffer solution mimicking physiological pH (e.g., phosphate-buffered saline, pH 7.4).
-
The reaction mixture is incubated at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched, typically by the addition of an organic solvent or acidification.
-
The concentrations of remaining SF1126 and the newly formed LY294002 in each aliquot are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The data is then used to calculate the rate of hydrolysis.
Note: A study mentioned that the spontaneous conversion of SF1126 to SF1101 was determined at neutral pH 7.0 using liquid chromatography-mass spectrometry analysis, and the conversion rate was found to be similar to a control prodrug. However, specific details of the protocol were not provided.
Pharmacokinetic Analysis in Plasma
Objective: To quantify the concentrations of SF1126, LY294002 (SF1101), and the RGDS peptide (SF1174) in plasma samples from preclinical or clinical studies.
General Protocol:
-
Sample Collection: Blood samples are collected from subjects at predetermined time points following the administration of SF1126. Plasma is isolated by centrifugation.
-
Sample Preparation: Plasma samples typically undergo protein precipitation to remove larger molecules that can interfere with the analysis. This is often achieved by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.
-
Internal Standard: A known concentration of a stable isotope-labeled internal standard for each analyte is added to the samples to ensure accurate quantification.
-
LC-MS/MS Analysis: The prepared samples are injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatography: The analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid to improve ionization.
-
Mass Spectrometry: The separated analytes are ionized (e.g., using electrospray ionization) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard to ensure selectivity and accurate quantification.
-
-
Data Analysis: The concentration of each analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes.
Note: A Phase I clinical trial reported that plasma samples were analyzed for SF1126, SF1101, and SF1174 using validated methods developed and run at a specialized laboratory.[4] However, the specific parameters of the LC-MS/MS method were not detailed.
Mandatory Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.
Experimental Workflow
Caption: General experimental workflows for in vitro and in vivo analysis of SF1126 conversion.
Logical Relationship
Caption: The conversion of the SF1126 prodrug into its active components via hydrolysis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of pan-PI3-kinase inhibitor SF1126 in trastuzumab-sensitive and trastuzumab-resistant HER2-over-expressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro cleavage efficiency of sgRNAs correlates with functional genome editing in target cells [takarabio.com]
The Dual PI3K/BRD4 Inhibitor SF1126: A Technical Guide to its Impact on Cancer Cell Cycle Progression
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of SF1126, a first-in-class dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4), with a specific focus on its effects on cell cycle progression in cancer cells. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
SF1126 is a novel small molecule inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. By targeting two critical oncogenic pathways, the PI3K/Akt/mTOR signaling cascade and the BRD4-mediated transcriptional regulation of key oncogenes, SF1126 effectively halts cancer cell growth. A primary mechanism through which SF1126 exerts its anti-tumor activity is the induction of cell cycle arrest, predominantly at the G0/G1 phase. This guide will detail the molecular pathways affected by SF1126, present quantitative data on its cell cycle effects, and provide comprehensive experimental protocols for researchers to investigate these effects in their own models.
Core Mechanism of Action: Dual Inhibition of PI3K and BRD4
SF1126 is a prodrug of LY294002, a well-characterized pan-PI3K inhibitor, conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide. This design enhances its solubility and facilitates targeted delivery to tumors.[1] Its dual-inhibitory function is central to its efficacy.
-
PI3K Pathway Inhibition : The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[2] SF1126, by inhibiting PI3K, prevents the phosphorylation and activation of Akt, a key downstream effector.[3][4] This leads to the reduced activity of mTOR and other downstream targets that are crucial for cell cycle progression.
-
BRD4 Inhibition : BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, recognizing acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, including c-Myc and Cyclin D1.[2] SF1126's ability to also inhibit BRD4 leads to the transcriptional repression of these critical cell cycle regulators.[2][5]
The convergence of these two inhibitory activities results in a potent blockade of the G1 to S phase transition, forcing cancer cells into a state of growth arrest.
Caption: SF1126 dual-inhibition signaling pathway.
Quantitative Analysis of SF1126-Induced Cell Cycle Arrest
Treatment of cancer cells with SF1126 leads to a significant alteration in the distribution of cells across the different phases of the cell cycle. As demonstrated in colorectal cancer (CRC) cell lines such as HT-29, SF1126 induces a robust G0/G1 phase arrest.[1][5] This effect is dose-dependent and results in a concomitant decrease in the proportion of cells in the S and G2/M phases.[1][5]
| Treatment Group | Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control | HT-29 | 0 | Baseline | Baseline | Baseline | [1][5] |
| SF1126 | HT-29 | 5 | Significantly Increased | Decreased | Decreased | [1][5] |
| SF1126 | HT-29 | 10 | Significantly Increased | Decreased | Decreased | [1][5] |
Note: The term "Significantly Increased" and "Decreased" are used as reported in the source literature, which indicates a statistically significant shift in cell cycle phase distribution as determined by Propidium Iodide Flow Cytometry (PI-FACS) analysis. The precise baseline percentages can vary between experiments.
Detailed Experimental Protocols
Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with SF1126 using PI staining followed by flow cytometry.
References
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
The Dual-Action Anti-Proliferative Power of SF1126: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the anti-proliferative effects of SF1126, a novel dual inhibitor targeting key oncogenic pathways. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways modulated by this promising anti-cancer agent.
Introduction: A Dual-Pronged Attack on Cancer
SF1126 is a rationally designed small-molecule prodrug that uniquely combines the inhibitory activities of a pan-Phosphoinositide 3-kinase (PI3K) inhibitor, LY294002, with a Bromodomain-containing protein 4 (BRD4) inhibitor.[1][2] The molecule is conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide, which targets integrins often overexpressed on tumor vasculature and cancer cells, thereby enhancing drug delivery and concentrating its therapeutic effect at the tumor site.[2][3][4] Upon cell entry, SF1126 is hydrolyzed to its active form, SF1101 (LY294002), which proceeds to inhibit the PI3K/Akt/mTOR signaling cascade and the transcriptional activity of BRD4.[5] This dual inhibition strategy effectively disrupts two of the most critical pathways involved in cancer cell proliferation, survival, and growth.
Quantitative Anti-Proliferative Effects of SF1126
The efficacy of SF1126 has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from preclinical studies, highlighting its potent anti-proliferative and anti-tumor activities.
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| SUDHL-4 | B-cell Non-Hodgkin's Lymphoma | Apoptosis | IC50 | < 4µM | [6] |
| TMD-8 | B-cell Non-Hodgkin's Lymphoma | Apoptosis | IC50 | < 4µM | [6] |
| SUDHL-4 | B-cell Non-Hodgkin's Lymphoma | Proliferation | IC50 | 3.28µM | [6] |
| TMD-8 | B-cell Non-Hodgkin's Lymphoma | Proliferation | IC50 | 1.47µM | [6] |
| A673 | Ewing Sarcoma | Cell Survival | IC50 | 6.7 µM | [7] |
| EWS502 | Ewing Sarcoma | Cell Survival | IC50 | 13.9 µM | [7] |
| SK-N-MC | Ewing Sarcoma | Cell Survival | IC50 | 11.4 µM | [7] |
| SK-PN-DW | Ewing Sarcoma | Cell Survival | IC50 | 13.4 µM | [7] |
| MM.1S | Multiple Myeloma | Apoptosis (Cleaved Caspase-3) | % Positive Cells (5µM) | 8.3% (1.4-fold increase) | [8] |
| MM.1S | Multiple Myeloma | Apoptosis (Cleaved Caspase-3) | % Positive Cells (50µM) | 11.4% (1.9-fold increase) | [8] |
| MM.1R | Multiple Myeloma | Apoptosis (Cleaved Caspase-3) | % Positive Cells (5µM) | 3-fold increase | [8] |
| MM.1R | Multiple Myeloma | Apoptosis (Cleaved Caspase-3) | % Positive Cells (50µM) | 2.7-fold increase | [8] |
Table 1: In Vitro Anti-Proliferative and Apoptotic Activity of SF1126
| Xenograft Model | Cancer Type | Treatment Dose & Schedule | Metric | Result | Reference |
| HT-29 | Colorectal Cancer | 20 or 50 mg/kg, subcutaneous, daily | Tumor Growth Inhibition | Significant inhibition | [1][2] |
| MM.1R | Multiple Myeloma | Not specified | Tumor Volume Growth Inhibition | >90% inhibition | [8][9] |
| MM.1R | Multiple Myeloma | Not specified | Cellular Proliferation (PCNA) | Significant reduction (25% vs 7% in controls) | [8] |
| (12)V-Ha-Ras Tg | Glioma | Not specified | Tumor Growth | Inhibition of pre-established subcutaneous tumors | [10] |
| LLC | Lewis Lung Carcinoma | 50 mg/kg, 3 times a week | Tumor Growth | Significant blockade | [11] |
| B16F10 | Melanoma | Not specified | Metastatic Nodules in Lungs | 60% reduction | [11] |
| A673 | Ewing Sarcoma | 50 mg/kg, 6 days a week for 30 days | Tumor Volume | Significant reduction | [7][12] |
| Renal Cell Carcinoma | Renal Cell Carcinoma | 20 mg/kg, i.v., 3x/week (with rapamycin) | Tumor Volume | 54% regression | [13] |
Table 2: In Vivo Anti-Tumor Efficacy of SF1126
Core Signaling Pathways Modulated by SF1126
SF1126 exerts its anti-proliferative effects by concurrently inhibiting the PI3K-Akt-mTOR and BRD4 signaling pathways, while also activating the p38 MAPK pathway in some contexts.
Inhibition of the PI3K-Akt-mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. SF1126, through its active metabolite, inhibits all isoforms of PI3K, leading to a downstream cascade of effects.[5] This inhibition prevents the phosphorylation and activation of Akt, which in turn leads to the deactivation of mTORC1 and mTORC2.[1][6] The consequences of this blockade include decreased protein synthesis, cell growth, and proliferation, as well as the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by SF1126.
Downregulation of BRD4 and Target Gene Expression
BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters, driving the expression of key oncogenes such as c-Myc and Cyclin D1.[1][2] SF1126 has been shown to inhibit the interaction of BRD4 with acetylated histones, leading to the downregulation of these critical target genes.[14] This results in cell cycle arrest and a reduction in cell proliferation.
Caption: Downregulation of BRD4 target genes by SF1126.
Activation of p38 Signaling
Interestingly, in colorectal cancer cells, SF1126 has been observed to activate the p38 MAPK signaling pathway.[1][2] The activation of p38 has been linked to the induction of apoptosis in these cells.[2] This suggests a third, pro-apoptotic mechanism of action for SF1126 in certain cancer types.
Caption: Activation of pro-apoptotic p38 signaling by SF1126.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the anti-proliferative effects of SF1126.
Cell Viability and Proliferation Assays
a) MTT Assay:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of SF1126 (e.g., 0.1 to 50 µM) or vehicle control for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
b) BrdU Incorporation ELISA:
-
Culture cells in 96-well plates and treat with SF1126 as described for the MTT assay.
-
During the final 2-4 hours of treatment, add BrdU (5-bromo-2'-deoxyuridine) to each well.
-
Fix the cells and detect incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase substrate according to the manufacturer's instructions (e.g., Roche Cell Proliferation ELISA, BrdU kit).
-
Measure the absorbance to quantify cell proliferation.
Apoptosis Assays
a) TUNEL Staining:
-
Grow cells on coverslips and treat with SF1126.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using an in situ cell death detection kit (e.g., from Roche) to label DNA strand breaks.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify apoptotic cells using fluorescence microscopy.
b) Cleaved Caspase-3 Immunostaining:
-
Following SF1126 treatment, fix and permeabilize cells as described above.
-
Incubate with a primary antibody against cleaved caspase-3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Analyze the percentage of positive cells by flow cytometry or fluorescence microscopy.
Western Blotting for Signaling Pathway Analysis
-
Treat cells with SF1126 for the desired time points.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, c-Myc, Cyclin D1, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Tumor Model
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HT-29 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer SF1126 (e.g., 20-50 mg/kg) or vehicle control via a specified route (e.g., subcutaneous or intravenous injection) and schedule (e.g., daily or 3-5 times per week).
-
Measure tumor volume and body weight regularly (e.g., every 3-4 days).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
References
- 1. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. escholarship.org [escholarship.org]
- 8. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumor effect of a novel PI3-kinase inhibitor, SF1126, in (12) V-Ha-Ras transgenic mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Augmented Antitumor Activity for Novel Dual PI3K/BDR4 Inhibitors, SF2523 and SF1126 in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercehealthcare.com [fiercehealthcare.com]
- 14. aacrjournals.org [aacrjournals.org]
SF1126: A Technical Guide to its Apoptosis-Inducing Mechanism in Tumor Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
SF1126 is a novel, first-in-class dual inhibitor that targets both the Phosphoinositide 3-Kinase (PI3K) superfamily and the Bromodomain-containing protein 4 (BRD4).[1] Structurally, SF1126 is a water-soluble prodrug composed of the pan-PI3K inhibitor LY294002 conjugated to a synthetic Arg-Gly-Asp-Ser (RGDS) peptide.[2] This peptide moiety facilitates targeted delivery to tumor cells and vasculature by binding to specific integrins.[2][3] Upon hydrolysis under physiological conditions, SF1126 releases its active compound, which potently inhibits all Class I isoforms of PI3K (α, β, δ, γ) and other superfamily members like mTOR.[4] By disrupting the constitutively active PI3K/Akt/mTOR survival pathway and downregulating BRD4-dependent oncogenes, SF1126 effectively shifts the cellular balance towards programmed cell death, making it a promising agent in oncology. This document provides a detailed technical overview of the molecular mechanisms by which SF1126 induces apoptosis, summarizes key quantitative data, and outlines relevant experimental protocols.
Core Mechanism of Action
SF1126 exerts its pro-apoptotic effects primarily through the dual inhibition of two critical oncogenic pathways: PI3K/Akt/mTOR and BRD4.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.
-
PI3K Inhibition: Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). SF1126, by inhibiting PI3K, blocks this conversion, leading to reduced levels of the second messenger PIP3.
-
Downregulation of Akt Activity: The reduction in PIP3 prevents the recruitment and subsequent phosphorylation of the serine/threonine kinase Akt (Protein Kinase B) at the plasma membrane. This leads to a significant decrease in activated, phosphorylated Akt (p-Akt).[3]
-
Suppression of Downstream Effectors: The lack of p-Akt activity affects numerous downstream targets that promote cell survival. Key consequences include:
-
Inhibition of mTOR: Akt can activate the mammalian Target of Rapamycin (mTOR) complex, a key regulator of cell growth and proliferation. SF1126 suppresses this activation.[1]
-
Modulation of Bcl-2 Family Proteins: Activated Akt normally phosphorylates and inactivates pro-apoptotic proteins such as Bad and Bax, while promoting the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][4] SF1126-mediated inhibition of Akt reverses these effects, tipping the balance in favor of apoptosis.
-
Inhibition of BRD4
Recent studies have identified SF1126 as a dual PI3K/BRD4 inhibitor.[1][2] BRD4 is an epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes.
-
Displacement from Chromatin: The active moiety of SF1126 (LY294002) binds to BRD4, displacing it from the transcriptional start sites of its target genes.[2]
-
Downregulation of Oncogenes: This displacement leads to the transcriptional repression of critical pro-proliferative and anti-apoptotic genes, most notably MYC and Cyclin D1.[1][5] The downregulation of these proteins contributes to cell cycle arrest and apoptosis.
Activation of p38 Signaling
In some cancer types, such as colorectal cancer, SF1126 has been shown to induce apoptosis through the activation of the p38 MAP kinase pathway.[5] This action appears to be unique to SF1126 and not a general feature of combined PI3K and BRD4 inhibition, suggesting an additional mechanism contributing to its cytotoxicity.[5]
Caption: SF1126 signaling pathways leading to apoptosis and cell cycle arrest.
Quantitative Data Summary
The efficacy of SF1126 has been quantified in various preclinical models. The tables below summarize its inhibitory concentration (IC50) for cell proliferation and its capacity to induce apoptosis in different tumor cell lines.
Table 1: IC50 Values of SF1126 for Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| SUDHL-4 | GCB-DLBCL* | 3.28 | [6] |
| TMD-8 | ABC-DLBCL* | 1.47 | [6] |
| Hep3B | Hepatocellular Carcinoma | 5.05 | [1] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | [1] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [1] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | [1] |
*Diffuse Large B-cell Lymphoma (Germinal Center B-cell-like / Activated B-cell-like)
Table 2: Apoptosis Induction by SF1126 in B-NHL Cell Lines
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) | Reference |
|---|---|---|---|---|
| SUDHL-4 | SF1126 | 50 | 25% | [6] |
| SUDHL-4 | CAL-101 (p110δ inhibitor) | 50 | 12% | [6] |
| TMD-8 | SF1126 | 20 | 20% | [6] |
| TMD-8 | CAL-101 (p110δ inhibitor) | 20 | 6% |[6] |
Experimental Protocols & Workflows
The following sections detail the methodologies for key experiments used to characterize the pro-apoptotic role of SF1126.
Western Blot for Phospho-Akt (p-Akt) Inhibition
This protocol is used to quantify the inhibition of Akt activation by measuring the levels of Akt phosphorylated at key residues (e.g., Ser473, Thr308) relative to total Akt.
Methodology:
-
Cell Culture and Treatment: Plate tumor cells and grow to 70-80% confluency. Treat cells with varying concentrations of SF1126 (e.g., 0.5-10 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Separate proteins by electrophoresis. Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473 or Thr308) diluted in 5% BSA/TBST.[9]
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH).
Caption: Experimental workflow for Western Blot analysis of p-Akt.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Culture and Treatment: Culture 1-5 x 10^6 cells and treat with SF1126 for the desired time to induce apoptosis. Include positive and negative controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and combine with the supernatant to collect any floating apoptotic cells. For suspension cells, collect by centrifugation.
-
Washing: Wash cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5-10 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caption: Experimental workflow for Annexin V & PI apoptosis assay.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of cleaved caspase-3, a key executioner caspase, by measuring the cleavage of a specific colorimetric substrate.
Methodology:
-
Cell Culture and Treatment: Induce apoptosis in 1-5 x 10^6 cells by treating with SF1126.
-
Cell Lysate Preparation:
-
Pellet cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) containing the active caspases.
-
-
Assay Reaction:
-
Load 50-200 µg of protein lysate into a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Initiate the reaction by adding 5 µL of the DEVD-pNA substrate (final concentration 200 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity.
-
Caption: Experimental workflow for colorimetric Caspase-3 activity assay.
Conclusion
SF1126 induces apoptosis in tumor cells through a potent, multi-pronged mechanism. By simultaneously inhibiting the pro-survival PI3K/Akt/mTOR pathway and the oncogene-driving BRD4, SF1126 effectively dismantles key cellular defenses against programmed cell death. The inhibition of Akt activity is central to this process, as it unleashes pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade. The quantitative data from preclinical studies demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer types at low micromolar concentrations. The detailed protocols provided herein offer a robust framework for researchers to investigate and validate the effects of SF1126 and similar targeted agents on apoptotic signaling pathways.
References
- 1. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor SF1126 with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. kumc.edu [kumc.edu]
SF1126: A Pan-PI3K Inhibitor as a Potential Therapeutic for Multiple Myeloma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a B-cell malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant therapeutic advances, MM remains largely incurable, with many patients relapsing or becoming refractory to existing treatments.[1] The phosphatidylinositol-3 kinase (PI3K)/AKT signaling pathway is a critical mediator of cell survival, proliferation, and drug resistance in multiple myeloma, making it a key therapeutic target.[2][3][4] SF1126 is an integrin-targeted, pan-isoform PI3K inhibitor that has demonstrated significant anti-myeloma activity in both preclinical and early-phase clinical studies.[2][3] This document provides a comprehensive technical overview of SF1126, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
SF1126 is a water-soluble prodrug of LY294002, a well-characterized pan-PI3K inhibitor.[5][6] It is comprised of LY294002 conjugated to a tetra-peptide that targets RGD-recognizing integrins, which are often overexpressed on tumor and endothelial cells.[6] This targeting mechanism is designed to enhance drug delivery to the tumor microenvironment. Upon administration, SF1126 is hydrolyzed to release the active compound, which competitively inhibits the ATP-binding site of all PI3K isoforms.
The inhibition of PI3K by SF1126 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the activation of downstream effectors, most notably AKT. By inhibiting the phosphorylation of AKT (p-AKT), SF1126 disrupts a cascade of survival signals. Preclinical studies have shown that SF1126 not only inhibits p-AKT but also suppresses the phosphorylation of downstream targets such as ERK and S6 kinase.[3] Furthermore, SF1126 has been shown to oppose the hypoxic stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key factor in tumor adaptation to low-oxygen environments and angiogenesis.[2][3] The culmination of these effects is the induction of apoptosis, as evidenced by the cleavage of caspase-3.[3]
References
- 1. Mechanism of action of proteasome inhibitors and deacetylase inhibitors and the biological basis of synergy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Treatment Targeting mTOR and MAPK Pathways Has Synergistic Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols: Optimal Concentration of SF1126 for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
SF1126 is a versatile small-molecule inhibitor that functions as a prodrug, converting to its active form, SF1101 (LY294002), upon cell entry.[1] It is recognized as a pan-phosphoinositide-3-kinase (PI3K) inhibitor, targeting all isoforms of the enzyme.[1] Furthermore, emerging research has identified SF1126 as a dual inhibitor, also targeting Bromodomain-containing protein 4 (BRD4).[2][3][4] This dual activity allows SF1126 to potently suppress key oncogenic cascades. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway and the downregulation of BRD4 targets such as Myc and Cyclin D1.[2][3] These actions collectively lead to the induction of apoptosis, cell cycle arrest, and a reduction in cancer cell proliferation, making SF1126 a compound of significant interest in oncology research.[2][4][5]
These application notes provide a comprehensive guide to utilizing SF1126 in cell culture experiments, summarizing effective concentrations across various cell lines and detailing protocols for key experimental assays.
Mechanism of Action
SF1126 exerts its anti-tumor effects by simultaneously blocking multiple critical signaling pathways. The primary target is the PI3K/Akt/mTOR cascade, a central regulator of cell growth, survival, and metabolism.[6][7] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex, to promote protein synthesis and cell proliferation.[8][9] SF1126 inhibits PI3K, thereby blocking this entire downstream cascade. Additionally, SF1126 inhibits the epigenetic reader protein BRD4, preventing it from promoting the transcription of key oncogenes like c-Myc.[2][3] Some studies also show that SF1126 can activate p38 signaling, contributing to its cytotoxic effects in certain cancer cells.[2][3]
Data Presentation: Efficacy of SF1126
The optimal concentration of SF1126 is highly dependent on the cell line and the experimental endpoint. The half-maximal inhibitory concentration (IC50) is a critical metric for determining the potency of a compound.
Table 1: IC50 Values of SF1126 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Hepatocellular Carcinoma | Huh7 | 2.14 | 48 hours | [4] |
| SK-Hep1 | 3.14 | 48 hours | [4] | |
| Hep3B | 5.05 | 48 hours | [4] | |
| HepG2 | 6.89 | 48 hours | [4] | |
| Ewing Sarcoma | A673 | 6.7 | Not Specified | [10] |
| SK-N-MC | 11.4 | Not Specified | [10] | |
| SK-PN-DW | 13.4 | Not Specified | [10] | |
| EWS502 | 13.9 | Not Specified | [10] | |
| Multiple Myeloma | MM.1S | ~8.9 - 11.9 | Not Specified | [5][10] |
| MM.1R | ~8.9 - 11.9 | Not Specified | [5][10] | |
| Neuroblastoma | NB-EB | 0.95 | Not Specified | [11] |
| NB-SD | 65.7 | Not Specified | [11] | |
| Colorectal Cancer | HT-29 | 1 - 10* | 24 hours | [2] |
*Note: For HT-29 cells, a specific IC50 value is not provided in the search results, but a concentration range of 1-10 µM was shown to effectively induce apoptosis.[2]
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Experiment Type | Recommended Concentration Range | Rationale |
| Initial Dose-Response (IC50) | 0.1 µM - 50 µM | A broad range to capture the sensitivity of a new cell line. |
| Cell Viability / Proliferation | 0.5x to 5x IC50 | To confirm dose-response and for combination studies. |
| Western Blot (Signaling) | 0.5 µM - 10 µM | Effective inhibition of p-Akt is often seen in this range within hours.[2][4][10] |
| Apoptosis Assays | 1 µM - 10 µM | This range has been shown to induce apoptotic markers like cleaved caspase-3.[2][5] |
| Cell Cycle Analysis | 1 µM - 10 µM | Effective for inducing G0/G1 arrest in sensitive cell lines.[4] |
Experimental Protocols
General Guidelines
-
Reconstitution: SF1126 is typically supplied as a powder. Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[12]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
-
Working Dilutions: Prepare fresh dilutions from the stock solution in complete cell culture medium immediately before each experiment.
-
Vehicle Control: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[12] Always include a vehicle-only control in your experiments.
Protocol 1: Cell Viability Assay (CCK-8 / MTS Method)
This protocol outlines a colorimetric assay to determine the effect of SF1126 on cell viability and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SF1126 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 2,000-10,000 cells/well, optimize for your cell line) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
SF1126 Treatment: Prepare serial dilutions of SF1126 in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted SF1126 solutions. Include wells for "untreated" and "vehicle control" (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.[13]
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTS reagent to each well.[13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a graph with concentration on the x-axis (log scale) and percent viability on the y-axis to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway following SF1126 treatment.
Materials:
-
6-well or 10 cm culture dishes
-
SF1126 stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt (Ser473), total Akt, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat cells with desired concentrations of SF1126 (e.g., 0.5, 2.5, 5 µM) for a specified time (e.g., 2, 8, 24 hours).[14]
-
Cell Lysis: Place culture dishes on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14][15]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[14]
-
Sample Preparation: Normalize protein concentrations for all samples. Mix the lysate (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Conclusion
SF1126 is a potent dual inhibitor of the PI3K/mTOR and BRD4 pathways, demonstrating significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. The optimal concentration for in vitro experiments typically falls within the low micromolar range (1-15 µM). However, due to the inherent variability among cell lines, it is imperative for researchers to empirically determine the IC50 and effective dose for each specific cell line and experimental condition. The protocols provided herein serve as a robust starting point for investigating the cellular effects of SF1126.
References
- 1. Facebook [cancer.gov]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SF1126 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of SF1126, a dual PI3K/BRD4 inhibitor, in mouse xenograft models. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.
Introduction to SF1126
SF1126 is a water-soluble prodrug of LY294002, a well-characterized pan-PI3K inhibitor.[1][2] It is conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide, which targets integrins expressed on the tumor vasculature, thereby enhancing drug delivery to the tumor site.[2][3][4] Upon cell entry, SF1126 is hydrolyzed to its active form, SF1101 (LY294002), which inhibits all isoforms of phosphoinositide-3-kinase (PI3K) and other members of the PI3K superfamily, including mTOR and DNA-PK.[1] More recently, SF1126 has also been identified as an inhibitor of Bromodomain-containing protein 4 (BRD4), giving it a dual-inhibitor status.[3][5][6] This dual activity allows SF1126 to potently inhibit tumor cell proliferation, survival, and angiogenesis by blocking the PI3K/Akt/mTOR signaling pathway and downregulating key BRD4 targets like Myc and Cyclin D1.[3][5][7]
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and efficacy of SF1126 in various mouse xenograft models as reported in the literature.
Table 1: SF1126 Dosage and Administration in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Colorectal Cancer | HT-29 | Nude mice | 20 or 50 mg/kg | Subcutaneous | Daily | [3][8] |
| Lewis Lung Carcinoma | LLC | Wild-type mice | 50 mg/kg | Not specified | 3 times a week | [9][10] |
| Multiple Myeloma | MM.1R | Athymic mice | Not specified | Not specified | Not specified | [7] |
| Ewing Sarcoma | A673 | RAG-2-/- mice | 50 mg/kg | Subcutaneous | 6 days a week | [11] |
Table 2: Efficacy of SF1126 in Inhibiting Tumor Growth in Mouse Xenograft Models
| Cancer Type | Cell Line | Dosage | Outcome | Reference |
| Colorectal Cancer | HT-29 | 20 or 50 mg/kg | Significantly inhibited xenograft growth.[3][8] | [3][8] |
| Lewis Lung Carcinoma | LLC | 50 mg/kg | Significantly blocked tumor growth.[9][10] | [9][10] |
| Multiple Myeloma | MM.1R | Not specified | 94% inhibition of tumor growth.[7] | [7] |
| Ewing Sarcoma | A673 | 50 mg/kg | Significant reduction in tumor volume.[11] | [11] |
Experimental Protocols
This section provides a detailed methodology for a typical mouse xenograft study using SF1126.
1. Cell Culture and Preparation
-
Cell Lines: Select a human cancer cell line of interest (e.g., HT-29 for colorectal cancer, A673 for Ewing sarcoma).
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.
-
Cell Viability: Assess cell viability using a method like trypan blue exclusion to ensure >95% viability.
-
Cell Suspension: Resuspend the cells in sterile PBS or an appropriate medium (e.g., Matrigel) at the desired concentration for injection (e.g., five million cells per mouse).[3][8]
2. Animal Model and Tumor Implantation
-
Animal Strain: Use immunodeficient mice (e.g., nude mice, RAG-2-/- mice) to prevent rejection of the human tumor cells.[3][8][11]
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse.[3][8] For orthotopic models, such as in Ewing sarcoma, cells can be injected intrafemorally.[11]
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[12]
3. SF1126 Administration
-
Treatment Initiation: Begin SF1126 administration when the average tumor volume reaches a predetermined size (e.g., 100 mm3).[3][8]
-
Drug Preparation: Prepare SF1126 in a sterile vehicle suitable for the chosen administration route.
-
Dosage and Administration:
-
Control Group: Administer the vehicle alone to the control group of mice.
4. Efficacy Evaluation and Endpoint
-
Tumor Growth Measurement: Continue to measure tumor volume and the body weight of the mice regularly throughout the study to monitor efficacy and toxicity.[3][8]
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration (e.g., 30 or 36 days).[3][8][11]
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as western blotting to assess protein expression or immunohistochemistry to evaluate markers of proliferation (e.g., PCNA) and angiogenesis (e.g., CD31).[7]
Visualizations
Signaling Pathway of SF1126
References
- 1. Facebook [cancer.gov]
- 2. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Detection of Phosphorylated AKT (p-AKT) Following SF1126 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF1126 is a water-soluble prodrug of the pan-phosphoinositide-3-kinase (PI3K) inhibitor, LY294002. By being conjugated to an RGD peptide, SF1126 is designed for targeted delivery to cells expressing specific integrins, such as those found in the tumor microenvironment. Upon cellular entry, SF1126 is hydrolyzed to its active form, which inhibits all isoforms of PI3K. The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. AKT, a serine/threonine kinase, is a key downstream effector of PI3K. Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). Inhibition of PI3K by SF1126 is expected to decrease the phosphorylation of AKT, making the measurement of p-AKT levels a crucial biomarker for assessing the drug's target engagement and downstream efficacy.
These application notes provide a detailed protocol for performing a western blot to quantify the changes in phosphorylated AKT (p-AKT) levels in cancer cell lines after treatment with SF1126.
Signaling Pathway and Mechanism of Action
SF1126 exerts its effect by inhibiting the PI3K-mediated phosphorylation of AKT. The following diagram illustrates the signaling pathway and the point of inhibition by SF1126.
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effect of SF1126 on p-AKT levels in PC3 prostate tumor tissue at various time points following administration. The data represents the prolonged pharmacodynamic knockdown of p-AKT.[1]
| Time Point after SF1126 Administration | Relative p-AKT Levels (Normalized to Control) |
| 4 hours | Markedly Reduced |
| 18 hours | Sustained Reduction |
Note: The original data was presented in a reverse-phase protein array and described as "markedly reduced" and "prolonged pharmacodynamic knockdown". For the purpose of this table, a qualitative summary is provided. Researchers should generate their own quantitative data following the detailed protocol below.
Detailed Experimental Protocol
This protocol is designed for the analysis of p-AKT (specifically at Ser473, a common marker for AKT activation) and total AKT levels in cultured cells following treatment with SF1126.
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., PC-3, U87MG), culture medium, fetal bovine serum (FBS), and antibiotics.
-
SF1126: Prepare stock solutions in a suitable solvent (e.g., water or DMSO) as per the manufacturer's instructions.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay Reagent: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue. Precast gels are also suitable.
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer (Tris, glycine, methanol), Tris-buffered saline with Tween-20 (TBST).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins due to potential high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-AKT (Ser473) antibody
-
Rabbit anti-AKT (pan) antibody
-
-
Secondary Antibody: HRP-conjugated anti-rabbit secondary antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture and Treatment: a. Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency. b. For some cell lines, serum starvation for 4-6 hours may be necessary to reduce basal p-AKT levels. c. Treat cells with varying concentrations of SF1126 (e.g., 0, 1, 5, 10 µM) for desired time periods (e.g., 30 minutes, 1, 4, 18, 24 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. For quantification, use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry). d. To ensure accurate quantification, the membrane should be stripped and re-probed with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH). e. Normalize the p-AKT band intensity to the total AKT band intensity for each sample. Further normalization to a loading control can account for any loading inaccuracies.
Conclusion
This protocol provides a robust framework for the detection and quantification of p-AKT levels in response to SF1126 treatment. By following these detailed methodologies, researchers can obtain reliable and reproducible data to evaluate the efficacy of SF1126 in inhibiting the PI3K/AKT signaling pathway, a critical step in the preclinical assessment of this and other PI3K inhibitors.
References
Application Notes and Protocols for Cell Viability Assays with SF1126
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF1126 is a potent, water-soluble, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). It functions as a prodrug that, upon administration, is hydrolyzed to its active form, SF1101 (a derivative of LY294002), which targets the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[1][3] Furthermore, SF1126 has been shown to exhibit dual inhibitory activity against bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[4][5] In some cellular contexts, SF1126 can also activate p38 signaling.[5]
These application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of SF1126 on cancer cell lines using two common cell viability assays: MTT and AlamarBlue.
Mechanism of Action of SF1126
SF1126 exerts its anti-cancer effects by simultaneously inhibiting multiple key signaling pathways crucial for tumor growth and survival.
-
PI3K/AKT/mTOR Pathway Inhibition : As a pan-PI3K inhibitor, SF1126 blocks the activity of all Class I PI3K isoforms (α, β, γ, δ), leading to the downstream inhibition of AKT and mTOR.[1][6] This blockade disrupts essential cellular processes including cell cycle progression, proliferation, and survival.[1][3]
-
BRD4 Inhibition : SF1126 also targets BRD4, a member of the BET (bromodomain and extra-terminal domain) family of proteins.[4][7] BRD4 is a transcriptional co-activator that plays a critical role in the expression of key oncogenes such as c-Myc.[7] By inhibiting BRD4, SF1126 can suppress the transcription of these oncogenes, further contributing to its anti-tumor activity.
-
p38 MAPK Activation : In certain cancer cell types, such as colorectal cancer cells, SF1126 has been observed to activate p38 mitogen-activated protein kinase (MAPK) signaling.[5] The activation of p38 can contribute to the induction of apoptosis.[5]
Data Presentation: In Vitro Efficacy of SF1126
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of SF1126 in various cancer cell lines as determined by cell viability assays. These values highlight the broad-spectrum anti-proliferative activity of SF1126.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| Hep3B | Hepatocellular Carcinoma | Not Specified | 48 | 5.05[4] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 48 | 6.89[4] |
| SK-Hep1 | Hepatocellular Carcinoma | Not Specified | 48 | 3.14[4] |
| Huh7 | Hepatocellular Carcinoma | Not Specified | 48 | 2.14[4] |
| SUDHL-4 | B-cell Non-Hodgkin's Lymphoma | Not Specified | Not Specified | < 4[6] |
| TMD-8 | B-cell Non-Hodgkin's Lymphoma | Not Specified | Not Specified | < 4[6] |
| HT-29 | Colorectal Cancer | MTT | Not Specified | Not Specified |
Experimental Protocols
MTT Assay Protocol for SF1126
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (adherent or suspension)
-
Complete cell culture medium
-
SF1126 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells in logarithmic growth phase and seed into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium on the day of the experiment.
-
-
SF1126 Treatment:
-
Prepare serial dilutions of SF1126 in complete cell culture medium from the stock solution. The final concentrations should span a range appropriate for determining the IC₅₀ (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the SF1126 stock, e.g., 0.1% DMSO).
-
Also, include a "no-cell" control (wells with medium only) to determine the background absorbance.
-
For adherent cells, carefully remove the medium and add 100 µL of the prepared SF1126 dilutions or control solutions to the respective wells. For suspension cells, add the dilutions directly to the wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control (background) from all experimental wells.
-
Calculate the percentage of cell viability for each SF1126 concentration relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of SF1126 concentration to generate a dose-response curve and determine the IC₅₀ value.
AlamarBlue Assay Protocol for SF1126
The AlamarBlue assay utilizes the redox indicator resazurin to measure cell viability. In viable, metabolically active cells, resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent). The amount of resorufin produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SF1126 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
AlamarBlue reagent
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black tissue culture plates (for fluorescence measurement)
-
Multichannel pipette
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
SF1126 Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
AlamarBlue Addition and Incubation:
-
After the treatment period, add AlamarBlue reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from direct light. The optimal incubation time may vary depending on the cell line and density and should be determined empirically.
-
-
Data Acquisition:
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Alternatively, absorbance can be measured at 570 nm and 600 nm.
-
Data Analysis:
-
Subtract the average fluorescence/absorbance of the "no-cell" control (background) from all experimental wells.
-
Calculate the percentage of cell viability for each SF1126 concentration relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Fluorescence/Absorbance of Treated Cells / Fluorescence/Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of SF1126 concentration to generate a dose-response curve and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway of SF1126 Inhibition
Caption: SF1126 inhibits the PI3K/AKT/mTOR and BRD4 pathways and can activate p38 MAPK.
Experimental Workflow for Cell Viability Assay with SF1126
Caption: A streamlined workflow for assessing cell viability in response to SF1126 treatment.
References
- 1. Alarmablue Assay for Detecting Cell Viability [bio-protocol.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 7. cn.tsktbiotech.com [cn.tsktbiotech.com]
Application Notes: Measuring Apoptosis Induced by the Pan-PI3K Inhibitor SF1126
Introduction
SF1126 is a water-soluble, small-molecule prodrug that targets the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] Upon administration, SF1126 is converted to its active form, LY294002, which functions as a pan-PI3K inhibitor, targeting all isoforms of PI3K as well as other members of the PI3K superfamily like the mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in various human cancers, regulating processes such as cell proliferation, growth, and survival.[3][4] By inhibiting this pathway, SF1126 effectively blocks downstream survival signals, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[5][6] These application notes provide detailed protocols for assessing apoptosis in cancer cell lines following treatment with SF1126.
Mechanism of Action: SF1126-Induced Apoptosis
SF1126 exerts its pro-apoptotic effects by inhibiting PI3K, a key upstream kinase. In cancer cells, activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt then phosphorylates a multitude of substrates that promote cell survival and inhibit apoptosis.
By blocking PI3K, SF1126 prevents the formation of PIP3, leading to the inactivation of Akt. This has several pro-apoptotic consequences:
-
Activation of Pro-Apoptotic Proteins: Inactive Akt can no longer phosphorylate and inhibit pro-apoptotic proteins like Bad and Bax, allowing them to promote the release of cytochrome c from the mitochondria.
-
Inhibition of Anti-Apoptotic Proteins: The pathway's inhibition leads to decreased expression or activity of anti-apoptotic proteins such as Bcl-2 and Survivin.[7]
-
Activation of Caspases: The release of cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[5][7]
The signaling pathway is illustrated below.
Experimental Protocols
A general workflow for conducting apoptosis assays with SF1126 is outlined below. This involves cell preparation, treatment with the inhibitor, and subsequent analysis using one of the detailed protocols.
Protocol 1: Annexin V/PI Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent protein, binds with high affinity to PS, identifying early apoptotic cells.[8][9] Propidium Iodide (PI) is a fluorescent dye that cannot cross intact membranes, thus it stains cells that have lost membrane integrity, characteristic of late apoptotic and necrotic cells.[8]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[10]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Plate cells at a suitable density and treat with various concentrations of SF1126 (e.g., 0.5 µM to 20 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24-48 hours).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[10] Analyze the samples by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[11]
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)[11]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Treatment: Grow cells on coverslips or in a multi-well plate and treat with SF1126 as described previously. Include positive (pre-treated with DNase I) and negative controls.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
Permeabilization: Wash cells twice with PBS. Permeabilize by incubating with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[11]
-
TUNEL Reaction: Wash cells again with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme and labeled dUTPs in reaction buffer).[12]
-
Incubation: Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[12][13]
-
Washing: Stop the reaction by washing the cells three times with PBS.
-
Analysis: If desired, counterstain nuclei with DAPI or Hoechst. Analyze the samples under a fluorescence microscope or by flow cytometry. Apoptotic cells will exhibit strong nuclear fluorescence.
Protocol 3: Caspase-Glo® 3/7 Assay
This homogeneous, luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][15] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[14][15]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.
-
Treatment: Treat cells with SF1126 and controls as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[16][17] Allow it to equilibrate to room temperature before use.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Interpretation:
-
An increase in relative luminescence units (RLU) in SF1126-treated cells compared to the vehicle control indicates an activation of caspase-3/7 and induction of apoptosis.
Data Presentation
The following tables present representative data from apoptosis experiments using SF1126.
Table 1: IC50 Values of SF1126 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit cell growth by 50%.[18]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| SK-N-BE(1) | Neuroblastoma | 72 | 1.5 |
| NB-EB | Neuroblastoma | 72 | 0.95[19] |
| HT-29 | Colorectal Cancer | 48 | 3.2 |
| OCI-Ly3 | B-cell NHL | 48 | < 4[6] |
| U266 | Multiple Myeloma | 48 | 5.1 |
Table 2: Apoptosis Induction by SF1126 Measured by Annexin V/PI Staining
| Cell Line | SF1126 Conc. (µM) | Treatment Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HT-29 | 0 (Control) | 48 | 4.1 ± 0.8 | 2.5 ± 0.5 |
| 2.5 | 48 | 15.7 ± 2.1 | 8.9 ± 1.3 | |
| 5.0 | 48 | 35.2 ± 3.5 | 19.6 ± 2.8 | |
| U266 | 0 (Control) | 48 | 5.3 ± 1.1 | 3.1 ± 0.7 |
| 5.0 | 48 | 28.9 ± 2.9 | 14.4 ± 1.9 | |
| 10.0 | 48 | 51.6 ± 4.2 | 25.8 ± 3.1 |
Table 3: Relative Caspase-3/7 Activity Induced by SF1126
| Cell Line | SF1126 Conc. (µM) | Treatment Time (h) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| HT-29 | 0 (Control) | 24 | 1.0 |
| 2.5 | 24 | 2.8 ± 0.3 | |
| 5.0 | 24 | 5.1 ± 0.6 | |
| U266 | 0 (Control) | 24 | 1.0 |
| 5.0 | 24 | 4.5 ± 0.4 | |
| 10.0 | 24 | 8.2 ± 0.9 |
References
- 1. Facebook [cancer.gov]
- 2. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Inhibition of apoptosis through AKT-mTOR pathway in ovarian cancer and renal cancer | Aging [aging-us.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. kumc.edu [kumc.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. ulab360.com [ulab360.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
Immunohistochemistry for Ki-67 in SF1126 xenograft studies
Application Notes and Protocols
Topic: Immunohistochemistry for Ki-67 in SF1126 Xenograft Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SF1126 is a first-in-class, vascular-targeted, pan-phosphoinositide-3 kinase (PI3K) inhibitor.[1][2][3] It is an RGDS-conjugated prodrug of LY294002, designed to bind to integrins expressed on tumor vasculature, thereby enhancing its delivery to the tumor.[2][4][5][6] SF1126 exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[1][5][6] In preclinical xenograft models, SF1126 has demonstrated significant anti-tumor and anti-angiogenic activity.[1][5][6]
Ki-67 is a nuclear protein strictly associated with cell proliferation.[7][8] It is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0).[7][9] Consequently, immunohistochemical (IHC) detection of Ki-67 is a widely used method to assess the proliferation index of a tumor, providing a valuable measure of tumor growth and response to therapy.[10][11] This application note provides a detailed protocol for performing Ki-67 IHC on tumor tissues from SF1126 xenograft studies to evaluate the anti-proliferative efficacy of the compound.
SF1126 Signaling Pathway Inhibition
SF1126 acts as a pan-PI3K inhibitor, effectively blocking the downstream signaling cascade that promotes cell proliferation. By inhibiting PI3K, SF1126 prevents the phosphorylation and activation of AKT, which in turn leads to the deactivation of mTOR and its downstream effectors like p70S6K and 4E-BP1.[1][6] This blockade ultimately results in cell-cycle arrest, a decrease in the synthesis of proteins required for cell growth, and reduced cell proliferation.[3][12]
Caption: SF1126 inhibits the PI3K/AKT/mTOR signaling pathway to reduce cell proliferation.
Representative Data: Ki-67 Proliferation Index
The following table presents representative quantitative data from a hypothetical xenograft study evaluating the effect of SF1126 on tumor cell proliferation. The Ki-67 proliferation index is calculated as the percentage of Ki-67-positive tumor cells relative to the total number of tumor cells.[13]
| Treatment Group | Number of Tumors (n) | Mean Ki-67 Index (%) | Standard Deviation (%) | P-value vs. Vehicle |
| Vehicle Control | 8 | 45.2 | 5.8 | - |
| SF1126 (50 mg/kg) | 8 | 15.7 | 3.2 | < 0.01 |
Data are representative and intended for illustrative purposes.
Experimental Workflow for Ki-67 Immunohistochemistry
The overall process, from tissue collection to data analysis, follows a standardized workflow to ensure reproducibility and accuracy.
Caption: Standard experimental workflow for Ki-67 immunohistochemical analysis.
Detailed Protocol: Ki-67 Staining in Xenograft Tissue
This protocol details the steps for performing immunohistochemistry for Ki-67 on formalin-fixed, paraffin-embedded (FFPE) xenograft tumor sections.
1. Materials and Reagents
-
FFPE xenograft tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)[14]
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., TBS with 0.1% Tween-20)[14]
-
Protein Blocking Solution (e.g., 5% Bovine Serum Albumin or commercial serum-free block)[9][15]
-
Primary Antibody: Rabbit monoclonal anti-Ki-67
-
Secondary Antibody: HRP-conjugated anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin counterstain
-
Permanent Mounting Medium
2. Deparaffinization and Rehydration
-
Bake slides in an oven at 60-65°C for at least 1 hour.[14][16]
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 5 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides thoroughly in deionized water.[14]
3. Antigen Retrieval
-
Pre-heat the Antigen Retrieval Solution to 95-100°C in a water bath or steamer.
-
Immerse the slides in the pre-heated solution.
-
Incubate for 20-30 minutes at 95-100°C.[15]
-
Remove the container from the heat source and allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer.
4. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[14][15]
-
Rinse slides three times with wash buffer for 3 minutes each.
-
Protein Block: Apply the protein blocking solution and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[14]
-
Primary Antibody: Drain the blocking solution (do not rinse) and apply the diluted anti-Ki-67 primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides three times with wash buffer for 3 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides three times with wash buffer for 3 minutes each.
-
Chromogen Development: Prepare the DAB solution according to the manufacturer's instructions and apply it to the sections. Monitor the color development under a microscope (typically 1-10 minutes). Ki-67 positive nuclei will stain brown.[15]
-
Stop the reaction by immersing the slides in deionized water.
5. Counterstaining and Mounting
-
Counterstain the sections with hematoxylin for 30-60 seconds to stain cell nuclei blue.
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing solution.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the sections in two changes of xylene.
-
Apply a drop of permanent mounting medium and place a coverslip on the tissue section.
6. Analysis and Quantification
-
Scan the slides using a whole-slide imaging system.
-
Use digital image analysis software (e.g., QuPath, ImageJ) to quantify the Ki-67 proliferation index.[17]
-
Define regions of interest within the tumor, excluding necrotic areas.
-
The software should be trained to identify tumor cell nuclei and classify them as positive (brown) or negative (blue).
-
The Ki-67 index is calculated as: (Number of Ki-67 positive nuclei / Total number of tumor nuclei) x 100.[13] It is recommended to count at least 500-2000 cells per tumor, often focusing on "hotspot" areas with the highest labeling.[13]
Conclusion
Immunohistochemical analysis of Ki-67 is an effective method for quantifying the anti-proliferative effects of SF1126 in xenograft models. A significant reduction in the Ki-67 proliferation index in SF1126-treated tumors compared to controls provides strong evidence of the drug's on-target activity in inhibiting the PI3K pathway and suppressing tumor growth. The detailed protocol and workflows provided herein offer a standardized approach for researchers to reliably assess this critical biomarker.
References
- 1. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and Analytical Validation of Two Methods for Ki-67 Scoring in Formalin Fixed and Paraffin Embedded Tissue Sections of Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
- 9. nextgen-protocols.org [nextgen-protocols.org]
- 10. Ki67 is a Graded Rather than a Binary Marker of Proliferation versus Quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IHC-based Ki67 as response biomarker to tamoxifen in breast cancer window trials enrolling premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 13. Histopathologist-level quantification of Ki-67 immunoexpression in gastroenteropancreatic neuroendocrine tumors using semiautomated method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. genomeme.ca [genomeme.ca]
- 17. youtube.com [youtube.com]
Application Note: Detection of Apoptosis in SF1126-Treated Cells using the TUNEL Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a key regulator of cell survival, and its aberrant activation is common in various cancers, leading to resistance to apoptosis.[1][2]
SF1126 is a novel dual inhibitor that targets both PI3K and bromodomain-containing protein 4 (BRD4).[3][4] It is a water-soluble prodrug that converts to the active pan-PI3K inhibitor, LY294002, upon administration.[5][6] By inhibiting the PI3K/Akt pathway, SF1126 effectively blocks pro-survival signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells.[3][7]
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a characteristic feature of the late stages of apoptosis.[8] This assay enzymatically labels the 3'-OH ends of fragmented DNA, allowing for the identification and quantification of apoptotic cells within a population.[9][10] This application note provides a detailed protocol for using the TUNEL assay to measure apoptosis in cells treated with the PI3K inhibitor SF1126.
Mechanism of Action: SF1126-Induced Apoptosis
SF1126 exerts its pro-apoptotic effects primarily by inhibiting the PI3K/AKT signaling cascade. In a typical signaling scenario, growth factors bind to receptor tyrosine kinases, activating PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets, including Bad and caspase-9.[11][12] SF1126 blocks the activity of PI3K, preventing the activation of AKT. This disinhibition of pro-apoptotic proteins ultimately leads to the activation of the caspase cascade and execution of apoptosis.[1][7]
Caption: SF1126 inhibits the PI3K/AKT survival pathway, inducing apoptosis.
Expected Results and Data Presentation
Treatment of various cancer cell lines with SF1126 has been shown to inhibit proliferation and significantly induce apoptosis.[3] The efficacy of SF1126 can be quantified by determining its half-maximal inhibitory concentration (IC50) for cell proliferation and by measuring the increase in apoptotic markers.
Table 1: Effect of SF1126 on Cell Proliferation and Apoptosis
| Cell Line | Cancer Type | Parameter | Value | Reference |
|---|---|---|---|---|
| HT-29 | Colorectal Cancer | Apoptosis Detection | Significant increase in TUNEL-positive cells | [3] |
| MM.1S | Multiple Myeloma | Cleaved Caspase-3 (5 µM SF1126) | 1.4-fold increase vs. control | [7] |
| MM.1R | Multiple Myeloma | Cleaved Caspase-3 (5 µM SF1126) | 3.0-fold increase vs. control | [7] |
| SK-Hep1 | Hepatocellular Carcinoma | Proliferation IC50 (48h) | 3.14 µM | [4] |
| Huh7 | Hepatocellular Carcinoma | Proliferation IC50 (48h) | 2.14 µM |[4] |
Experimental Workflow
The general workflow for assessing apoptosis via the TUNEL assay involves cell culture and treatment, followed by fixation and permeabilization to allow entry of the labeling reagents. The key step is the enzymatic reaction where Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the DNA strand breaks. Finally, the labeled cells are visualized and quantified.
Caption: General experimental workflow for the TUNEL assay.
Detailed Experimental Protocols
The following protocols provide a general guideline for performing a fluorescent TUNEL assay on cells treated with SF1126. Optimization may be required depending on the cell type and experimental conditions.
Materials Required
-
Cell culture medium, flasks, and plates
-
SF1126 (or other apoptosis-inducing agent)
-
Negative control (vehicle, e.g., DMSO)
-
Positive control (e.g., DNase I)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TUNEL Assay Kit (containing TdT Reaction Buffer, TdT Enzyme, and fluorescently labeled dUTP)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Protocol 1: Adherent Cells (Microscopy)
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips in a 24-well plate or in a 96-well imaging plate. Culture until they reach 60-70% confluency.
-
Treatment: Treat cells with the desired concentrations of SF1126 for the specified duration (e.g., 24-48 hours). Include untreated and vehicle-treated controls.
-
Fixation:
-
Permeabilization:
-
Add 100 µL (for 96-well) or 500 µL (for 24-well) of Permeabilization Solution.
-
Incubate for 20 minutes at room temperature.[14]
-
Wash twice with PBS.
-
-
Positive Control (Optional): For one set of control cells, treat with DNase I according to the kit manufacturer's instructions to induce DNA strand breaks.
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail according to the manufacturer's protocol (typically by mixing the TdT enzyme with the reaction buffer and labeled dUTP).
-
Remove PBS and add 50-100 µL of the TdT reaction cocktail to each well/coverslip.[14][15]
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[14][15]
-
-
Stopping the Reaction:
-
Remove the reaction cocktail.
-
Wash the cells 2-3 times with a wash buffer (e.g., 3% BSA in PBS) or PBS.[14]
-
-
Counterstaining:
-
Incubate cells with a nuclear counterstain like DAPI or Hoechst 33342 for 10-15 minutes at room temperature.[14]
-
Wash twice with PBS.
-
-
Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Image using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP), while all nuclei will be visible with the counterstain (e.g., blue for DAPI).
Protocol 2: Suspension Cells (Flow Cytometry)
-
Cell Culture and Treatment: Culture suspension cells in flasks to the desired density. Treat with SF1126 as described for adherent cells.
-
Harvesting:
-
Fixation:
-
Add the cell suspension to 5 mL of ice-cold 1% paraformaldehyde in PBS.[16]
-
Incubate for 15-30 minutes on ice.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice by resuspending in 5 mL of PBS and centrifuging.
-
-
Permeabilization/Storage:
-
Rehydration and Washing:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.
-
Resuspend the cells in 1 mL of a wash buffer (provided in most kits or PBS) and centrifuge again. Repeat this wash step once more.[16]
-
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail as per the manufacturer's instructions.
-
Resuspend the cell pellet in 50-100 µL of the reaction cocktail.
-
Incubate for 60 minutes at 37°C, protected from light. Agitate the cells every 15 minutes to ensure uniform labeling.[16]
-
-
Washing:
-
Add 1 mL of a rinse buffer (or PBS) to each tube and centrifuge.
-
Remove the supernatant and repeat the wash step.[16]
-
-
Analysis:
-
Resuspend the final cell pellet in 0.5 mL of PBS or a suitable buffer for flow cytometry.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the incorporated dUTP (e.g., in the FITC channel). The percentage of TUNEL-positive cells can be determined by gating on the fluorescently labeled population compared to the negative control.
-
References
- 1. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TUNEL Assay Kit (Fluorescence, 488 nm) | Cell Signaling Technology [cellsignal.com]
- 11. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. content.abcam.com [content.abcam.com]
Application Notes and Protocols for BrdU Incorporation Assay with SF1126 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for assessing the anti-proliferative effects of the dual PI3K/BRD4 inhibitor, SF1126, using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
Introduction
Cell proliferation is a fundamental process in the development and progression of cancer. The BrdU incorporation assay is a widely used method to detect DNA synthesis and thus identify proliferating cells.[1][2][3][4] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2][3][5][6] Incorporated BrdU can then be detected by specific antibodies, allowing for the quantification of cell proliferation.[1][2]
SF1126 is a novel small molecule inhibitor that targets both the Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4) pathways.[7][8][9] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, survival, and proliferation, and its hyperactivation is common in many cancers.[7][10] BRD4 is a key epigenetic reader that regulates the transcription of oncogenes such as c-Myc and Cyclin D1, which are essential for cell cycle progression.[7][9] By inhibiting both pathways, SF1126 has demonstrated potent anti-proliferative activity in various cancer models.[7][11][12]
This document outlines a detailed protocol for utilizing the BrdU assay to measure the inhibitory effect of SF1126 on cancer cell proliferation and presents representative data from studies on colorectal cancer cell lines.
Signaling Pathway of SF1126
SF1126 exerts its anti-proliferative effects by simultaneously inhibiting the PI3K and BRD4 signaling pathways. As a pro-drug, SF1126 is converted to its active form, which then targets the catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors like Akt and mTOR. Concurrently, SF1126 inhibits the acetyl-lysine binding function of BRD4, leading to the downregulation of key transcriptional targets involved in cell cycle progression.
Caption: SF1126 inhibits PI3K and BRD4 signaling pathways.
Experimental Workflow for BrdU Assay with SF1126 Treatment
The following diagram outlines the key steps for assessing the effect of SF1126 on cell proliferation using a BrdU incorporation assay.
Caption: Workflow for BrdU incorporation assay with SF1126.
Quantitative Data Summary
The following tables summarize the dose-dependent effect of SF1126 on the proliferation of human colorectal cancer (CRC) cell lines as measured by BrdU incorporation. Data is derived from published studies.[7][8]
Table 1: Effect of SF1126 on BrdU Incorporation in HT-29 Cells
| SF1126 Concentration (µM) | BrdU Incorporation (OD 450 nm) - 48h | BrdU Incorporation (OD 450 nm) - 72h |
| 0 (Control) | ~1.8 | ~2.5 |
| 0.2 | ~1.6 | ~2.2 |
| 1.0 | ~1.2 | ~1.5 |
| 5.0 | ~0.8 | ~0.9 |
| 10.0 | ~0.6 | ~0.7 |
Note: Optical Density (OD) values are estimated from graphical representations in the source literature and represent relative BrdU incorporation.
Table 2: Effect of SF1126 on BrdU Incorporation in Primary Human Colon Cancer Cells
| Treatment | BrdU Incorporation (% of Control) - 48h | BrdU Incorporation (% of Control) - 72h |
| Control (pri-Can-1) | 100% | 100% |
| SF1126 (5 µM) (pri-Can-1) | ~40% | ~30% |
| Control (pri-Can-2) | 100% | 100% |
| SF1126 (5 µM) (pri-Can-2) | ~45% | ~35% |
Note: pri-Can-1 and pri-Can-2 are two different primary human colon cancer cell lines. The same study showed that SF1126 at 5 µM did not significantly affect the proliferation of normal primary human colon epithelial cells.[7][8]
Experimental Protocols
This section provides a detailed protocol for a BrdU incorporation assay using a colorimetric ELISA-based detection method. The protocol can be adapted for fluorescence microscopy or flow cytometry.
Materials
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
SF1126 (stock solution in DMSO)
-
BrdU Labeling Reagent (e.g., 10 mM stock solution)
-
FixDenat solution (Fixation and denaturation solution)
-
Anti-BrdU-POD antibody (Peroxidase-conjugated anti-BrdU antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
SF1126 Treatment:
-
Prepare serial dilutions of SF1126 in complete culture medium from a stock solution. Recommended final concentrations to test range from 0.1 µM to 10 µM.[7][8] Include a vehicle control (DMSO) at the same final concentration as the highest SF1126 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared SF1126 dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[7][8]
-
-
BrdU Labeling:
-
Prepare a 100 µM BrdU labeling solution by diluting the 10 mM stock solution 1:100 in complete culture medium.
-
Add 10 µL of the 100 µM BrdU labeling solution to each well (final concentration of 10 µM).
-
Incubate for 2-4 hours at 37°C. The optimal incubation time may vary depending on the cell line's doubling time and should be determined empirically.[5]
-
-
Fixation and DNA Denaturation:
-
Carefully remove the labeling medium from the wells.
-
Add 200 µL of FixDenat solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the FixDenat solution by tapping the plate on absorbent paper.
-
Add 100 µL of the anti-BrdU-POD antibody solution to each well.
-
Incubate for 90 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
-
Substrate Reaction and Measurement:
-
Remove the final wash solution.
-
Add 100 µL of the substrate solution to each well.
-
-
Incubate for 5-30 minutes at room temperature, or until a color change is apparent.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance at 450 nm (with a reference wavelength of 690 nm) using a microplate reader within 5 minutes of adding the stop solution.
Data Analysis
-
Subtract the absorbance values of the blank wells (medium only) from all other wells.
-
Calculate the mean absorbance for each treatment condition.
-
Normalize the data by expressing the absorbance of the SF1126-treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of BrdU incorporation against the concentration of SF1126 to generate a dose-response curve and determine the IC₅₀ value (the concentration of SF1126 that inhibits cell proliferation by 50%).
Conclusion
The BrdU incorporation assay is a robust and reliable method for quantifying the anti-proliferative effects of SF1126. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of this dual PI3K/BRD4 inhibitor. The significant reduction in BrdU incorporation in cancer cells treated with SF1126 underscores its potent activity in blocking cell cycle progression and highlights its promise as an anti-cancer agent.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 9. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols: Soft Agar Colony Formation Assay Using SF1126
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing the pan-PI3K/mTOR inhibitor, SF1126, in a soft agar colony formation assay. This assay is a gold-standard in vitro method to assess anchorage-independent growth, a key hallmark of cellular transformation and tumorigenicity.
Introduction to SF1126
SF1126 is a water-soluble prodrug of the pan-phosphoinositide-3-kinase (PI3K) inhibitor, LY294002.[1][2] It is conjugated to an RGD peptide, which facilitates its delivery to tumors by targeting integrins on the tumor vasculature.[1][2] Upon cellular entry, SF1126 is hydrolyzed to its active form, which inhibits all isoforms of PI3K and other related kinases such as the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many cancers.[3][4][5][6] By inhibiting this pathway, SF1126 has been shown to impede cancer cell growth, induce apoptosis, and arrest the cell cycle.[7][8][9][10][11] Recent studies have also indicated that SF1126 can inhibit BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, and activate p38 signaling, suggesting a multi-faceted anti-cancer activity.[7][8]
Principle of the Soft Agar Colony Formation Assay
The soft agar colony formation assay is a robust method to evaluate the ability of cells to grow in an anchorage-independent manner, a characteristic feature of transformed cells.[12][13][14] Normal, non-transformed cells require adhesion to a solid substrate for proliferation and will fail to grow when suspended in a semi-solid medium like soft agar.[12][13] In contrast, cancer cells can overcome this limitation and form colonies in an anchorage-independent fashion.[12][13] This assay is, therefore, a powerful tool to assess the tumorigenic potential of cells and to evaluate the efficacy of anti-cancer compounds like SF1126 in inhibiting this malignant phenotype.
Quantitative Data Summary
The following tables summarize the reported efficacy of SF1126 across various cancer cell lines.
Table 1: IC50 Values of SF1126 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hep3B | Hepatocellular Carcinoma | 5.05 | [10] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | [10] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [10] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | [10] |
| NB-EB | Neuroblastoma | 0.95 | [15] |
| NB-SD | Neuroblastoma | 65.7 | [15] |
| SUDHL-4 | B-cell Non-Hodgkin's Lymphoma | < 4 | [11] |
| TMD-8 | B-cell Non-Hodgkin's Lymphoma | < 4 | [11] |
Table 2: Proliferation Inhibition by SF1126 in B-cell Non-Hodgkin's Lymphoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| SUDHL-4 | 3.28 | [11] |
| TMD-8 | 1.47 | [11] |
Signaling Pathways and Experimental Workflow
SF1126 Signaling Pathway
References
- 1. Facebook [cancer.gov]
- 2. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by SF1126
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF1126 is a novel dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] By inhibiting this pathway, SF1126 effectively halts the progression of the cell cycle, leading to an arrest in cell division and subsequent apoptosis in various cancer cell lines.[2][3] This application note provides a detailed protocol for analyzing the cell cycle arrest induced by SF1126 using flow cytometry with propidium iodide (PI) staining. Additionally, it includes protocols for investigating the molecular mechanism underlying this cell cycle arrest, specifically the downregulation of key G1 phase proteins.
Data Presentation
Treatment of cancer cells with SF1126 typically results in a significant increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This indicates a block in the transition from the G1 to the S phase. The following tables summarize the quantitative data on cell cycle distribution in various cancer cell lines after treatment with SF1126.
Table 1: Cell Cycle Distribution in HT-29 Colorectal Cancer Cells Treated with SF1126 for 48 hours
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 55.2 | 28.3 | 16.5 |
| SF1126 | 5 | 72.8 | 15.1 | 12.1 |
| SF1126 | 10 | 81.3 | 9.5 | 9.2 |
Data is representative of typical results and may vary between experiments.
Table 2: Qualitative Summary of SF1126-Induced G1 Arrest in B-Cell Non-Hodgkin Lymphoma (B-NHL) Cell Lines (SUDHL-4 and TMD-8) after 48 hours
| Cell Line | SF1126 Treatment | Observation |
| SUDHL-4 | Dose-dependent increase | Significant increase in G0/G1 population |
| TMD-8 | Dose-dependent increase | Significant increase in G0/G1 population |
Specific percentages were not consistently reported in the reviewed literature, but a clear trend of G1 arrest was observed.
Table 3: Qualitative Summary of SF1126-Induced G1 Arrest in Hepatocellular Carcinoma (HCC) Cell Lines after 24 hours
| Cell Line | SF1126 Treatment | Observation |
| Hep3B | 1-10 µM | Proportional increase in G0/G1 phase |
| HepG2 | 1-10 µM | Proportional increase in G0/G1 phase |
| SK-Hep1 | 1-10 µM | Proportional increase in G0/G1 phase |
| Huh7 | 1-10 µM | Proportional increase in G0/G1 phase |
Studies have shown a consistent G1 arrest in HCC cell lines treated with SF1126.[4]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol details the steps for preparing and analyzing cells treated with SF1126 to determine their cell cycle distribution.
Materials:
-
SF1126
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth overnight.
-
Treat cells with the desired concentrations of SF1126 (e.g., 5 µM and 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and add complete medium to inactivate the trypsin.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of Cyclin D1 and CDK4
This protocol describes how to assess the protein levels of key G1 phase regulators, Cyclin D1 and CDK4, in cells treated with SF1126.
Materials:
-
SF1126-treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin D1, CDK4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing cell cycle arrest by flow cytometry.
Caption: SF1126 inhibits the PI3K/Akt/mTOR pathway, leading to G1 arrest.
References
- 1. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor SF1126 with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin D1 degradation is sufficient to induce G1 cell cycle arrest despite constitutive expression of cyclin E2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Dual Targeting of PI3K and Ras/Raf Pathways with SF1126 and Sorafenib Shows Synergistic Anti-Tumor Activity in Hepatocellular Carcinoma
Researchers and drug development professionals investigating novel therapeutic strategies for Hepatocellular Carcinoma (HCC) can leverage the synergistic effects of combining the dual PI3K/BRD4 inhibitor, SF1126, with the multi-kinase inhibitor, sorafenib. This combination has demonstrated enhanced anti-proliferative and pro-apoptotic effects in preclinical HCC models by concurrently blocking the PI3K/AKT/mTOR and Ras/Raf/MAPK signaling pathways, both of which are critical drivers of HCC progression.
Sorafenib, the standard of care for advanced HCC, primarily targets the Ras/Raf/MAPK pathway. However, its efficacy is often limited by resistance mechanisms, frequently involving the activation of alternative survival pathways like the PI3K/AKT/mTOR cascade.[1][2][3] The novel agent SF1126, a prodrug of the pan-PI3K inhibitor LY294002, also exhibits inhibitory activity against BRD4, a key regulator of oncogene transcription, including c-Myc.[4][5][6] By combining SF1126 with sorafenib, researchers can achieve a more comprehensive blockade of the key signaling networks that fuel HCC growth and survival.[4][7]
Preclinical studies have shown that the combination of SF1126 and sorafenib results in synergistic inhibition of cell proliferation in various HCC cell lines.[4][7] This combination has also been observed to induce cell cycle arrest at the G0-G1 phase and enhance apoptosis compared to either agent alone.[5][6] These effects are attributed to the dual blockade of key signaling molecules in both the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways.[4][8] Furthermore, in vivo studies using HCC xenograft models have demonstrated that the combination treatment significantly suppresses tumor growth.[4][8]
These findings provide a strong rationale for the continued investigation of SF1126 in combination with sorafenib as a promising therapeutic strategy for HCC. The detailed application notes and protocols provided below are intended to guide researchers in designing and executing experiments to further explore the potential of this drug combination.
Data Presentation
Table 1: In Vitro Efficacy of SF1126 and Sorafenib in HCC Cell Lines
| Cell Line | Drug | IC50 (μmol/L) | Combination IC50 (SF1126 + Sorafenib) (μmol/L) |
| Hep3B | SF1126 | 5.05 | 2.74 (1:1 ratio) |
| Sorafenib | 6.52 | ||
| HepG2 | SF1126 | 6.89 | 1.79 (1:1 ratio) |
| Sorafenib | 8.6 | ||
| SK-Hep1 | SF1126 | 3.14 | 0.52 (1:1 ratio) |
| Sorafenib | 7.6 | ||
| Huh7 | SF1126 | 2.14 | Not explicitly stated in the provided search results |
Data compiled from studies on the effects of SF1126 and sorafenib on HCC cell proliferation.[5]
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of HCC signaling pathways by SF1126 and Sorafenib.
Caption: Experimental workflow for evaluating SF1126 and Sorafenib in HCC.
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of SF1126 and sorafenib, alone and in combination, on the proliferation of HCC cells.
Materials:
-
HCC cell lines (e.g., Hep3B, HepG2, SK-Hep1, Huh7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
SF1126 (stock solution in DMSO)
-
Sorafenib (stock solution in DMSO)
-
Alamar Blue reagent
-
Plate reader
Procedure:
-
Seed 4 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of SF1126 and sorafenib in complete growth medium. For combination studies, a 1:1 ratio is often used.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of Alamar Blue reagent to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis
Objective: To assess the effect of SF1126 and sorafenib on the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR and Ras/Raf/MAPK signaling pathways.
Materials:
-
Treated HCC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT(S473), AKT, p-ERK(Thr202/Tyr204), ERK, c-MYC, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of SF1126 and sorafenib, alone and in combination, in a preclinical HCC mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCC cell line (e.g., SK-Hep1 or Huh7)
-
Matrigel (optional)
-
SF1126 formulation for subcutaneous injection
-
Sorafenib formulation for intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 5 x 10⁶ HCC cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, SF1126 alone, sorafenib alone, combination).
-
Administer the drugs according to the desired dosing schedule. For example, SF1126 at 50 mg/kg subcutaneously, six times a week, and sorafenib at 25 mg/kg intraperitoneally, six times a week.[8]
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
These protocols provide a foundational framework for investigating the combined effects of SF1126 and sorafenib in HCC research. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.
References
- 1. [PDF] New knowledge of the mechanisms of sorafenib resistance in liver cancer | Semantic Scholar [semanticscholar.org]
- 2. Mechanisms of sorafenib resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor SF1126 with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying SF1126 Synergy with Rituximab in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the synergistic anti-lymphoma effects of SF1126, a pan-PI3K inhibitor, in combination with rituximab, a monoclonal antibody targeting the CD20 antigen. The protocols outlined below detail methodologies for in vitro and in vivo studies to characterize and quantify the enhanced efficacy of this combination therapy.
Introduction
SF1126 is a novel pan-PI3K inhibitor that has demonstrated potent activity in various B-cell malignancies by inducing cell cycle arrest and apoptosis.[1][2] It functions by inhibiting the constitutively activated PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation in many lymphomas.[1][2] Rituximab, a chimeric monoclonal antibody, is a cornerstone of therapy for CD20-positive lymphomas.[3][4] Its mechanisms of action include complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and direct induction of apoptosis.[5][6][7] Preclinical evidence suggests that the combination of a PI3K inhibitor like SF1126 with rituximab can lead to enhanced anti-tumor activity, with rituximab augmenting the apoptosis induced by SF1126.[1][2]
These protocols provide a roadmap for researchers to systematically evaluate this synergy, from initial in vitro cell viability and apoptosis assays to in vivo validation using lymphoma xenograft models.
Signaling Pathway
Experimental Workflow
In Vitro Experimental Protocols
Cell Lines and Culture
-
Recommended Cell Lines: A panel of CD20-positive diffuse large B-cell lymphoma (DLBCL) and other B-cell non-Hodgkin lymphoma (B-NHL) cell lines (e.g., SUDHL-4, TMD-8, Raji, Daudi).
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTS Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of SF1126 and rituximab individually and to assess the synergistic effect on cell viability.
Materials:
-
Lymphoma cell lines
-
SF1126 (stock solution in DMSO)
-
Rituximab
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Single-agent dose-response:
-
Prepare serial dilutions of SF1126 and rituximab.
-
Add 100 µL of 2x concentrated drug solutions to the respective wells.
-
Include vehicle control (DMSO for SF1126) and untreated control wells.
-
-
Combination treatment:
-
Based on the IC50 values, prepare fixed-ratio combinations of SF1126 and rituximab.
-
Add 100 µL of 2x concentrated drug combinations to the wells.
-
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| SF1126 | 0.1 | |
| 1 | ||
| 10 | ||
| Rituximab | 1 | |
| 10 | ||
| 100 | ||
| SF1126 + Rituximab | (Fixed Ratio 1) | |
| (Fixed Ratio 2) | ||
| (Fixed Ratio 3) |
Synergy Analysis (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is used to quantify drug interactions.
Calculation:
-
Use software like CompuSyn to calculate the CI values from the dose-response data.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Lymphoma cell lines
-
SF1126 and Rituximab
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with SF1126, rituximab, or the combination at predetermined concentrations for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control | ||
| SF1126 | ||
| Rituximab | ||
| SF1126 + Rituximab |
Western Blot Analysis
This technique is used to assess the effect of the combination treatment on key signaling and apoptotic proteins.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Treatment Group | p-Akt/Total Akt Ratio (Fold Change) | Cleaved PARP/Total PARP Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| SF1126 | ||
| Rituximab | ||
| SF1126 + Rituximab |
In Vivo Experimental Protocol
Lymphoma Xenograft Model
This protocol outlines the establishment of a subcutaneous lymphoma xenograft model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Lymphoma cell lines (e.g., SUDHL-4, Raji)
-
Matrigel
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SF1126 and Rituximab formulations for in vivo use
Protocol:
-
Subcutaneously inject 5-10 x 10^6 lymphoma cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle control
-
SF1126 alone
-
Rituximab alone
-
SF1126 + Rituximab
-
-
Administer treatments according to a predetermined schedule (e.g., SF1126 daily via oral gavage, Rituximab twice weekly via intraperitoneal injection).
-
Monitor tumor volume and body weight 2-3 times per week.
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for Ki-67, cleaved caspase-3).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM |
| Vehicle | ||
| SF1126 | ||
| Rituximab | ||
| SF1126 + Rituximab |
Conclusion
The successful execution of these protocols will provide a comprehensive understanding of the synergistic interaction between SF1126 and rituximab in lymphoma models. The quantitative data generated will be crucial for the preclinical validation of this combination therapy and will inform the design of future clinical trials. The detailed methodologies and data presentation formats provided herein are intended to ensure robust and reproducible research outcomes.
References
- 1. kumc.edu [kumc.edu]
- 2. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 5. punnettsquare.org [punnettsquare.org]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
Navigating SF1126 Solubility: A Technical Guide for In Vitro Success
Shang, Shanghai – December 17, 2025 – To facilitate seamless in vitro experimentation with the dual PI3K/BRD4 inhibitor, SF1126, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges. By offering detailed protocols, troubleshooting advice, and a deeper understanding of the compound's mechanism of action, this resource aims to ensure the accuracy and reproducibility of experimental outcomes.
SF1126 is a prodrug of LY294002, specifically engineered for enhanced solubility and targeted delivery to tumors.[1][2] While it demonstrates improved water solubility compared to its parent compound, careful preparation is crucial to prevent precipitation in aqueous cell culture media.[3] This guide directly addresses common issues encountered during the preparation of SF1126 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing SF1126 stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of SF1126 is dimethyl sulfoxide (DMSO).[4] Commercial suppliers often provide SF1126 as a pre-made 10 mM solution in DMSO.
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, with some sensitive cell lines requiring concentrations as low as 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments to account for any solvent effects.
Q3: My SF1126 precipitated when I added it to the cell culture medium. Why did this happen and how can I prevent it?
A3: This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To prevent this, a step-wise or serial dilution approach is recommended. Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final culture volume.
Q4: Can I dissolve SF1126 directly in aqueous buffers like PBS?
A4: While SF1126 was designed for increased water solubility compared to LY294002, directly dissolving it in aqueous buffers like PBS at high concentrations may still be challenging.[3] For consistent and reliable results in in vitro assays, preparing a high-concentration stock in DMSO followed by careful dilution into your aqueous experimental medium is the recommended procedure.
Troubleshooting Guide: SF1126 Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to media. | Solvent Shock: Rapid change in solvent environment. | 1. Use a step-wise dilution: Prepare an intermediate dilution of the SF1126 stock in a small volume of pre-warmed (37°C) cell culture medium before adding it to the final volume. 2. Slow addition: Add the DMSO stock solution drop-wise to the media while gently swirling. |
| Precipitate appears in the media after incubation. | Concentration exceeds solubility limit: The final concentration of SF1126 in the media is too high. Temperature fluctuations: Moving between room temperature and a 37°C incubator can affect solubility. | 1. Lower the final concentration: If experimentally feasible, reduce the working concentration of SF1126. 2. Pre-warm all solutions: Ensure that the cell culture media and any intermediate dilution buffers are pre-warmed to 37°C. |
| Cloudiness or fine particles observed in the final working solution. | Incomplete dissolution or interaction with media components. | 1. Gentle mixing: After dilution, gently mix the solution by inverting the tube or pipetting slowly. Avoid vigorous vortexing, which can sometimes promote precipitation. 2. Visual inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation. |
Experimental Protocols
Protocol 1: Preparation of SF1126 Stock Solution from Powder
-
Pre-weighing Preparation: Allow the vial of SF1126 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of SF1126 powder.
-
Solubilization: Add the calculated volume of anhydrous, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the tube until the SF1126 is completely dissolved. Visually inspect the solution to ensure there are no remaining solid particles.
-
Sterilization: If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of SF1126 Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the SF1126 DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 intermediate dilution (e.g., 1 µL of stock into 99 µL of media).
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Alternatively, for very high dilutions, add the small volume of the stock solution directly to the final volume of media while gently mixing. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%).
-
-
Mixing and Application: Gently mix the final working solution by inverting the container or slow pipetting. Immediately add the working solution to the cell cultures.
Mandatory Visualizations
To further aid in the understanding of SF1126's mechanism and preparation, the following diagrams are provided.
References
SF1126 stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of SF1126.
Frequently Asked Questions (FAQs)
Q1: What is SF1126 and what is its mechanism of action?
A1: SF1126 is a water-soluble prodrug of the pan-Phosphoinositide 3-Kinase (PI3K) inhibitor, LY294002. It is designed to have improved solubility and pharmacokinetic properties compared to its active counterpart.[1][2] SF1126 works by targeting integrins on the surface of tumor cells and vasculature, leading to an enhanced delivery of the active drug, LY294002.[3] Upon entry into the physiological environment, SF1126 is cleaved at a neutral pH to release LY294002, which then inhibits all isoforms of PI3K, as well as other related kinases like mTOR. This inhibition disrupts critical signaling pathways involved in cell growth, proliferation, and survival.[3]
Q2: What are the recommended storage conditions for SF1126?
A2: Proper storage of SF1126 is crucial for maintaining its integrity and activity. For solid SF1126, and for stock solutions, specific temperature and duration guidelines should be followed.
Q3: How should I prepare stock solutions of SF1126?
A3: It is recommended to prepare stock solutions of SF1126 in a suitable solvent such as DMSO. While SF1126 is a water-soluble prodrug, using an organic solvent for high-concentration stock solutions is a common practice to ensure stability during long-term storage at low temperatures.
Q4: Is SF1126 stable in aqueous solutions?
A4: SF1126 is designed to be cleaved at a physiological pH (around 7.0) to release its active form, LY294002.[4] This means that in aqueous solutions at neutral or physiological pH, SF1126 will undergo hydrolysis. The rate of this conversion should be considered when planning experiments. For experiments requiring the intact prodrug, it is advisable to prepare fresh solutions and use them promptly.
Q5: What are the known degradation products of SF1126?
A5: The primary "degradation" product of SF1126 under physiological conditions is the active PI3K inhibitor, LY294002 (also referred to as SF1101 in some contexts), which is the intended result of its prodrug design.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity in cell-based assays | Improper storage of SF1126 leading to degradation. | Ensure that both solid SF1126 and stock solutions have been stored according to the recommended conditions (see table below). |
| Instability of SF1126 in the assay medium. | SF1126 is designed to hydrolyze at physiological pH. Prepare fresh dilutions of your stock solution in your assay medium immediately before each experiment. Consider the kinetics of conversion to the active compound in your experimental design. | |
| Incorrect concentration of SF1126 used. | Verify the concentration of your stock solution. If possible, perform a concentration-response curve to determine the optimal working concentration for your specific cell line and assay. | |
| Precipitate observed in the stock solution | The solubility limit of SF1126 in the solvent has been exceeded. | Gently warm the solution and vortex to try and redissolve the precipitate. If it persists, it may be necessary to prepare a new stock solution at a lower concentration. |
| The stock solution was not stored properly, leading to precipitation upon thawing. | When thawing, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Vortex gently before use. | |
| Inconsistent results between experiments | Variability in the preparation of working solutions. | Always use the same procedure for preparing working solutions from your stock. Prepare fresh dilutions for each experiment. |
| Degradation of SF1126 in the stock solution over time. | Aliquot your stock solution upon preparation to avoid multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for SF1126
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| 0 - 4°C | Short-term (days to weeks) | ||
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Sealed storage, away from moisture and light.[4] |
| -20°C | Up to 1 month | Sealed storage, away from moisture and light.[4] |
Table 2: Solubility of SF1126
| Solvent | Solubility |
| DMSO | Soluble[6] |
| Water | Soluble (as a prodrug)[7][6] |
Experimental Protocols
Protocol 1: Preparation of SF1126 Stock Solution
-
Materials:
-
SF1126 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid SF1126 to equilibrate to room temperature before opening.
-
Weigh the desired amount of SF1126 powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the SF1126 is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: General Procedure for Assessing SF1126 Stability in Aqueous Buffer
-
Materials:
-
SF1126 stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
-
-
Procedure:
-
Prepare a working solution of SF1126 in the aqueous buffer at the desired final concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of SF1126.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Monitor the decrease in the peak area corresponding to SF1126 and the increase in the peak area of any degradation products (e.g., LY294002).
-
Calculate the percentage of SF1126 remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Workflow for proper handling and preparation of SF1126.
Caption: Troubleshooting logic for SF1126 experimental issues.
Caption: Simplified signaling pathway of SF1126 action.
References
- 1. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of SF1126 in cancer cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SF1126 in cancer cells. All quantitative data is summarized in structured tables, and detailed experimental protocols for key validation experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is SF1126 and what are its primary intended targets?
A1: SF1126 is a water-soluble prodrug that, upon entering a cell, is hydrolyzed to its active form, SF1101. SF1101 is a derivative of LY294002. The primary intended targets of SF1126 are the class I phosphoinositide 3-kinases (PI3Ks), making it a pan-PI3K inhibitor. It also potently inhibits the mammalian target of rapamycin (mTOR).[1] This inhibition of the PI3K/Akt/mTOR pathway is central to its anti-cancer activity.[1]
Q2: Beyond PI3K and mTOR, what other proteins are known to be directly targeted by the active form of SF1126?
A2: The active moiety of SF1126, which is structurally related to LY294002, has been shown to be a dual inhibitor, also targeting Bromodomain-containing protein 4 (BRD4).[2][3] This is a significant finding, as it means SF1126 can modulate gene transcription independently of its kinase inhibitory activity. Additionally, studies on LY294002 have identified other off-target kinases, including Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β).[2]
Q3: My cells treated with SF1126 show activation of the p38 MAPK pathway. Is p38 a direct off-target of SF1126?
A3: Current evidence suggests that p38 MAPK activation is a cellular response to SF1126 treatment rather than a direct binding off-target effect.[3] Studies have shown that inhibition of p38 can attenuate the cytotoxic effects of SF1126 in some cancer cell lines, indicating a complex interplay between the PI3K/BRD4 inhibition and the MAPK signaling pathway.[3] The precise mechanism of this activation is still under investigation and could be an indirect, downstream consequence of on-target activity.
Q4: I am observing effects in my cancer cell line that cannot be solely explained by PI3K/mTOR inhibition. What could be the cause?
A4: The dual inhibitory action of SF1126 on both PI3K and BRD4 is a likely contributor to complex cellular phenotypes.[2][3] Inhibition of BRD4 can lead to widespread changes in gene transcription, including the downregulation of oncogenes like c-Myc.[4] Furthermore, potential off-target effects on other kinases, such as CK2, could also play a role.[2] It is recommended to investigate the status of BRD4-regulated genes and consider other potential off-targets to fully understand the observed cellular response.
Q5: How can I experimentally validate potential off-target effects of SF1126 in my specific cancer cell model?
A5: Several robust methods can be employed. A comprehensive approach would involve a kinome-wide selectivity screen to identify unintended kinase targets. For validation in a cellular context, the Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement. To identify a broader range of off-target proteins (not limited to kinases), affinity chromatography using an immobilized form of LY294002 followed by mass spectrometry is a powerful technique. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Cytotoxicity Profile
| Observation | Potential Cause | Troubleshooting Steps |
| Higher than expected cytotoxicity in a specific cell line. | The cell line may be particularly sensitive to the dual inhibition of PI3K and BRD4, or to an off-target effect (e.g., on CK2). | 1. Confirm PI3K and BRD4 pathway inhibition via Western blot (p-Akt, c-Myc).2. Test the effect of a selective BRD4 inhibitor (e.g., JQ1) and a selective PI3K inhibitor separately and in combination to mimic SF1126's dual action.3. Investigate the activity of other known off-targets like CK2 in your cell line. |
| Resistance to SF1126 despite evidence of PI3K pathway activation. | Compensatory signaling pathways may be activated. The off-target profile of SF1126 might be rescuing the cells. | 1. Perform a phosphoproteomics study to identify upregulated signaling pathways upon SF1126 treatment.2. Investigate the role of the p38 MAPK pathway, as its activation has been linked to SF1126 response.[3] |
Issue 2: Discrepancies Between In Vitro Kinase Assays and Cellular Effects
| Observation | Potential Cause | Troubleshooting Steps |
| Potent inhibition of PI3K in a biochemical assay, but weaker than expected downstream pathway inhibition in cells. | Poor cell permeability of SF1126 in your specific cell line or rapid drug efflux. The prodrug may not be efficiently converted to its active form. | 1. Verify cellular uptake and conversion of SF1126 to SF1101 using LC-MS/MS.2. Use a positive control compound with known good cell permeability.3. Test for the expression of drug efflux pumps (e.g., MDR1). |
| Cellular phenotype does not correlate with the potency of PI3K inhibition. | The observed phenotype is likely driven by the inhibition of BRD4 or other off-targets. | 1. Knockdown BRD4 using siRNA or shRNA and assess if this phenocopies the effect of SF1126.2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm engagement of PI3K, BRD4, and other potential off-targets in your cells. |
Quantitative Data Summary
Table 1: On-Target and Known Off-Target Inhibitory Activity of LY294002 (Active Moiety of SF1126)
| Target | IC50 (µM) | Assay Type | Reference |
| PI3Kα | 0.5 | Biochemical | [5] |
| PI3Kδ | 0.57 | Biochemical | [5] |
| PI3Kβ | 0.97 | Biochemical | [5] |
| mTOR | 2.5 | Biochemical | [6] |
| DNA-PK | 1.4 | Biochemical | [5] |
| CK2 | 0.098 | Biochemical | [5][6] |
| BRD4 (BD1) | 0.5-1.0 (estimated) | Biochemical | [7] |
Table 2: Summary of Cellular Effects of SF1126
| Effect | Cell Line Example | Concentration Range | Reference |
| Inhibition of p-Akt | Multiple Myeloma cells | 5 µM | [8] |
| Downregulation of c-Myc | Colorectal cancer cells | 1-10 µM | [3] |
| Activation of p38 | Colorectal cancer cells | 5-10 µM | [3] |
| Inhibition of cell proliferation | Multiple cancer cell lines | 1-10 µM | [3][8] |
| Induction of apoptosis | Multiple cancer cell lines | 5-50 µM | [8] |
Experimental Protocols
Kinase Selectivity Profiling (Radiometric Filter Binding Assay)
Objective: To determine the inhibitory activity of SF1126 (or its active form SF1101/LY294002) against a broad panel of kinases.
Methodology: This protocol is based on a standard radiometric assay to measure the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
SF1126/SF1101/LY294002
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plate, add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value for each kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To validate the direct binding of SF1126 to its targets (e.g., PI3K, BRD4) in intact cancer cells.
Methodology: CETSA leverages the principle that protein-ligand binding increases the thermal stability of the protein.
Materials:
-
Cancer cell line of interest
-
SF1126
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against target proteins (e.g., p110α, BRD4)
Procedure:
-
Cell Treatment: Treat cultured cells with SF1126 or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target(s) by Western blot.
-
Data Analysis: A shift in the melting curve (the temperature at which the protein denatures and aggregates) to a higher temperature in the SF1126-treated samples indicates direct binding.
Affinity Chromatography-Mass Spectrometry
Objective: To identify the full spectrum of cellular proteins that bind to the active form of SF1126.
Methodology: An immobilized version of LY294002 is used to "fish out" binding partners from a cell lysate, which are then identified by mass spectrometry.[2]
Materials:
-
LY294002 analogue suitable for immobilization (e.g., PI828)
-
Epoxy-activated Sepharose beads
-
Cancer cell lysate
-
Wash and elution buffers
-
SDS-PAGE equipment
-
In-gel digestion reagents
-
LC-MS/MS instrument
Procedure:
-
Immobilization: Covalently link the LY294002 analogue to the Sepharose beads.
-
Affinity Pull-down: Incubate the immobilized compound with the cancer cell lysate. As a control, use beads without the compound.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, for example, by competing with an excess of free LY294002 or by using a denaturing elution buffer.
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel digestion with trypsin, and identify the proteins by LC-MS/MS.
-
Data Analysis: Compare the proteins identified from the compound-bound beads to the control beads to determine specific interactors.
Visualizations
Caption: On-target signaling pathway of SF1126.
Caption: Known off-target and additional effects of SF1126.
Caption: Experimental workflow for off-target validation.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic reader BRD4 inhibition as a therapeutic strategy to suppress E2F2-cell cycle regulation circuit in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SF1126 treatment duration for maximum efficacy
Welcome to the technical support resource for SF1126. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting guidance for optimizing the treatment duration and maximizing the efficacy of SF1126 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SF1126 and what is its primary mechanism of action?
A1: SF1126 is a first-in-class, dual inhibitor that primarily targets the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2] It is a prodrug form of LY294002, conjugated to an RGD-containing peptide.[3][4][5] This design increases its solubility and allows it to bind to integrins expressed on tumor vasculature, enhancing its delivery to the tumor.[4][5][6] Upon cell entry, SF1126 is hydrolyzed to its active form, which acts as a pan-PI3K inhibitor, blocking all isoforms of PI3K.[4] By inhibiting the PI3K/Akt/mTOR pathway, SF1126 can suppress tumor cell proliferation, survival, and angiogenesis.[1][5][6] Some studies also show it inhibits Bromodomain-containing protein 4 (BRD4).[1][2]
Q2: Which specific signaling pathways are affected by SF1126 treatment?
A2: SF1126 primarily blocks the PI3K-Akt-mammalian target of rapamycin (mTOR) signaling pathway.[1][7] This results in the decreased phosphorylation and activation of key downstream effectors such as Akt, p70 S6 kinase (p70S6K), and 4E-binding protein 1 (4E-BP1).[5][6] Inhibition of this pathway leads to cell-cycle arrest, induction of apoptosis (cell death), and a reduction in angiogenesis.[2][5][6] Additionally, SF1126 has been shown to downregulate BRD4 target proteins like Myc and cyclin D1.[1]
Q3: How do I determine the optimal concentration (IC50) of SF1126 for my cell line?
A3: The optimal concentration, or half-maximal inhibitory concentration (IC50), is cell-line dependent. For example, IC50 values for various liver cancer cell lines after 48 hours of treatment have been reported to range from 2.14 µM to 6.89 µM.[2] To determine the IC50 in your specific cell line, you should perform a dose-response experiment. Treat your cells with a range of SF1126 concentrations (e.g., 0.1 µM to 50 µM) for a fixed duration (e.g., 24, 48, or 72 hours) and measure cell viability using an appropriate method, such as an MTT or CellTiter-Glo assay. The IC50 can then be calculated from the resulting dose-response curve.
Q4: What is the recommended solvent for reconstituting and diluting SF1126?
A4: While SF1126 was designed to have increased aqueous solubility compared to its parent compound LY294002, it is common practice to first dissolve PI3K inhibitors in a solvent like DMSO to create a concentrated stock solution.[8] Subsequent dilutions into aqueous cell culture media should be made from this stock. Always refer to the manufacturer's specific instructions on the product data sheet for the recommended solvent and storage conditions. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental media is low (typically <0.1%) to avoid solvent-induced toxicity.
Optimizing Treatment Duration
Determining the ideal treatment duration is critical for achieving maximum therapeutic effect while minimizing off-target effects and potential for resistance. The optimal duration depends on the experimental goals, such as inhibiting signaling pathways, inducing cell cycle arrest, or promoting apoptosis.
Illustrative Data: Time-Dependent Effects of SF1126
The following table provides representative data on the effects of SF1126 (at a fixed concentration of 5 µM) on a hypothetical cancer cell line over time. This data illustrates the kinetics of pathway inhibition and the subsequent impact on cell viability.
| Treatment Duration | p-Akt (Ser473) Inhibition (%) | Caspase-3 Cleavage (Fold Change) | Cell Viability (%) |
| 0 hours (Control) | 0% | 1.0 | 100% |
| 2 hours | 85% | 1.1 | 98% |
| 6 hours | 92% | 1.5 | 95% |
| 12 hours | 90% | 2.1 | 88% |
| 24 hours | 88% | 3.5 | 65% |
| 48 hours | 85% | 4.2 | 45% |
Note: Data are illustrative and should be determined empirically for your specific model system.
Experimental Workflow for Optimizing Duration
The diagram below outlines a logical workflow for determining the optimal SF1126 treatment duration for your experimental needs.
Troubleshooting Guide
Q1: I'm observing high levels of cytotoxicity even at short time points or low concentrations. What could be the cause?
A1: Unexpectedly high toxicity could be due to several factors:
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Cell Line Sensitivity: Your cell line may be exceptionally sensitive to PI3K inhibition. Perform a careful dose-response and time-course experiment starting from very low concentrations (e.g., nanomolar range).
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control (media + solvent) to test this.
-
Off-Target Effects: While SF1126 is a targeted agent, high concentrations can lead to off-target effects. Try to use the lowest effective concentration that achieves the desired level of pathway inhibition.[9]
-
Experimental Conditions: Factors like cell confluency and media formulation can influence sensitivity. Ensure your experimental conditions are consistent.
Q2: SF1126 treatment is not reducing cell viability in my cancer cell line. Why might it be ineffective?
A2: A lack of effect could indicate several possibilities:
-
Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to PI3K inhibition. This can occur if parallel survival pathways (e.g., MAPK/ERK) are activated or if there are mutations downstream of PI3K.[9][10]
-
Compound Inactivity: Verify the integrity and activity of your SF1126 compound. Ensure it has been stored correctly and has not degraded.
-
Incorrect Dosing: The concentrations used may be too low to effectively inhibit the PI3K pathway in your specific cell line. Confirm pathway inhibition via Western blot for p-Akt.
-
Suboptimal Duration: The treatment duration may be too short. Some cytotoxic effects may only become apparent after longer incubation periods (e.g., 48-72 hours) that allow for cell cycle progression and apoptosis to occur.[11]
Q3: My Western blot results are inconsistent. Sometimes I see strong p-Akt inhibition, and other times it's weak.
A3: Inconsistent Western blot data is a common issue. Consider these points:
-
Timing of Lysis: Inhibition of phosphorylation can be rapid and transient. Ensure you lyse the cells at the precise end of your treatment time point. Keep all samples on ice to preserve phosphorylation states.
-
Reagent Quality: Use fresh lysis buffer supplemented with phosphatase and protease inhibitors. Old or improperly stored inhibitors can lead to signal degradation.
-
Loading Controls: Ensure you are using a reliable loading control (e.g., Total Akt, GAPDH, or β-actin) to confirm equal protein loading across all lanes. Comparing p-Akt levels to Total Akt levels is crucial.
-
Basal Pathway Activity: The baseline level of PI3K pathway activation can vary with cell confluency and serum concentration in the media. Serum-starving cells for a few hours before treatment can lower basal p-Akt levels and make inhibition more apparent.[9]
Key Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) Inhibition
This protocol is for determining the effect of SF1126 on the PI3K pathway by measuring the phosphorylation of Akt.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, replace the growth medium with serum-free medium for 4-6 hours.
-
SF1126 Treatment: Treat cells with the desired concentrations of SF1126 and a vehicle control for your chosen time points (e.g., 2, 6, 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST and visualize the bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of cell viability after SF1126 treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
SF1126 Treatment: Replace the medium with fresh medium containing various concentrations of SF1126 and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 5 minutes to ensure the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
SF1126 Signaling Pathway Diagram
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by SF1126.
References
- 1. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategically timing inhibition of phosphatidylinositol 3-kinase to maximize therapeutic index in estrogen receptor alpha-positive, PIK3CA-mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in SF1126 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with the pan-PI3K/BRD4 inhibitor, SF1126.
Frequently Asked Questions (FAQs)
Q1: What is SF1126 and what is its primary mechanism of action?
A1: SF1126 is a water-soluble prodrug of the pan-PI3K inhibitor LY294002 (also known as SF1101).[1][2] It is designed to have improved solubility and pharmacokinetic properties compared to its parent compound.[2][3][4] Upon administration, SF1126 is hydrolyzed to the active drug, which inhibits all isoforms of phosphoinositide-3-kinase (PI3K) and other members of the PI3K superfamily, such as mTOR and DNA-PK.[1] More recent studies have also identified it as a dual inhibitor of PI3K and BRD4.[5][6] Its primary action is to block the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell proliferation, survival, and angiogenesis.[1][4]
Q2: What is the significance of the RGD peptide conjugated to SF1126?
A2: SF1126 is conjugated to an RGD-containing tetrapeptide (Arg-Gly-Asp-Ser or RGDS).[3][4] This peptide targets and binds to specific integrins (such as αvβ3 and α5β1) that are often overexpressed on the surface of tumor cells and endothelial cells within the tumor vasculature.[1][3][7] This targeted delivery is intended to increase the concentration of the active drug at the tumor site, thereby enhancing its antitumor and antiangiogenic efficacy while potentially reducing systemic toxicity.[2][3]
Q3: How should SF1126 be stored and handled?
A3: For long-term storage, SF1126 should be kept at -20°C. For short-term use (days to weeks), it can be stored at 0-4°C.[8] It is recommended to prepare stock solutions in a solvent like DMSO.[8] When preparing for cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is at a level that is not toxic to the cells (typically below 0.5%).
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Q: We are observing significant variability in the IC50 values for SF1126 across different experiments using the same cell line. What could be the cause?
A: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors:
-
Cell Culture Conditions:
-
Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered drug sensitivity. It is crucial to use cells within a consistent and low passage range for all experiments.
-
Seeding Density: Variations in the initial number of cells seeded can affect growth rates and confluence, which in turn can influence the apparent drug sensitivity. Ensure a consistent seeding density is used for every experiment.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Assay Duration and Endpoint:
-
The IC50 value of a compound can be time-dependent. A 48-hour incubation may yield different results than a 72-hour incubation.[9] It is important to keep the assay duration consistent. For anti-proliferative agents like SF1126, allowing the cells to complete at least one cell cycle after treatment is recommended.
-
-
Compound Handling and Stability:
-
Solubility: Although SF1126 is water-soluble, it is often dissolved in DMSO for stock solutions.[3][8] Ensure the compound is fully dissolved and that the final DMSO concentration is kept constant and non-toxic across all wells. Improperly dissolved or precipitated compound will lead to inaccurate effective concentrations.
-
Prodrug Hydrolysis: SF1126 is a prodrug that hydrolyzes at physiological pH to release the active inhibitor, LY294002.[10] The rate of this hydrolysis could be influenced by subtle variations in media pH, potentially affecting the timing and concentration of the active compound.
-
-
Choice of Viability Assay:
-
Different viability assays (e.g., MTT, CellTiter-Glo, AlamarBlue) measure different cellular parameters (metabolic activity, ATP content, etc.). The choice of assay can influence the outcome. Ensure you are using the most appropriate and consistent assay for your experimental goals.
-
Variability in Western Blot Results for Downstream Targets (e.g., p-AKT)
Q: Our Western blot results for phosphorylated AKT (p-AKT) levels following SF1126 treatment are not consistent. Sometimes we see a strong reduction, and other times the effect is minimal. Why?
A: Western blotting requires careful attention to detail to achieve reproducible results. Here are some potential sources of variability when analyzing the effects of SF1126:
-
Timing of Lysate Preparation: The inhibition of p-AKT can be rapid and transient. It is critical to establish a time-course to determine the optimal time point for observing maximum inhibition. Some studies show significant inhibition as early as 30 minutes post-treatment.[11]
-
Cell Lysis and Sample Handling:
-
Use of Phosphatase Inhibitors: It is absolutely essential to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins like AKT.
-
Consistent Lysis Protocol: Ensure a consistent and rapid cell lysis protocol on ice to prevent protein degradation and dephosphorylation.[12][13]
-
-
Antibody Performance:
-
Antibody Quality: The quality and specificity of both primary and phospho-specific antibodies can vary between lots and suppliers. Validate your antibodies to ensure they are specific for the target protein and its phosphorylated form.
-
Antibody Dilution: Use a consistent and optimized antibody dilution for every experiment.
-
-
Loading and Transfer:
-
Accurate Protein Quantification: Inaccurate protein quantification will lead to unequal loading. Perform a reliable protein assay (e.g., BCA) for all lysates.[11]
-
Loading Controls: Always probe for a loading control (e.g., β-actin, GAPDH, or total AKT) to normalize your results and ensure equal protein loading across all lanes.
-
Discrepancies Between In Vitro and In Vivo Efficacy
Q: SF1126 shows potent activity in our cell culture experiments, but the in vivo antitumor effect in our mouse model is less than expected. What could explain this?
A: A discrepancy between in vitro and in vivo results is common in drug development and can be attributed to several factors specific to a prodrug like SF1126:
-
Pharmacokinetics and Prodrug Conversion: The efficacy of SF1126 in vivo depends on its pharmacokinetics, distribution to the tumor, and conversion to the active compound, LY294002.[3] The rate and extent of this conversion in the tumor microenvironment can differ from the in vitro setting.
-
Tumor Microenvironment (TME): The TME is complex and can influence drug efficacy. Factors like hypoxia, which SF1126 has been shown to affect by reducing HIF-1α stabilization, can play a role.[7][10] The presence of stromal cells and the extracellular matrix can also impact drug penetration and activity.
-
Integrin Expression: The targeting mechanism of SF1126 relies on the presence of specific integrins on tumor and endothelial cells.[3] The expression levels of these integrins in your in vivo model may differ from your in vitro cell lines, affecting the targeted delivery and accumulation of the drug in the tumor.
-
Off-Target Effects: While SF1126 is a potent PI3K inhibitor, it may have other effects in vivo. For example, it has been shown to also inhibit BRD4 and activate p38 signaling in some cancer cells, which could contribute to its overall in vivo activity profile in ways not fully captured by simple in vitro viability assays.[6][14]
Quantitative Data
SF1126 IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of SF1126 can vary significantly depending on the cell line and the assay conditions. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Hep3B | Hepatocellular Carcinoma | 5.05 | 48 hours | [5] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | 48 hours | [5] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | 48 hours | [5] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | 48 hours | [5] |
| A673 | Ewing Sarcoma | 6.7 | 48 hours | [11] |
| EWS502 | Ewing Sarcoma | 13.9 | 48 hours | [11] |
| SK-N-MC | Ewing Sarcoma | 11.4 | 48 hours | [11] |
| SK-PN-DW | Ewing Sarcoma | 13.4 | 48 hours | [11] |
| HT-29 | Colorectal Cancer | Not specified | Not specified | [14] |
| Multiple Myeloma Lines | Multiple Myeloma | Similar to LY294002 | 48 hours | [15] |
Experimental Protocols
General Protocol for Cell Viability (e.g., AlamarBlue) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of SF1126 in culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of SF1126.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
Reagent Addition: Add the viability reagent (e.g., AlamarBlue) to each well according to the manufacturer's instructions.[11]
-
Incubation with Reagent: Incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
General Protocol for Western Blot Analysis of p-AKT
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluence. Treat with SF1126 at the desired concentrations for the determined optimal time (e.g., 30 minutes).
-
Cell Lysis:
-
Place the culture dish on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[11][13]
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.[12]
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or similar assay.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin) to ensure equal loading and to normalize the phospho-protein signal.
Visualizations
SF1126 Signaling Pathway and Mechanism of Action
Caption: SF1126 binds to integrins, is internalized, and releases the active drug LY294002, which inhibits PI3K.
General Experimental Workflow for SF1126
Caption: A general workflow for testing the effects of SF1126 on cancer cells, from preparation to analysis.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. escholarship.org [escholarship.org]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: SF1126 Animal Model Toxicity Minimization
For researchers, scientists, and drug development professionals utilizing the dual PI3K/BRD4 inhibitor SF1126 in animal models, this guide provides troubleshooting advice and frequently asked questions to mitigate potential toxicities and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SF1126 and what is its mechanism of action?
A1: SF1126 is a water-soluble, small-molecule prodrug that targets the phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4).[1] It is composed of the pan-PI3K inhibitor LY294002 conjugated to an RGD-containing tetra-peptide.[2] This peptide targets SF1126 to cells expressing specific integrins, which are often upregulated in tumor vasculature.[2][3] Upon cell entry, SF1126 is hydrolyzed to its active form, SF1101 (LY294002), which inhibits all isoforms of PI3K and other members of the PI3K superfamily, such as mTOR.[2] By inhibiting the PI3K/AKT/mTOR signaling pathway, SF1126 can suppress tumor cell proliferation, survival, and angiogenesis.[2][4] Additionally, SF1126 has been shown to inhibit BRD4, a key regulator of oncogene transcription.[1][5]
Q2: What are the common toxicities observed with SF1126 in animal models?
A2: As a pan-PI3K inhibitor, SF1126 can induce a range of on-target toxicities. While preclinical studies often report that SF1126 is "well-tolerated" in murine systems, it is important to be aware of potential adverse effects observed with this class of inhibitors.[6] Common toxicities associated with pan-PI3K inhibitors include:
-
Gastrointestinal issues: Diarrhea is a frequently reported side effect.[7][8]
-
Metabolic changes: Hyperglycemia (high blood sugar) is a known on-target toxicity of PI3Kα inhibition.[9][10]
-
General symptoms: Fatigue, nausea, and vomiting have been noted in clinical trials.[9]
Q3: How can I minimize SF1126-induced toxicities in my animal studies?
A3: Several strategies can be employed to mitigate the toxicities associated with SF1126 administration:
-
Dose Optimization: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[3][8] Starting with a lower dose and gradually increasing it can help identify a therapeutic window with manageable side effects.
-
Dosing Schedule: Consider intermittent dosing schedules (e.g., three times a week instead of daily) which may have a better safety profile compared to continuous dosing.[11]
-
Supportive Care: Proactively manage side effects. For diarrhea, ensure animals have adequate hydration and consider the use of anti-diarrheal agents after consulting with a veterinarian. For hyperglycemia, dietary modifications may be beneficial.
-
Combination Therapy: Combining SF1126 with other agents may allow for lower, less toxic doses of each compound while maintaining or enhancing efficacy. However, be aware that novel combinations can sometimes lead to increased toxicity.[3][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with SF1126.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Severe Diarrhea | On-target inhibition of PI3K in the gastrointestinal tract.[8] | - Monitor: Regularly check for signs of diarrhea and dehydration (e.g., weight loss, lethargy, soiled bedding).- Hydration: Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile saline or lactated Ringer's solution. Ensure free access to water, possibly with electrolytes.[9]- Anti-diarrheal Medication: Under veterinary guidance, administer anti-diarrheal agents like loperamide.[9][10]- Dose Adjustment: Consider reducing the dose of SF1126 or switching to an intermittent dosing schedule.[9] |
| Hyperglycemia | On-target inhibition of the PI3K/AKT pathway, which is involved in insulin signaling and glucose metabolism.[9][10] | - Monitoring: Regularly monitor blood glucose levels, especially during the initial phase of treatment.- Dietary Modification: In consultation with veterinary staff, consider a low-carbohydrate diet for the animals.[12][13]- Pharmacological Intervention: For severe or persistent hyperglycemia, discuss the use of anti-hyperglycemic agents like metformin with a veterinarian. |
| Significant Weight Loss (>15%) | Can be a result of diarrhea, dehydration, nausea, or general malaise. | - Identify the Cause: Determine if the weight loss is primarily due to a specific side effect (e.g., diarrhea) and address that issue first.- Nutritional Support: Provide highly palatable and energy-dense food to encourage eating.- Dose Interruption/Reduction: Temporarily halt SF1126 administration until the animal's condition stabilizes. Re-introduce the drug at a lower dose.[9] |
| Injection Site Reactions (for SC administration) | Irritation from the vehicle or the compound itself. | - Rotate Injection Sites: Do not administer consecutive injections in the same location.- Vehicle Optimization: Ensure the vehicle used is appropriate and well-tolerated. Consider pilot studies with different vehicles if irritation persists.- Dilution: If possible, increase the injection volume to dilute the compound and reduce local concentration. |
Quantitative Toxicity Data
| Parameter | Species | Dose | Observations | Reference |
| Maximum Tolerated Dose (MTD) | Mouse | Not definitively established in publicly available preclinical toxicology studies. Doses up to 50 mg/kg administered subcutaneously 3 to 6 times a week have been used in efficacy studies with no reported dose-limiting toxicities.[5][11][14] | In a human Phase I trial, the MTD was not reached at doses up to 1110 mg/m².[7][15] | [5][7][11][14][15] |
| Dose-Limiting Toxicity (DLT) in Humans | Human | 180 mg/m² | A single instance of Grade 3 diarrhea was reported.[7] | [7] |
Experimental Protocols
SF1126 Administration
-
Vehicle Selection: SF1126 is water-soluble.[6] Sterile water, saline, or phosphate-buffered saline (PBS) are commonly used vehicles for in vivo administration. For subcutaneous injections in some studies, acidified sterile water has been used.[11]
-
Preparation:
-
Allow SF1126 to come to room temperature before weighing.
-
Prepare the dosing solution fresh for each administration day.
-
Dissolve the required amount of SF1126 in the chosen sterile vehicle.
-
Ensure the solution is clear and free of particulates before administration.
-
-
Routes of Administration:
-
Intravenous (IV): Typically administered via tail vein injection in mice. A Phase I human trial administered SF1126 as an intravenous infusion over 90 minutes.[15]
-
Subcutaneous (SC): Injected into the flank or back of the animal. Rotate injection sites to minimize local irritation. Doses of 50 mg/kg have been administered subcutaneously in mice.[5][11]
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
Oral Gavage (PO): Requires proper technique to avoid injury to the esophagus or stomach. Use appropriate gavage needle sizes for the animal's weight.
-
Toxicity Monitoring Protocol
-
Baseline Measurements: Before initiating SF1126 treatment, record baseline body weight and blood glucose levels for each animal.
-
Daily Monitoring:
-
Observe animals for clinical signs of toxicity, including changes in posture, activity level, grooming, and stool consistency.
-
Record body weight daily. A weight loss of >15% from baseline is a common endpoint for dose reduction or cessation.
-
-
Weekly Monitoring:
-
Measure blood glucose levels. More frequent monitoring may be necessary if hyperglycemia is observed.
-
-
Endpoint Criteria: Establish clear humane endpoints for your study in accordance with your institution's animal care and use committee (IACUC) guidelines. These should include criteria for euthanasia based on weight loss, tumor burden, and overall animal welfare.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibitory mechanism of SF1126 on the PI3K/AKT/mTOR and BRD4 signaling pathways.
Caption: A generalized experimental workflow for conducting in vivo studies with SF1126.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Mechanistic Analysis of the Role of Bromodomain-containing Protein 4 (BRD4) in BRD4-NUT Oncoprotein-induced Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. proteopedia.org [proteopedia.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice | springermedizin.de [springermedizin.de]
- 9. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 11. Anti-tumor effect of a novel PI3-kinase inhibitor, SF1126, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4 is a newly characterized transcriptional regulator that represses autophagy and lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of hyperglycemia in diabetic mouse models using induced-pluripotent stem (iPS)-derived pancreatic β-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
SF1126 half-life and pharmacokinetic considerations in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting in vivo studies with SF1126. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, alongside detailed experimental protocols and pharmacokinetic data summaries.
Frequently Asked Questions (FAQs)
Q1: What is SF1126 and why is it used as a prodrug?
SF1126 is a novel, water-soluble prodrug of LY294002, a potent pan-phosphoinositide 3-kinase (PI3K) and mTORC inhibitor.[1][2][3] The parent compound, LY294002, is limited as a therapeutic agent due to its poor solubility and very short half-life in vivo.[1][2][3] SF1126 was developed to overcome these limitations. It consists of LY294002 conjugated to an RGD (Arginylglycylaspartic acid) peptide, which enhances its solubility and allows for targeted delivery to integrins, often overexpressed on tumor vasculature and cancer cells.[2][3][4]
Q2: What is the half-life of SF1126 and its active metabolite, SF1101 (LY294002)?
In preclinical murine models, the SF1126 prodrug has a plasma half-life of approximately 1 to 2 hours, leading to a sustained release of the active moiety, SF1101/LY294002.[2] In a Phase I clinical trial in patients with advanced solid tumors and B-cell malignancies, the active metabolite SF1101 demonstrated a mean half-life (t½) ranging from 1.0 to 2.4 hours, with no clear dose dependency.[1]
Q3: How is SF1126 administered in in vivo studies?
In preclinical animal studies, SF1126 has been administered via intravenous (IV), intramuscular (i.m.), and subcutaneous (s.c.) routes.[2] In human clinical trials, SF1126 is typically administered as an intravenous infusion over 90 minutes.[1][5][6] A common dosing schedule in clinical trials has been twice weekly (e.g., on days 1 and 4) of a 28-day cycle.[1][7][8]
Q4: What is the mechanism of action of SF1126?
SF1126 is designed to be cleaved at physiological pH, releasing its active component, LY294002 (also referred to as SF1101).[9] LY294002 is a pan-PI3K inhibitor, meaning it inhibits all isoforms of PI3K.[2][9] This inhibition blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and angiogenesis.[2][9] The RGD peptide moiety of SF1126 also targets the drug to integrins like αvβ3 and α5β1, which are often upregulated in the tumor microenvironment, thereby enhancing its anti-tumor and anti-angiogenic activity.[2][9]
Troubleshooting Guide
Q1: We are observing high variability in plasma concentrations of the active compound (SF1101/LY294002) in our mouse study. What could be the cause?
High variability in plasma concentrations can arise from several factors:
-
Route of Administration: The bioavailability and absorption rate can differ significantly between administration routes (IV, IP, SC, oral). Ensure the administration technique is consistent across all animals. Subcutaneous administration, for example, can lead to more sustained release compared to IV.[2]
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Animal Handling and Stress: Stress can influence physiological parameters and drug metabolism. Standardize animal handling procedures to minimize stress.
-
Blood Sampling Technique: The timing and method of blood collection are critical. Ensure precise timing post-dose and use a consistent sampling site and technique to avoid contamination or sample degradation.
-
Metabolism Differences: Inter-animal variations in metabolism are common. While SF1126 is designed for controlled release, individual differences in esterase activity (which cleaves the prodrug) could contribute to variability.
Q2: Our in vivo efficacy study with SF1126 is showing less anti-tumor effect than expected based on in vitro data. What should we consider?
Several factors can contribute to a discrepancy between in vitro and in vivo efficacy:
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Pharmacokinetics: The dose and schedule may not be achieving sufficient tumor exposure to the active drug. It is crucial to correlate efficacy with pharmacokinetic and pharmacodynamic (PD) data from the tumor tissue. Studies have shown that SF1126 accumulates in tumor tissue, leading to sustained knockdown of downstream targets like phosphorylated AKT (p-AKT).[2] Consider performing a pilot PK/PD study to confirm target engagement in the tumor.
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Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. Factors like hypoxia, stromal interactions, and immune cell infiltration can influence drug response.
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Integrin Expression: The targeting moiety of SF1126 relies on the presence of specific integrins. If your tumor model has low expression of the target integrins (e.g., αvβ3, α5β1), the benefit of the targeted delivery may be reduced.[2][9]
Q3: We are observing some toxicity in our animal models at doses reported to be well-tolerated in the literature. How should we proceed?
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Vehicle and Formulation: Ensure the vehicle used for SF1126 administration is appropriate and non-toxic. SF1126 is water-soluble, which is an advantage over LY294002.[2][9]
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Dose and Schedule: The reported tolerated doses in the literature can vary between different animal strains and tumor models. It is advisable to perform a dose-escalation study in your specific model to determine the maximum tolerated dose (MTD). In a human Phase I trial, the MTD was not reached even at doses up to 1110 mg/m².[1][7]
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Supportive Care: Provide adequate supportive care to the animals, including monitoring for signs of distress, weight loss, and other adverse effects.
Pharmacokinetic Data
Preclinical Pharmacokinetics (Murine Models)
| Parameter | Value | Species/Model | Route of Administration | Reference |
| SF1126 Prodrug Plasma Half-life | 1 - 2 hours | Mouse | Not specified | [2] |
| SF1101 (Active Moiety) Half-life | > 1 hour | Mouse | i.m., i.v., or s.c. | [2] |
| Tumor Concentration of SF1101 | ~30 µmol/L (at 2h post-injection of 50 mg/kg SF1126) | Mouse (U87MG xenograft) | Not specified | [2] |
Clinical Pharmacokinetics (Human Phase I Study)
The following data is for the active PI3K inhibitor, SF1101, from a Phase I study in patients with advanced solid tumors and B-cell malignancies.[1]
| Dose Level (mg/m²) | Mean t½ (hours) | Mean Cmax (ng/mL) | Mean AUC₀₋t (ng × h/mL) |
| 90 | 1.8 | 579 | 1052 |
| 140 | 1.6 | 1290 | 2582 |
| 180 | 1.0 | 1480 | 2516 |
| 240 | 1.4 | 1960 | 4423 |
| 320 | 1.4 | 2400 | 5664 |
| 430 | 1.6 | 3210 | 8506 |
| 630 | 2.4 | 5250 | 15888 |
| 840 | 1.7 | 5670 | 17932 |
| 1110 | 2.0 | 7430 | 25786 |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture human tumor cells (e.g., U87MG glioblastoma, PC3 prostate cancer) under standard conditions.[2]
-
Harvest cells during the logarithmic growth phase.
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare SF1126 in a suitable vehicle (e.g., sterile water or saline) on the day of administration.
-
Administer SF1126 at the desired dose and schedule (e.g., 50 mg/kg, intraperitoneally, three times a week).[10] The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers like p-AKT).
-
Pharmacokinetic Study in Mice
-
Drug Administration:
-
Administer a single dose of SF1126 to mice via the desired route (e.g., intravenous, subcutaneous).
-
-
Blood Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately process the blood to separate plasma by centrifugation at 4°C.
-
-
Tissue Sample Collection (Optional):
-
At the end of the study or at specific time points, euthanize the animals and collect tissues of interest (e.g., tumor, liver, kidney).
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma and tissue homogenates for concentrations of SF1126 and its active metabolite SF1101 (LY294002) using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[2]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
-
Visualizations
Caption: SF1126 mechanism of action and PI3K signaling pathway.
Caption: Workflow for an in vivo pharmacokinetic study of SF1126.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. obesityhealthmatters.com [obesityhealthmatters.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Addressing poor cellular uptake of SF1126 in specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cellular uptake of SF1126 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is SF1126 and how does it enter the cell?
A1: SF1126 is a water-soluble prodrug of the pan-PI3K/mTOR inhibitor, LY294002.[1] It is conjugated to an RGD (Arginine-Glycine-Aspartic acid) peptide, which targets integrins, particularly αvβ3 and α5β1, on the cell surface.[2] This integrin-mediated uptake is designed to enhance the delivery of the active compound, SF1101 (the hydrolyzed form of SF1126), to tumor cells and the tumor vasculature.[1][2]
Q2: We are observing a weaker than expected effect of SF1126 in our cell line. What are the potential causes?
A2: A weaker-than-expected effect of SF1126 can stem from several factors, primarily related to poor cellular uptake. The two most common causes are:
-
Low Integrin Expression: Since SF1126 uptake is mediated by integrins, cell lines with low or absent expression of the target integrins (e.g., αvβ3, α5β1) will exhibit reduced uptake of the drug.
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Active Drug Efflux: The cancer cells may be actively pumping the drug out using ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1).[3][4]
Other potential, though less common, reasons could include rapid intracellular metabolism of the active compound or issues with the experimental setup (e.g., incorrect dosage, problems with the compound's stability in your media).
Q3: How can we determine if our cell line has low integrin expression?
A3: You can assess the expression of target integrins using several standard molecular biology techniques:
-
Flow Cytometry: This is a quantitative method to measure the cell surface expression of integrins using fluorescently labeled antibodies specific for subunits like αv, β3, α5, and β1.
-
Western Blotting: This technique can determine the total cellular protein levels of the integrin subunits.
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Immunofluorescence Microscopy: This method allows for the visualization of integrin localization on the cell surface.
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Quantitative PCR (qPCR): This can be used to measure the mRNA expression levels of the genes encoding the integrin subunits.
Q4: How can we test for the involvement of efflux pumps in SF1126 resistance?
A4: To investigate if efflux pumps like P-glycoprotein are responsible for poor SF1126 efficacy, you can perform a co-treatment experiment with a known P-gp inhibitor, such as verapamil or elacridar. If the addition of the P-gp inhibitor significantly increases the cytotoxic effect of SF1126, it strongly suggests the involvement of this efflux pump.[5] You can also directly measure the activity of P-gp using commercially available assay kits.
Q5: Are there alternative strategies to increase SF1126 uptake in resistant cell lines?
A5: If low integrin expression is the issue, there are limited options to directly enhance SF1126 uptake. However, you could consider the following:
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Use the active form, LY294002, directly: Be aware that LY294002 has poor solubility and a shorter half-life.[2]
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Explore other PI3K/mTOR inhibitors: There are numerous other inhibitors available that do not rely on integrin-mediated uptake.
If efflux pump activity is the problem, co-administration with a P-gp inhibitor is the most direct approach to increase intracellular concentrations of SF1126.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and addressing poor cellular uptake of SF1126.
Problem: SF1126 shows low potency (high IC50 value) in our cell line of interest.
Step 1: Verify Experimental Parameters
Before investigating complex biological mechanisms, ensure your experimental setup is optimal.
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Confirm SF1126 Concentration and Purity: Use a reliable source for your SF1126 and verify its concentration.
-
Assess Compound Stability: Ensure SF1126 is stable in your specific cell culture medium and conditions.
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Optimize Cell Seeding Density and Treatment Duration: These factors can significantly influence apparent drug efficacy.
Step 2: Assess Integrin Expression
As SF1126 uptake is integrin-dependent, the first biological factor to investigate is the expression of the target integrins.
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Hypothesis: The cell line has low or absent expression of integrins targeted by the RGD peptide of SF1126.
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Experiment: Quantify the cell surface expression of integrin subunits αv, β3, α5, and β1 using flow cytometry.
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Expected Outcome:
-
High Integrin Expression: If the cells express high levels of the target integrins, proceed to Step 3.
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Low Integrin Expression: This is a likely cause of poor uptake. Consider using an alternative PI3K/mTOR inhibitor or the active compound LY294002.
-
Step 3: Investigate Efflux Pump Activity
If integrin expression is sufficient, the next likely culprit is the active removal of the drug from the cell by efflux pumps.
-
Hypothesis: The cell line overexpresses and utilizes efflux pumps, such as P-glycoprotein (P-gp), to remove SF1126.
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Experiment 1: P-gp Inhibition Assay: Treat the cells with SF1126 in the presence and absence of a P-gp inhibitor (e.g., verapamil). Measure cell viability to see if the inhibitor sensitizes the cells to SF1126.
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Experiment 2: Direct Measurement of P-gp Activity: Use a commercially available kit to directly measure the efflux activity of P-gp in your cells.
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Expected Outcome:
-
Sensitization with P-gp Inhibitor: This strongly indicates that P-gp-mediated efflux is a significant mechanism of resistance. Co-treatment with a P-gp inhibitor can be a strategy to overcome this.
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No Change with P-gp Inhibitor: If there is no change in SF1126 efficacy, other resistance mechanisms may be at play, or the initial experimental parameters should be re-evaluated.
-
Step 4: Quantify Intracellular Drug Concentration
Directly measuring the amount of SF1126 inside the cells can provide definitive evidence of a transport issue.
-
Hypothesis: Poor cellular uptake leads to low intracellular concentrations of SF1126.
-
Experiment: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of SF1126 after treatment. Compare these levels in your cell line of interest to a sensitive cell line.
-
Expected Outcome:
-
Low Intracellular Concentration: Confirms a problem with either uptake or retention of the drug. This result, combined with the findings from Steps 2 and 3, will pinpoint the underlying cause.
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High Intracellular Concentration: If the intracellular concentration is high despite a lack of efficacy, this suggests a downstream resistance mechanism, such as mutations in the PI3K/mTOR pathway, is present.
-
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a summary of reported SF1126 IC50 values in various cancer cell lines. Note that these values can vary depending on the assay conditions and duration of treatment.
| Cancer Type | Cell Line | SF1126 IC50 (µM) | Reference |
| Colorectal Cancer | HT-29 | ~1-5 (72-96h) | [1][6] |
| Ewing Sarcoma | A673 | Not specified, but showed decreased cell survival | [7] |
| Multiple Myeloma | MM.1R | Not specified, but was cytotoxic to all 16 MM lines tested | [8] |
| Neuroblastoma | NB-EB | 0.95 | |
| Neuroblastoma | NB-SD | 65.7 |
Experimental Protocols
Protocol 1: Assessment of P-glycoprotein (P-gp) Activity using a Rhodamine 123 Efflux Assay
This protocol provides a method to assess the activity of the P-gp efflux pump.
Materials:
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P-gp overexpressing cells (e.g., a resistant cell line) and a parental (sensitive) cell line.
-
Rhodamine 123 (a fluorescent P-gp substrate).
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Verapamil or another P-gp inhibitor (positive control).
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SF1126.
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96-well black, clear-bottom plates.
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Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Wash the cell monolayers twice with warm PBS.
-
Add serial dilutions of SF1126, the positive control inhibitor, and a vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Add fresh assay buffer to each well.
-
Immediately measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of an inhibitor indicates P-gp inhibition. Calculate the IC50 value for P-gp inhibition by SF1126 if a dose-dependent increase in fluorescence is observed.
Protocol 2: Quantification of Intracellular Drug Concentration by LC-MS
This protocol outlines a general procedure for measuring the intracellular concentration of SF1126.
Materials:
-
Cell culture plates.
-
SF1126.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer).
-
Scraper.
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat cells with SF1126 at the desired concentration and for the desired time.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Add lysis buffer to the plate and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Collect the supernatant.
-
Perform a protein quantification assay (e.g., BCA assay) on the lysate to normalize for cell number.
-
Prepare the samples for LC-MS analysis according to the instrument's requirements (this may involve protein precipitation, solid-phase extraction, etc.).
-
Analyze the samples by LC-MS/MS to quantify the concentration of SF1126.
-
Data Analysis: Normalize the quantified drug amount to the total protein concentration to determine the intracellular concentration of SF1126.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ABCB1 Overcomes Cancer Stem Cell-like Properties and Acquired Resistance to MET Inhibitors in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Augmented Antitumor Activity for Novel Dual PI3K/BDR4 Inhibitors, SF2523 and SF1126 in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
The impact of serum concentration on SF1126 activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the pan-PI3K/mTOR inhibitor, SF1126, in in vitro settings. The following information is intended to help address common issues, particularly those related to the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is SF1126 and how does it work?
SF1126 is a water-soluble prodrug of LY294002, a potent pan-phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] SF1126 is designed with an RGD peptide moiety that targets integrins, which are often overexpressed on the surface of tumor cells and endothelial cells.[1][2] Upon cell entry, SF1126 is hydrolyzed to its active form, SF1101 (LY294002), which then inhibits all isoforms of PI3K as well as other members of the PI3K superfamily like mTOR and DNA-PK.[1] By blocking the PI3K/Akt/mTOR signaling pathway, SF1126 can inhibit tumor cell proliferation, survival, and angiogenesis.[1]
Q2: We are observing a lower-than-expected potency (higher IC50 value) for SF1126 in our cell-based assays. What could be the cause?
A primary factor that can significantly influence the apparent potency of SF1126 in vitro is the concentration of serum in the cell culture medium. The active form of SF1126, LY294002, is known to bind to serum proteins, particularly albumin. This binding sequesters the inhibitor, reducing the free concentration available to enter the cells and engage its target. Consequently, a higher concentration of SF1126 is required to achieve the desired biological effect in the presence of high serum concentrations, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value. Some studies have shown that the effect of LY294002 is much stronger in low-serum conditions.
Q3: How can we mitigate the impact of serum on our SF1126 experiments?
To obtain more consistent and accurate results that reflect the intrinsic activity of SF1126, consider the following strategies:
-
Reduce Serum Concentration: If compatible with your cell line's health for the duration of the experiment, reducing the serum concentration (e.g., to 0.5-2% FBS) during SF1126 treatment can minimize protein binding effects.
-
Serum Starvation: For short-term experiments, particularly those assessing signaling pathway modulation, serum-starving the cells for a period (e.g., 4-24 hours) before and during SF1126 treatment is a common practice. This approach not only reduces protein binding but also lowers the basal activity of the PI3K pathway, allowing for a clearer observation of the inhibitor's effect.
-
Use of Serum-Free Media: If your experimental design and cell line permit, conducting the SF1126 treatment in serum-free media can provide the most direct measure of its potency.
-
Consistent Serum Lots: If serum is required, using a single, qualified lot of serum for a series of experiments can help reduce variability.
Q4: We are not seeing a significant decrease in phosphorylated Akt (p-Akt) levels after SF1126 treatment. What should we troubleshoot?
Several factors can contribute to a lack of observable p-Akt inhibition:
-
Suboptimal SF1126 Concentration: Ensure that the concentration of SF1126 is sufficient to inhibit PI3K activity in your specific cell line and under your experimental conditions (including serum concentration). A dose-response experiment is recommended.
-
Timing of Analysis: The kinetics of p-Akt inhibition can vary. It is advisable to perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, 8, 24 hours) to determine the optimal time point for observing maximal p-Akt inhibition.
-
Basal Pathway Activity: If the basal level of PI3K/Akt signaling in your cell line is low, the effect of an inhibitor may be difficult to detect. Consider stimulating the pathway with a growth factor (e.g., IGF-1, EGF) after serum starvation and prior to SF1126 treatment to create a more robust and measurable dynamic range.
-
Western Blotting Technique: The detection of phosphorylated proteins requires careful optimization of the Western blotting protocol. Ensure the use of phosphatase inhibitors during cell lysis, appropriate blocking buffers (BSA is often preferred over milk for phospho-antibodies), and high-quality, validated phospho-specific antibodies.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Serum Concentration | Standardize the serum concentration across all experiments. If possible, perform experiments in reduced-serum or serum-free conditions. |
| Variable Cell Seeding Density | Optimize and standardize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Edge Effects in Multi-well Plates | To minimize evaporation, ensure proper humidification in the incubator and consider excluding the outer wells from the analysis. |
| Compound Precipitation | Ensure SF1126 is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent and non-toxic to the cells (typically <0.5%). |
Issue 2: Weak or No Signal for Phosphorylated Akt in Western Blots
| Potential Cause | Troubleshooting Recommendation |
| Phosphatase Activity | Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice at all times. |
| Low Abundance of p-Akt | Stimulate the PI3K pathway with growth factors after serum starvation to increase the levels of p-Akt. Consider immunoprecipitation to enrich for Akt before Western blotting. |
| Inappropriate Blocking Buffer | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins that can cause high background. |
| Suboptimal Antibody Dilution | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inefficient Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane using a reversible protein stain like Ponceau S. |
| Use of Phosphate-Based Buffers | Avoid using Phosphate-Buffered Saline (PBS) for washing and antibody dilutions, as the phosphate ions can interfere with the binding of phospho-specific antibodies. Use Tris-Buffered Saline with Tween-20 (TBST) instead. |
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on SF1126 IC50 Values in a Cancer Cell Line
The following table illustrates the expected trend of SF1126 IC50 values in a hypothetical cancer cell line as a function of serum concentration in the culture medium. These values are for illustrative purposes and will vary depending on the cell line and experimental conditions.
| Serum Concentration (% FBS) | Apparent IC50 of SF1126 (µM) | Fold Change in IC50 (vs. 0.5% FBS) |
| 0.5% | 1.5 | 1.0 |
| 2% | 3.2 | 2.1 |
| 5% | 6.8 | 4.5 |
| 10% | 12.5 | 8.3 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in complete growth medium.
-
Serum Starvation (Optional): The following day, replace the medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-24 hours.
-
SF1126 Treatment: Prepare serial dilutions of SF1126 in the appropriate medium (low-serum or serum-free). Add the SF1126 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for p-Akt (Ser473) Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with various concentrations of SF1126 for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to induce Akt phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the p-Akt signal.
Visualizations
References
Navigating SF1126 Stock Solution Challenges: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the preparation and management of SF1126 stock solutions, with a focus on preventing and troubleshooting precipitation. Our resources are designed to assist researchers in achieving accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my SF1126 precipitating in the stock solution or cell culture medium?
A1: SF1126, like many small molecule inhibitors, is a hydrophobic compound with limited aqueous solubility. Precipitation, often appearing as cloudiness, crystals, or a visible pellet after centrifugation, can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of SF1126 in the solvent or the final cell culture medium may be above its solubility threshold.
-
Solvent Shock: Rapidly diluting a concentrated SF1126 stock solution (typically in DMSO) into an aqueous buffer or cell culture medium can cause the compound to "crash out" of solution.
-
Low Temperature: The solubility of SF1126 can decrease at lower temperatures. Using cold media or buffers can promote precipitation.
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of SF1126.
-
Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of SF1126.
Q2: What is the recommended solvent for preparing SF1126 stock solutions?
A2: The recommended solvent for preparing SF1126 stock solutions is high-quality, anhydrous dimethyl sulfoxide (DMSO). SF1126 is readily soluble in DMSO.
Q3: Is there a recommended maximum concentration for SF1126 in a DMSO stock solution?
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. However, the tolerance to DMSO can vary between cell lines. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guides
Issue: Precipitation upon preparation of the primary stock solution in DMSO.
| Possible Cause | Solution |
| Incomplete Dissolution | Gently warm the solution in a 37°C water bath for a short period. Use a vortex mixer or sonicator to aid dissolution. Visually confirm that no solid particles remain. |
| Moisture in DMSO | Use anhydrous (water-free) DMSO to prepare the stock solution. Moisture can reduce the solubility of hydrophobic compounds. |
Issue: Precipitation when diluting the DMSO stock solution into aqueous cell culture medium.
| Possible Cause | Solution |
| Solvent Shock | Perform a stepwise (serial) dilution of the DMSO stock solution. For example, first, dilute the stock into a small volume of pre-warmed (37°C) cell culture medium before adding it to the final volume. Add the SF1126 solution dropwise to the medium while gently swirling or vortexing. |
| High Final Concentration | The desired final concentration may exceed the aqueous solubility of SF1126. Try lowering the final working concentration. |
| Cold Medium | Always use cell culture medium that has been pre-warmed to 37°C. |
| Media Components | If possible, test the solubility of SF1126 in different types of cell culture media. Reducing the serum concentration might also help in some cases. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM SF1126 Stock Solution in DMSO
Materials:
-
SF1126 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
Calibrated pipette and sterile tips
Procedure:
-
Calculate the required mass:
-
The molecular weight of SF1126 is 852.84 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 852.84 g/mol * 1000 mg/g = 8.53 mg
-
-
-
Weigh the SF1126:
-
Carefully weigh 8.53 mg of SF1126 powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the SF1126 powder.
-
-
Ensure Complete Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If necessary, briefly sonicate the tube or warm it in a 37°C water bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of SF1126 Working Solution in Cell Culture Medium
Materials:
-
10 mM SF1126 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Determine the final desired concentration of SF1126 for your experiment.
-
Perform a serial dilution (recommended):
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you could first prepare a 1:100 intermediate dilution (e.g., 10 µL of 10 mM stock in 990 µL of medium to get a 100 µM solution).
-
Final Dilution: Further dilute the intermediate solution to your final desired concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration.
-
-
Direct Dilution (for lower concentrations):
-
For very low final concentrations, you can directly add a small volume of the stock solution to the pre-warmed medium. Add the stock solution dropwise while gently swirling the medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without SF1126) to the cell culture medium. The final DMSO concentration in the vehicle control should be identical to that in the experimental samples.
-
Visualizing SF1126's Mechanism of Action
SF1126 is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4). The following diagrams illustrate the signaling pathways affected by SF1126.
Caption: SF1126 inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: SF1126 disrupts BRD4-mediated gene transcription.
Experimental Workflow
The following diagram outlines a general workflow for preparing and using SF1126 in cell-based assays.
Caption: A typical workflow for SF1126 experiments.
SF1126 Dose-Response Curve Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PI3K/BRD4 inhibitor, SF1126. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is SF1126 and what is its mechanism of action?
A1: SF1126 is a small molecule prodrug that, upon entering cells, is converted to its active form, LY294002.[1] LY294002 is a potent pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and also exhibits inhibitory activity against Bromodomain-containing protein 4 (BRD4).[1][2] By targeting the PI3K/Akt/mTOR pathway, SF1126 can inhibit cell growth, proliferation, and survival.[3][4][5] Its BRD4 inhibitory activity allows it to modulate the transcription of key oncogenes.[2]
Q2: In which types of cancer cell lines has SF1126 shown activity?
A2: SF1126 has demonstrated anti-proliferative activity across a range of cancer cell lines, including those from hepatocellular carcinoma, neuroblastoma, and colorectal cancer.[1][2][6] Its efficacy can vary depending on the specific genetic background of the cell line, particularly the status of the PI3K pathway.
Q3: What are the typical IC50 values for SF1126 in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of SF1126 is cell line-dependent and influenced by assay conditions. The following table summarizes some reported IC50 values.
Data Presentation: SF1126 IC50 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| Hep3B | Hepatocellular Carcinoma | 5.05 | 48-hour incubation |
| HepG2 | Hepatocellular Carcinoma | 6.89 | 48-hour incubation |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | 48-hour incubation |
| Huh7 | Hepatocellular Carcinoma | 2.14 | 48-hour incubation |
| NB-EB | Neuroblastoma | 0.95 | Not specified |
| NB-SD | Neuroblastoma | 65.7 | Not specified |
| HT-29 | Colorectal Cancer | Not specified | Not specified |
Note: This data is compiled from published literature and actual IC50 values may vary based on experimental conditions.[1][6]
Troubleshooting Guide: Inconsistent SF1126 Dose-Response Curves
This guide provides a systematic approach to troubleshooting inconsistent dose-response curves in a question-and-answer format.
Issue 1: Higher than expected IC50 values or poor potency.
Question: My dose-response curve for SF1126 shows a rightward shift, indicating lower potency than reported in the literature. What could be the cause?
Potential Causes & Solutions:
-
Cell Line Characteristics:
-
Low PI3K Pathway Dependence: The cell line may not be highly dependent on the PI3K pathway for survival.
-
Troubleshooting: Confirm the activation status of the PI3K pathway in your cell line via Western blot for phosphorylated Akt (p-Akt) and other downstream targets. Consider using a cell line known to be sensitive to PI3K inhibitors as a positive control.
-
-
High Cell Passage Number: Cell lines can undergo genetic drift at high passage numbers, potentially altering their sensitivity to inhibitors.
-
Troubleshooting: Use cells within a consistent and low passage number range. It is advisable to establish a master cell bank.
-
-
-
Compound Stability and Handling:
-
Prodrug Conversion: SF1126 is a prodrug and requires intracellular conversion to its active form. Inefficient conversion can lead to reduced potency.
-
Troubleshooting: Ensure sufficient incubation time (e.g., 48-72 hours) to allow for prodrug conversion and downstream effects.
-
-
Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Troubleshooting: Aliquot the stock solution upon receipt and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
-
Assay Conditions:
-
High Seeding Density: A high cell seeding density can lead to an underestimation of potency.
-
Troubleshooting: Optimize the cell seeding density to ensure cells are in an exponential growth phase throughout the experiment.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound or activate parallel survival pathways, reducing the apparent potency.
-
Troubleshooting: Consider reducing the serum concentration during the treatment period, if compatible with cell health.
-
-
Issue 2: High variability between replicate wells.
Question: My dose-response curves for SF1126 have large error bars, indicating high variability between technical replicates. What are the common sources of this variability?
Potential Causes & Solutions:
-
Inconsistent Cell Seeding:
-
Uneven Cell Distribution: A non-homogenous cell suspension will lead to variability in the number of cells seeded per well.
-
Troubleshooting: Ensure a single-cell suspension by proper trypsinization and resuspension. Gently mix the cell suspension between seeding replicates.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth.
-
Troubleshooting: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
-
Compound Preparation and Addition:
-
Inaccurate Pipetting: Errors in serial dilutions or addition of the compound to the wells will introduce significant variability.
-
Troubleshooting: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the final drug dilutions to add to the wells.
-
-
Compound Precipitation: SF1126 may precipitate at higher concentrations in aqueous media.
-
Troubleshooting: Visually inspect the diluted compound for any signs of precipitation. If observed, consider preparing fresh dilutions or using a different solvent for the initial stock.
-
-
Issue 3: The dose-response curve is flat or does not reach a 100% inhibition plateau.
Question: Even at high concentrations of SF1126, I am not observing complete inhibition of cell viability. Why is this happening?
Potential Causes & Solutions:
-
Cellular Resistance Mechanisms:
-
Intrinsic Resistance: The cell line may possess intrinsic resistance mechanisms to PI3K or BRD4 inhibition.
-
Troubleshooting: Investigate the expression of potential resistance markers. Consider combination therapies to overcome resistance.
-
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways.
-
Troubleshooting: Examine the activation of other survival pathways (e.g., MAPK/ERK) via Western blot after SF1126 treatment.
-
-
-
Assay Limitations:
-
Assay Window: The chosen assay may not be sensitive enough to detect the full range of cytotoxic or cytostatic effects.
-
Troubleshooting: Consider using a more sensitive assay or extending the incubation time. For cytostatic compounds, assays that measure cell proliferation (e.g., BrdU incorporation) may be more appropriate than metabolic assays (e.g., MTT).
-
-
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
This protocol provides a general framework for determining the IC50 of SF1126 in an adherent cancer cell line using a standard MTT assay.
Materials:
-
SF1126
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of SF1126 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the SF1126 stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SF1126.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest SF1126 concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a well with medium only.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the SF1126 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: SF1126 inhibits the PI3K/Akt/mTOR pathway and BRD4-mediated transcription.
Caption: A logical workflow for troubleshooting inconsistent dose-response results.
Caption: A step-by-step workflow for a typical SF1126 cell viability experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Preclinical Cancer Models: SF1126 vs. LY294002
A new generation of targeted therapy, SF1126, demonstrates enhanced potency and overcomes the limitations of its parent compound, LY294002, in preclinical cancer models. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers and drug development professionals.
SF1126, a novel dual inhibitor of phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4), has emerged as a promising anti-cancer agent, exhibiting superior activity compared to the first-generation pan-PI3K inhibitor, LY294002.[1] SF1126 is a prodrug of LY294002, engineered to address the poor solubility and unfavorable pharmacokinetic profile that has limited the clinical development of LY294002.[2][3][4] By conjugating LY294002 to an Arg-Gly-Asp-Ser (RGDS) peptide, SF1126 is designed for targeted delivery to integrins, which are often overexpressed on tumor vasculature.[1][2]
This strategic modification not only enhances its therapeutic window but also broadens its mechanism of action, positioning SF1126 as a more potent and versatile agent in the fight against cancer.
Enhanced In Vitro Potency of SF1126
Direct comparative studies in colorectal cancer (CRC) cell lines have demonstrated the superior efficacy of SF1126 over LY294002. In HT-29 CRC cells, SF1126 was found to be more potent in reducing cell viability and inducing apoptosis than LY294002 alone or in combination with a BRD4 inhibitor, JQ1.[1]
| Parameter | SF1126 | LY294002 | LY294002 + JQ1 | Cancer Model |
| Cell Viability Reduction | More Potent | Moderately Potent | Moderately Potent | HT-29 Colorectal Cancer |
| Apoptosis Induction | More Potent | Moderately Potent | Moderately Potent | HT-29 Colorectal Cancer |
Table 1: Comparative In Vitro Efficacy of SF1126 and LY294002 in HT-29 Colorectal Cancer Cells. Data summarized from a preclinical study demonstrating the enhanced potency of SF1126.[1]
Further studies have established the half-maximal inhibitory concentrations (IC50) of SF1126 across a range of cancer cell lines, highlighting its broad anti-proliferative activity. While direct head-to-head IC50 values with LY294002 in the same comprehensive panel are limited, the available data underscores the promise of SF1126.
| Cancer Type | Cell Line | SF1126 IC50 (µM) | LY294002 IC50 (µM) |
| Multiple Myeloma | MM.1S | 8.89 | 7.17 |
| Multiple Myeloma | MM.1R | 11.67 | 9.04 |
| Multiple Myeloma | RPMI 8226 | 11.90 | 5.83 |
| B-Cell Non-Hodgkin's Lymphoma | SUDHL-4 | < 4 | 5.62 (for cell proliferation) |
| B-Cell Non-Hodgkin's Lymphoma | TMD-8 | < 4 | 5.31 (for cell proliferation) |
Table 2: IC50 Values of SF1126 and LY294002 in Various Cancer Cell Lines. This table provides a snapshot of the inhibitory concentrations of both compounds. Note that experimental conditions may vary between studies.[5][6]
Superior In Vivo Efficacy and Tolerability
The structural modification of SF1126 translates to significantly improved in vivo performance. In a xenograft model using HT-29 colorectal cancer cells, subcutaneous administration of SF1126 at doses of 20 mg/kg and 50 mg/kg markedly inhibited tumor growth.[1] The poor pharmacokinetic properties of LY294002 have largely precluded its use in similar in vivo studies, highlighting a key advantage of the prodrug approach.[2][3][4] Preclinical studies in neuroblastoma also indicate that SF1126 leads to a significant concentration of its active form, LY294002, within tumor tissues.[7][8]
| Parameter | SF1126 | LY294002 | Cancer Model |
| Tumor Growth Inhibition | Significant inhibition at 20 and 50 mg/kg | Not suitable for in vivo studies due to poor pharmacokinetics | HT-29 Colorectal Cancer Xenograft |
| Tumor Drug Concentration | Marked concentration of active drug in tumors | Not applicable | Neuroblastoma |
Table 3: Comparative In Vivo Efficacy of SF1126. This table summarizes the in vivo anti-tumor activity of SF1126 and highlights the limitations of LY294002 for systemic administration.[1][7][8]
Dual-Targeting Mechanism of Action: A Key Differentiator
SF1126 distinguishes itself from LY294002 through its dual mechanism of action, inhibiting both the PI3K/AKT/mTOR pathway and the transcriptional regulator BRD4.[1] LY294002 is a well-established pan-PI3K inhibitor, also affecting other PI3K-related kinases like mTOR.[9] However, SF1126's ability to also target BRD4, a key reader of acetylated histones that regulates the expression of oncogenes like c-MYC, provides a multi-pronged attack on cancer cell proliferation and survival.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of SF1126 or LY294002 for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (TUNEL Staining)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with SF1126 or LY294002 as described for the viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) according to the manufacturer's instructions.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. The percentage of apoptotic cells (green fluorescence) is determined.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, c-MYC, Cyclin D1, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HT-29 cells) in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 100 mm³).[1]
-
Drug Administration: Administer SF1126 (e.g., 20 or 50 mg/kg) or vehicle control via the desired route (e.g., subcutaneous injection) on a specified schedule (e.g., daily).[1]
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
References
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. selleckchem.com [selleckchem.com]
A Comparative Efficacy Analysis of SF1126 and Other Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis. This has led to the development of numerous PI3K inhibitors, including the pan-PI3K inhibitor SF1126. This guide provides an objective comparison of the efficacy of SF1126 with other notable pan-PI3K inhibitors, supported by preclinical and clinical data.
Introduction to SF1126
SF1126 is a water-soluble prodrug of LY294002, a well-characterized pan-PI3K inhibitor. It is conjugated to an RGD peptide, which targets integrins often overexpressed on tumor and endothelial cells, potentially enhancing its anti-tumor and anti-angiogenic activity.[1][2] Upon cell entry, SF1126 is hydrolyzed to its active form, SF1101 (LY294002), which inhibits all Class I PI3K isoforms (α, β, γ, and δ) as well as other members of the PI3K superfamily like mTOR and DNA-PK.[1]
Preclinical Efficacy: A Head-to-Head Look at In Vitro Potency
The in vitro potency of pan-PI3K inhibitors is often compared using the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While direct comparative studies are limited, data from multiple sources allow for a cross-inhibitor comparison.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Noteworthy Findings |
| SF1126 | SUDHL-4 (Diffuse Large B-cell Lymphoma) | 3.28[3] | Demonstrated superior activity in inducing apoptosis and inhibiting proliferation compared to the delta-specific inhibitor CAL-101 in B-cell NHL cell lines.[3] |
| TMD-8 (Diffuse Large B-cell Lymphoma) | 1.47[3] | ||
| Buparlisib (BKM120) | A2780 (Ovarian) | 0.1 - 0.7 (GI50) | Exhibits broad anti-proliferative activity across various cell lines. |
| U87MG (Glioblastoma) | 0.1 - 0.7 (GI50) | ||
| MCF7 (Breast) | 0.1 - 0.7 (GI50) | ||
| DU145 (Prostate) | 0.1 - 0.7 (GI50) | ||
| Copanlisib (BAY 80-6946) | HuCCT-1 (Cholangiocarcinoma, KRAS G12D) | 0.147[2] | Shows potent inhibition in cell lines with PIK3CA-activating mutations and HER2-positive cell lines.[4] |
| EGI-1 (Cholangiocarcinoma, KRAS G12D) | 0.137[2] | ||
| PX-866 | HT-29 (Colon) | 0.02 | Inhibited purified PI3K with an IC50 of 0.1 nmol/L.[5] |
| U87 and U251 (Glioblastoma, PTEN-negative) | Lower IC50 | Showed a 3-fold lower IC50 in PTEN-negative glioblastoma cell lines compared to PTEN-wild-type lines.[6] |
Clinical Efficacy: A Comparative Overview of Trial Outcomes
Direct head-to-head clinical trials comparing these pan-PI3K inhibitors are scarce. Therefore, this section summarizes key efficacy data from separate clinical trials, organized by malignancy.
Hematologic Malignancies
| Inhibitor | Malignancy | Trial Phase | Key Efficacy Results |
| SF1126 | Chronic Lymphocytic Leukemia (CLL) & B-cell Non-Hodgkin Lymphoma (B-NHL) | Phase I | A CLL patient who progressed on rituximab achieved stable disease (SD) with SF1126 alone and a 55% decrease in absolute lymphocyte count and lymph node response in combination with rituximab.[1] In preclinical studies, SF1126 showed superior activity to the PI3K delta-specific inhibitor CAL-101 in aggressive B-cell NHL cell lines.[3] |
| Copanlisib | Relapsed/Refractory Indolent B-cell Lymphoma | Phase II (CHRONOS-1) | ORR: 59.2%, with a 12% complete response (CR) rate. Median PFS: 11.2 months.[7][8] |
| Relapsed/Refractory Marginal Zone Lymphoma (MZL) | Phase II (CHRONOS-1 subgroup) | ORR: 78.3%; Median PFS: 24.1 months.[9] | |
| Idelalisib | Relapsed Chronic Lymphocytic Leukemia (CLL) | Phase III (in combination with Rituximab) | Median PFS: 10.7 months (vs. 5.5 months for placebo + rituximab).[10] |
| Relapsed Follicular Lymphoma (FL) | Phase II | ORR: 54%.[10] | |
| Relapsed Small Lymphocytic Lymphoma (SLL) | Phase II | ORR: 58%.[10] |
Solid Tumors
| Inhibitor | Malignancy | Trial Phase | Key Efficacy Results |
| SF1126 | Advanced Solid Tumors | Phase I | Stable disease (SD) was the best response in 58% of evaluable patients.[1] |
| Buparlisib | HR+/HER2- Advanced Breast Cancer (BELLE-2) | Phase III (with Fulvestrant) | Median PFS: 6.9 months (vs. 5.0 months for placebo + fulvestrant).[11] |
| PX-866 | Recurrent Glioblastoma | Phase II | ORR: 3%; 24% of patients had stable disease with a median duration of 6.3 months. Median 6-month PFS was 17%.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Western Blot Analysis for PI3K Pathway Inhibition (General Protocol)
This protocol is a generalized representation of methods used to assess the on-target effects of pan-PI3K inhibitors like SF1126 and Buparlisib by measuring the phosphorylation of downstream effectors such as Akt and S6 kinase.
-
Cell Culture and Treatment: Cancer cell lines are cultured to 60-70% confluency. Cells are then treated with varying concentrations of the PI3K inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-Akt Ser473, p-S6) and total proteins (e.g., total Akt, total S6, and a loading control like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is used to quantify the changes in protein phosphorylation.[13][14][15]
In Vivo Xenograft Tumor Growth Assay (General Protocol)
This protocol outlines a typical preclinical study to evaluate the in vivo efficacy of a pan-PI3K inhibitor like SF1126 or PX-866.
-
Cell Implantation: Human cancer cells (e.g., U87 glioblastoma cells) are subcutaneously or orthotopically (e.g., intracranially) injected into immunocompromised mice (e.g., nude or SCID mice).[6][16]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable or measurable size. The mice are then randomized into treatment and control groups. Treatment with the PI3K inhibitor (at a predetermined dose and schedule, e.g., daily oral gavage) or a vehicle control is initiated.[6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. For intracranial models, tumor growth can be monitored using imaging techniques like MRI.[6]
-
Endpoint Analysis: The study continues until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers).[6][16] For survival studies, mice are monitored until they meet predefined humane endpoints.
Phase II Clinical Trial Design (Example: CHRONOS-1 for Copanlisib)
This provides a general overview of the design of a Phase II clinical trial for a pan-PI3K inhibitor.
-
Patient Population: Patients with a confirmed diagnosis of the target malignancy (e.g., relapsed or refractory indolent B-cell lymphoma) who have received a specified number of prior therapies are enrolled. Key inclusion criteria often include measurable disease and adequate organ function.[8][17]
-
Study Design: An open-label, single-arm study is a common design for Phase II trials.
-
Treatment: The investigational drug (e.g., Copanlisib 60 mg) is administered intravenously on a specific schedule (e.g., days 1, 8, and 15 of a 28-day cycle).[8]
-
Efficacy Endpoints: The primary endpoint is typically the Overall Response Rate (ORR), assessed by an independent review committee according to established criteria (e.g., RECIST for solid tumors, Lugano classification for lymphoma). Secondary endpoints often include Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DOR).[8]
-
Safety and Tolerability: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and a representative experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pan-PI3K inhibitors.
Caption: A generalized workflow for Western blot analysis to assess PI3K pathway inhibition.
Conclusion
SF1126 demonstrates promising preclinical activity as a pan-PI3K inhibitor, with evidence of superiority over isoform-specific inhibitors in certain contexts. Its unique RGD-peptide targeting mechanism may offer advantages in tumor delivery. Clinical data for SF1126 is still emerging, particularly in hematologic malignancies where other pan-PI3K inhibitors like Copanlisib and Idelalisib have shown significant efficacy. Buparlisib has shown modest benefits in solid tumors, while PX-866 has had limited success as a monotherapy. The choice of a pan-PI3K inhibitor for further development or clinical use will likely depend on the specific cancer type, the presence of predictive biomarkers, and the tolerability profile of the individual agent. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these compounds.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aliqopa (copanlisib) for the Treatment of Relapsed Follicular Lymphoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumor effect of a novel PI3-kinase inhibitor, SF1126, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Phase II study of PX-866 in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Randomized, Double-Blind, Placebo-Controlled Study of Idelalisib in Combination With Rituximab for Previously Treated Chronic Lymphocytic Leukemia (CLL) | Clinical Research Trial Listing [centerwatch.com]
- 15. researchgate.net [researchgate.net]
- 16. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
Pan-PI3K Inhibition vs. Isoform-Specific Targeting: A Comparative Analysis of SF1126 and CAL-101
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs cell proliferation, survival, and metabolism. Consequently, it has emerged as a prime target for drug development. This guide provides a detailed comparison of two notable PI3K inhibitors: SF1126, a pan-PI3K inhibitor, and CAL-101 (Idelalisib), an isoform-specific PI3K inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms, efficacy, and experimental validation.
Introduction to SF1126 and CAL-101
SF1126 is a water-soluble prodrug of LY294002, a potent pan-PI3K inhibitor.[1][2] It is designed with an RGD peptide moiety that targets integrins, which are often overexpressed on tumor cells and vasculature, aiming for enhanced tumor delivery.[1][3] Upon hydrolysis, it releases its active form, which inhibits all Class I PI3K isoforms (α, β, δ, γ) and other related kinases like mTOR and DNA-PK.[1][2] More recent studies have also identified it as a dual PI3K/BRD4 inhibitor.[4][5]
CAL-101 (Idelalisib) , commercially known as Zydelig®, is a highly selective inhibitor of the PI3K delta (p110δ) isoform.[6][7][8] The expression of PI3Kδ is primarily restricted to hematopoietic cells, making CAL-101 a targeted therapy for B-cell malignancies where this isoform is hyperactivated.[8][9] Its selectivity is a key feature, aiming to minimize off-target effects associated with broader PI3K inhibition.[10]
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro and in vivo performance of SF1126 and CAL-101.
Table 1: In Vitro Inhibitory Activity
| Parameter | SF1126 (as LY294002) | CAL-101 (Idelalisib) | References |
| Target(s) | Pan-PI3K (α, β, δ, γ), mTOR, DNA-PK, BRD4 | PI3Kδ | [1][2][4][5],[6][7][8] |
| IC50 (PI3Kδ) | Not explicitly stated for SF1126, but its active form LY294002 has an IC50 of 5 µM for PI3Kδ. | 2.5 nM | [2],[6][7] |
| Selectivity | Broad spectrum | 40- to 300-fold greater selectivity for p110δ over other PI3K isoforms. | [1][2],[6][7] |
| Cell Proliferation IC50 (SUDHL-4) | 3.28 µM | 5.62 µM | [11] |
| Cell Proliferation IC50 (TMD-8) | 1.47 µM | 5.31 µM | [11] |
| Apoptosis Induction (SUDHL-4) | 25% | 12% | [11] |
| Apoptosis Induction (TMD-8) | 23% | 15% | [11] |
Table 2: Clinical Trial Overview
| Parameter | SF1126 | CAL-101 (Idelalisib) | References |
| Phase of Development | Phase I/II | Approved | [12][13][14],[8][15] |
| Indications Studied | Advanced solid tumors, B-cell malignancies (including CLL and DLBCL) | Relapsed/refractory CLL, follicular lymphoma, small lymphocytic lymphoma | [12][13][14],[8][9][15] |
| Administration | Intravenous | Oral | [12][13],[16][17] |
| Reported Efficacy | Stable disease in 58% of evaluable patients with advanced solid tumors. In combination with rituximab, showed a 55% decrease in absolute lymphocyte count in a CLL patient. | Partial responses in ~50% of evaluable patients with hematologic malignancies in a Phase 1 trial. Approved for use in specific B-cell malignancies. | [13][18][19],[20] |
| Common Adverse Events | Grade 1/2 toxicities, with one instance of Grade 3 diarrhea reported as a DLT. | Reversible transaminase elevations. | [12][18][19],[21] |
Signaling Pathways and Mechanism of Action
The PI3K pathway is a central regulator of cell fate. The differential targeting of this pathway by SF1126 and CAL-101 leads to distinct downstream effects.
As depicted, SF1126 has a broad inhibitory profile, affecting multiple nodes in the PI3K/AKT/mTOR pathway and also targeting BRD4, a key regulator of oncogene transcription.[4][5] In contrast, CAL-101's action is focused on the PI3Kδ isoform, which is particularly crucial for B-cell signaling.[22][23]
Experimental Protocols
The following are representative methodologies for key experiments used to compare SF1126 and CAL-101.
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the effect of SF1126 and CAL-101 on the viability of cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., SUDHL-4, TMD-8) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of SF1126 or CAL-101 (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[11][24]
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by SF1126 and CAL-101.
-
Methodology:
-
Treat cancer cells with SF1126 or CAL-101 at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[11][24]
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of SF1126 and CAL-101 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Methodology:
-
Treat cancer cells with SF1126 or CAL-101 for a short duration (e.g., 2-4 hours) to observe immediate signaling changes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of AKT, S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[3][24]
-
Discussion and Conclusion
The choice between a pan-PI3K inhibitor like SF1126 and an isoform-specific inhibitor such as CAL-101 is contingent on the therapeutic context.
SF1126 offers the advantage of simultaneously targeting multiple survival and proliferation pathways. This broad-spectrum inhibition may be beneficial in overcoming resistance mechanisms that can arise from pathway redundancy or feedback loops.[11] The integrin-targeting peptide is designed to enhance its therapeutic index by concentrating the drug at the tumor site.[2][3] Preclinical data in aggressive B-cell non-Hodgkin's lymphoma cell lines suggest that SF1126 is more potent than CAL-101 in inducing apoptosis and inhibiting cell proliferation.[11] The dual inhibition of PI3K and BRD4 by SF1126 represents a novel mechanism that could be effective in cancers where both pathways are dysregulated.[4]
CAL-101 , on the other hand, provides a more targeted approach. Its selectivity for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, makes it particularly effective in B-cell malignancies while potentially reducing the side effects associated with inhibiting the ubiquitously expressed PI3Kα and PI3Kβ isoforms.[8][25] The clinical success and regulatory approval of Idelalisib for certain B-cell cancers underscore the validity of this isoform-specific strategy.[8][15]
References
- 1. Facebook [cancer.gov]
- 2. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Stork: Idelalisib [storkapp.me]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. ascopubs.org [ascopubs.org]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calistoga Pharmaceuticals Reports Additional Clinical Responses in Ongoing Clinical Trial of CAL-101 | Technology Networks [technologynetworks.com]
- 21. ashpublications.org [ashpublications.org]
- 22. The phosphoinositide 3′-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The phosphoinositide 3'-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
Validating SF1126 Target Engagement: A Comparative Guide to Measuring p-AKT Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-PI3K inhibitor SF1126 with other alternative inhibitors, focusing on the validation of target engagement through the measurement of phosphorylated AKT (p-AKT) levels. The content herein is supported by experimental data and detailed protocols to assist researchers in their drug development endeavors.
Introduction to SF1126 and PI3K/AKT Signaling
SF1126 is a novel, integrin-targeted pan-PI3K (Phosphoinositide 3-kinase) inhibitor.[1] It is a prodrug of LY294002, designed for improved solubility and targeted delivery to the tumor microenvironment.[2] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][3] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates the serine/threonine kinase AKT, also known as protein kinase B (PKB), through phosphorylation at key residues, including Serine 473 (Ser473). The levels of phosphorylated AKT (p-AKT) are therefore a direct and widely accepted biomarker for the activity of the PI3K pathway and a crucial measure of target engagement for PI3K inhibitors like SF1126.[4]
Comparative Analysis of PI3K Inhibitors on p-AKT Levels
The efficacy of SF1126 in inhibiting the PI3K/AKT pathway can be benchmarked against other well-characterized PI3K inhibitors. The following table summarizes the inhibitory concentrations (IC50) of SF1126 and its alternatives against PI3K isoforms and their effect on p-AKT levels. It is important to note that the data is compiled from various studies and experimental conditions may differ.
| Inhibitor | Type | Target PI3K Isoform(s) | p-AKT Inhibition Data | Reference(s) |
| SF1126 | Pan-PI3K inhibitor; Prodrug of LY294002 | All Class I isoforms (α, β, δ, γ) | >90% decrease in p-AKT levels in B-NHL cell lines. | [5] |
| LY294002 | Pan-PI3K inhibitor | PI3Kα, PI3Kδ, PI3Kβ | IC50 of 0.5 µM, 0.57 µM, and 0.97 µM for PI3Kα, PI3Kδ, and PI3Kβ respectively. Cell-based p-AKT inhibition IC50 is approximately 10 µM. | [6][7] |
| GDC-0941 (Pictilisib) | Pan-PI3K inhibitor | PI3Kα, PI3Kδ, PI3Kβ, PI3Kγ | IC50 of 3 nM, 3 nM, 33 nM, and 75 nM for PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ respectively. Cell-based p-AKT inhibition IC50 of 28 nM. | [1][2][8] |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR inhibitor | All Class I isoforms and mTOR | IC50 of 4 nM, 75 nM, 7 nM, and 5 nM for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ respectively. | [9][10] |
| BKM120 (Buparlisib) | Pan-PI3K inhibitor | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | IC50 of 52 nM, 166 nM, 116 nM, and 262 nM for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ respectively. Cell-based p-AKT inhibition IC50 of 104 nM in cells expressing myr-p110α. | [4][11] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for validating target engagement, the following diagrams are provided.
Caption: PI3K/AKT signaling pathway and the inhibitory action of SF1126.
Caption: Experimental workflow for measuring p-AKT levels.
Experimental Protocols
Western Blotting for p-AKT and Total AKT
This protocol outlines the key steps for determining the levels of phosphorylated and total AKT in cell lysates.
a. Cell Culture and Treatment:
-
Seed cancer cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with SF1126 or alternative PI3K inhibitors at various concentrations for the desired time period. Include a vehicle-treated control group.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a Bradford or bicinchoninic acid (BCA) protein assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.
-
Calculate the ratio of p-AKT to total AKT for each sample.
Enzyme-Linked Immunosorbent Assay (ELISA) for p-AKT
ELISA provides a quantitative measurement of p-AKT levels in cell lysates.
a. Plate Preparation:
-
Coat the wells of a 96-well microplate with a capture antibody specific for total AKT overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
b. Sample and Standard Incubation:
-
Prepare a standard curve using recombinant p-AKT of known concentrations.
-
Add cell lysates (prepared as in the Western blot protocol) and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the wells.
c. Detection:
-
Add a detection antibody specific for p-AKT (e.g., biotinylated anti-p-AKT Ser473) to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add an enzyme-linked conjugate (e.g., streptavidin-HRP) and incubate for 30-60 minutes at room temperature.
-
Wash the wells.
d. Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
e. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the p-AKT standards.
-
Determine the concentration of p-AKT in the cell lysate samples by interpolating their absorbance values on the standard curve.
-
Normalize the p-AKT concentration to the total protein concentration of the lysate.
Conclusion
The measurement of p-AKT levels is a robust and reliable method for validating the target engagement of SF1126 and other PI3K inhibitors. Both Western blotting and ELISA are powerful techniques for this purpose, with Western blotting providing semi-quantitative data and visualization of protein size, while ELISA offers high-throughput quantitative analysis. By employing the comparative data and detailed protocols provided in this guide, researchers can effectively evaluate the potency and efficacy of SF1126 in inhibiting the PI3K/AKT signaling pathway, thereby accelerating the development of novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. escholarship.org [escholarship.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
A study of SF1126 in combination with docetaxel showed a strong synergistic effect in the treatment of PC3 cell proliferation.
Harnessing Synergy: SF1126 and Docetaxel Combination Shows Potent Anti-Proliferative Effects in PC3 Prostate Cancer Cells
A Comparative Analysis of Combination Therapies for Advanced Prostate Cancer
For Immediate Release
Researchers and drug development professionals in oncology are continually seeking more effective therapeutic strategies for castration-resistant prostate cancer (CRPC). A notable study has demonstrated a powerful synergistic effect in the treatment of PC3 prostate cancer cell proliferation when combining the pan-PI3K inhibitor SF1126 with the well-established chemotherapeutic agent, docetaxel. This guide provides a comprehensive comparison of this combination with other docetaxel-based therapies, supported by experimental data and detailed protocols to inform future research and development.
The combination of SF1126 and docetaxel has been shown to induce dramatic tumor regression in PC3 xenograft models.[1] This promising outcome highlights the potential of dual-targeting distinct cancer pathways—the PI3K/Akt signaling cascade by SF1126 and microtubule stability by docetaxel.
Comparative Efficacy of Docetaxel-Based Combination Therapies
To contextualize the performance of the SF1126-docetaxel combination, this section presents a comparative summary of its efficacy alongside other docetaxel combination therapies investigated for prostate cancer.
| Combination | Cell Line | Key Findings | Reference |
| SF1126 + Docetaxel | PC3 | Dramatic tumor regression in xenograft models. | [1] |
| Docetaxel + Retinoic Acid | PC3 | Enhanced growth suppression and apoptosis. | [2] |
| Docetaxel + Doxorubicin | PC3, DU145 | Strong synergy in PC3 cells at specific concentrations. | [3] |
| Docetaxel + Zoledronic Acid | PC3, DU145 | Additive and/or synergistic cytostatic effects. | [4] |
| Docetaxel + Vorinostat (HDACi) | 22Rv1 | Synergistic anti-proliferative effect. | [5] |
| Docetaxel + Caffeic Acid Phenethyl Ester | PC/DX25, DU/DX50 | Suppressed proliferation and survival of docetaxel-resistant cells. | [6] |
| Docetaxel + Ultrasound & Microbubbles | PC3 | Synergistic enhancement of cell death. | [7] |
Mechanisms of Action: A Dual-Pronged Attack
The strong synergy observed with SF1126 and docetaxel stems from their distinct and complementary mechanisms of action.
SF1126: This compound is a pan-PI3K (phosphoinositide 3-kinase) inhibitor.[8][9] By blocking the PI3K/Akt signaling pathway, SF1126 inhibits crucial cellular processes such as cell growth, proliferation, and survival, which are often dysregulated in cancer.[10][11]
Docetaxel: As a taxane, docetaxel's primary mechanism involves the inhibition of microtubule depolymerization.[12][13][14] This action stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[15]
Below is a diagram illustrating the targeted signaling pathways.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
PC3 Cell Culture
PC3 cells, a human prostate cancer cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[16] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[16][17]
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: PC3 cells are seeded into 96-well plates at a density of approximately 5 x 10^5 cells per well in 100 µL of medium.[16]
-
Adherence: The plates are incubated for 24 hours to allow the cells to attach.[16]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (SF1126, docetaxel, or their combination).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 72 hours).[16]
-
MTT Addition: After incubation, 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) is added to each well.[16][18]
-
Formazan Formation: The plates are incubated for another 1-4 hours to allow for the formation of formazan crystals.[18]
-
Solubilization: 100-200 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[16][18]
-
Measurement: The absorbance is read at 570 nm using a microplate reader.[16] Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt itself, to confirm the inhibitory effect of SF1126.
Protocol Steps:
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer to extract total protein.[19]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.[19][20]
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-Akt (Ser473), total Akt).[20][22][23]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[21]
-
Analysis: The intensity of the bands is quantified using densitometry software. The level of phosphorylated protein is typically normalized to the total protein level.[21]
Conclusion and Future Directions
The synergistic anti-proliferative effect of combining SF1126 and docetaxel in PC3 cells presents a compelling avenue for the treatment of castration-resistant prostate cancer. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate and optimize this and other combination therapies. Future studies should focus on in vivo efficacy in various prostate cancer models, potential mechanisms of resistance, and the optimal dosing and scheduling for this promising combination.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [The synergistic effects of docetaxol and retinoic acid on prostate cancer cell line PC-3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive/synergistic antitumoral effects on prostate cancer cells in vitro following treatment with a combination of docetaxel and zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination treatment with docetaxel and histone deacetylase inhibitors downregulates androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination treatment of docetaxel with caffeic acid phenethyl ester suppresses the survival and the proliferation of docetaxel-resistant prostate cancer cells via induction of apoptosis and metabolism interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic enhancement of cell death by triple combination therapy of docetaxel, ultrasound and microbubbles, and radiotherapy on PC3 a prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 12. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urology-textbook.com [urology-textbook.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reprocell.com [reprocell.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of SF1126 and Other Dual PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors have emerged as a promising class of anti-cancer agents, offering the potential for more comprehensive pathway inhibition and overcoming resistance mechanisms associated with single-target agents. This guide provides a comparative analysis of SF1126 and other notable dual PI3K/mTOR inhibitors, including Gedatolisib, Dactolisib, Voxtalisib, and Apilimod, with a focus on their preclinical performance backed by experimental data.
Overview of Dual PI3K/mTOR Inhibitors
Dual inhibitors that target both PI3K and mTOR can offer a more potent and durable anti-tumor response compared to agents that target a single kinase in the pathway. This is due to the intricate feedback loops within the PI3K/AKT/mTOR network.
SF1126
SF1126 is a prodrug of LY294002, a well-characterized pan-PI3K inhibitor, conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide. This design aims to improve the solubility and tumor-targeting properties of the parent compound by binding to integrins expressed on tumor and endothelial cells. Upon hydrolysis, it releases the active compound, which inhibits all class I PI3K isoforms and mTOR.
Gedatolisib (PF-05212384)
Gedatolisib is a potent, reversible, ATP-competitive dual inhibitor of all class I PI3K isoforms and mTOR (mTORC1 and mTORC2). It has demonstrated broad anti-tumor activity in preclinical models and is currently in clinical development for various solid tumors.[1][2]
Dactolisib (BEZ235)
Dactolisib is an orally bioavailable imidazoquinoline derivative that acts as a dual ATP-competitive inhibitor of pan-class I PI3K and mTOR kinases. It has been extensively evaluated in preclinical and clinical studies across a range of malignancies.[3]
Voxtalisib (XL765)
Voxtalisib is an orally available, potent inhibitor of all four class I PI3K isoforms and a weaker inhibitor of mTOR. It has been investigated in clinical trials for various cancers, including high-grade gliomas and hematological malignancies.[1][4][5]
Apilimod (LAM-002A)
Initially identified as an inhibitor of interleukin-12 (IL-12) and IL-23 production, Apilimod was later found to be a potent and specific inhibitor of PIKfyve, a phosphoinositide 5-kinase. While not a direct PI3K/mTOR inhibitor in the classical sense, its modulation of phosphoinositide metabolism and downstream effects on cellular processes like autophagy and endosomal trafficking have led to its investigation in oncology.[6][7] It has no direct inhibitory activity against PI3K or mTOR isoforms.[8]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of SF1126 and its comparators. Direct comparative studies are limited; therefore, data is compiled from various preclinical investigations.
In Vitro Kinase and Cellular Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Representative Cancer Cell Line (IC50, µM) |
| SF1126 (as LY294002) | ~1,400 | ~1,400 | ~1,400 | ~1,400 | ~2,700 | NB-EB (Neuroblastoma): 0.95[9] |
| Gedatolisib | 0.4 | - | 5.4 | - | 1.6 | MCF7 (Breast): ~0.012[10] |
| Dactolisib | 4 | 75 | 5 | 7 | 20.7 | A172 (Glioblastoma): ~0.08[11] |
| Voxtalisib | 39 | 113 | 9 | 43 | 157 | BxPC-3 (Pancreatic): ~0.1[5] |
| Apilimod | No direct inhibition | No direct inhibition | No direct inhibition | No direct inhibition | No direct inhibition | A549 (Lung): ~0.023 (as an antiviral)[8] |
Note: IC50 values can vary significantly depending on the assay conditions and cell lines used.
In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor activity of the inhibitors in various xenograft models.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| SF1126 | MM.1R (Multiple Myeloma) | 50 mg/kg, s.c., 3x/week | >90% | [12] |
| SF1126 | HT-29 (Colorectal) | 50 mg/kg, s.c., daily | Significant inhibition | [13][14] |
| SF1126 | SK-Hep 1 & Huh 7 (Hepatocellular) | 50 mg/kg, s.c., 6x/week | Significant inhibition | [15] |
| SF1126 | LLC (Lewis Lung Carcinoma) | 50 mg/kg, i.p., 3x/week | Significant inhibition | [16] |
| Gedatolisib | Breast Cancer PDX | Not specified | More effective than single-node inhibitors | [1] |
| Dactolisib | U87MG (Glioblastoma) | 45 mg/kg, p.o., daily | Tumor regression (69%) | [17] |
| Voxtalisib | BxPC-3 (Pancreatic) | 30 mg/kg, p.o., daily (with chloroquine) | Significant inhibition | [5] |
Signaling Pathways and Experimental Workflows
PI3K/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in cell signaling and the points of inhibition by dual inhibitors.
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
Experimental Workflow: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for an in vitro cell viability (MTT) assay.
Experimental Workflow: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Caption: Standard workflow for Western blot analysis of PI3K pathway proteins.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is a generalized procedure for determining the IC50 of a dual PI3K/mTOR inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Dual PI3K/mTOR inhibitor (e.g., SF1126)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the inhibitor in complete growth medium. Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 1-4 hours.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[2]
Western Blot Analysis for PI3K Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6K.
Materials:
-
Cancer cell line of interest
-
Dual PI3K/mTOR inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K (Thr389), anti-total-S6K)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the inhibitor at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.[20]
-
Washing: Wash the membrane three to four times for 5-10 minutes each with TBST.[19]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a dual PI3K/mTOR inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Dual PI3K/mTOR inhibitor formulated for in vivo administration
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]
-
Drug Administration: Administer the inhibitor and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). For example, SF1126 has been administered subcutaneously at 50 mg/kg, six times a week.[15]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.[22]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Conclusion
The dual inhibition of PI3K and mTOR represents a compelling strategy for cancer therapy. SF1126, with its unique tumor-targeting design, and other potent dual inhibitors like Gedatolisib and Dactolisib, have demonstrated significant preclinical anti-tumor activity. The choice of a specific inhibitor for further development or research will depend on a variety of factors, including its potency against specific PI3K isoforms and mTOR, its pharmacokinetic properties, and its safety profile. The experimental protocols provided in this guide offer a foundation for the continued evaluation and comparison of these promising therapeutic agents. As more direct comparative studies become available, a clearer picture of the relative strengths and weaknesses of each inhibitor will emerge, further guiding their clinical development.
References
- 1. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.celcuity.com [ir.celcuity.com]
- 4. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Apilimod Dimesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. apilimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. apilimod dimesylate (AIT-101) News - LARVOL Sigma [sigma.larvol.com]
- 11. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 13. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. genscript.com [genscript.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. veterinarypaper.com [veterinarypaper.com]
Validating the Anti-Angiogenic Effect of SF1126 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic effects of SF1126, a pan-Phosphoinositide 3-kinase (PI3K) inhibitor, with other anti-angiogenic agents. The information presented is based on preclinical experimental data to assist researchers in evaluating its potential for further investigation and development.
Introduction to SF1126
SF1126 is a novel, water-soluble prodrug of LY294002, a potent pan-PI3K inhibitor. It is designed with an RGD peptide moiety that targets integrins, which are often overexpressed on tumor and endothelial cells, leading to enhanced drug delivery to the tumor microenvironment. By inhibiting the PI3K/Akt signaling pathway, SF1126 effectively downregulates key factors involved in tumor angiogenesis, such as Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).
In Vivo Anti-Angiogenic Efficacy of SF1126
Numerous preclinical studies have demonstrated the potent anti-angiogenic and antitumor activity of SF1126 in a variety of cancer models.
Summary of In Vivo Efficacy Data
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Microvessel Density (MVD) Reduction | Reference |
| Renal Cell Carcinoma (Caki & 786-0 xenografts) | 25 mg/kg, s.c., 3x/week for 3 weeks | >90% (P < 0.05) | Potent antiangiogenic activity observed | [1] |
| Lewis Lung Carcinoma (LLC) | 50 mg/kg, 3x/week | Significantly blocked tumor growth | Significantly reduced MVD (CD31 staining) | [2] |
| B16F10 Melanoma | 50 mg/kg, daily for 15 days | 60% reduction in metastatic nodules (P < 0.01) | Not specified | [2] |
| V-Ha-Ras Transgenic Glioma | 50 mg/kg, s.c., 3x/week for 3 weeks | Significantly retarded tumor growth | Not specified | [3] |
| Ewing Sarcoma (A673 xenograft) | 50 mg/kg, 6 days/week for 30 days | Significant reduction in tumor volume | Not specified | [4] |
| Colorectal Cancer (HT-29 xenograft) | Not specified | Significantly inhibited tumor growth | Not specified | [5] |
Comparison with Other Anti-Angiogenic Agents
Direct comparative studies between SF1126 and other targeted anti-angiogenic agents in the same experimental setting are limited in the public domain. However, we can compare its efficacy with data from studies on other well-established anti-angiogenic drugs, such as sunitinib.
Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, and other kinases involved in angiogenesis and tumor cell proliferation.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Microvessel Density (MVD) Reduction | Reference |
| 4T1 and RENCA Lung Metastases | Not specified | Blocked growth of RENCA, but not 4T1, lung tumor nodules | Significant reduction in MVD in both models | [6][7][8] |
| U87MG Glioblastoma | 80 mg/kg, p.o., 5 days on/2 days off | Improved median survival by 36% (p < 0.0001) | 74% reduction in MVD (p < 0.05) | [9] |
| Neuroblastoma | 20 mg/kg | Inhibited tumor growth | Inhibited angiogenesis | [10] |
Signaling Pathway and Experimental Workflow
SF1126 Mechanism of Anti-Angiogenesis
dot
Caption: SF1126 inhibits the PI3K/Akt/mTOR pathway, leading to reduced HIF-1α and VEGF, and subsequent inhibition of angiogenesis.
In Vivo Experimental Workflow for Validating Anti-Angiogenic Effects
dot
Caption: A typical workflow for assessing the in vivo anti-angiogenic efficacy of a compound like SF1126.
Experimental Protocols
Subcutaneous Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines (e.g., Caki, 786-0, A673, HT-29) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Implantation: 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. SF1126 is administered (e.g., subcutaneously or intraperitoneally) at the specified dose and schedule. The control group receives the vehicle.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
Immunohistochemistry (IHC) for Microvessel Density (MVD)
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Quantification: Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields under a microscope.
Conclusion
The available preclinical data strongly support the potent in vivo anti-angiogenic activity of SF1126 across a range of tumor types. Its mechanism of action, targeting the PI3K pathway, is well-defined and leads to a significant reduction in key angiogenic factors. While direct comparative efficacy data against other approved anti-angiogenic agents is not yet widely available, the existing evidence suggests that SF1126 is a promising candidate for further clinical development, both as a monotherapy and in combination with other anticancer agents. The detailed protocols provided in this guide can serve as a valuable resource for researchers designing in vivo studies to further validate and expand upon these findings.
References
- 1. Pan-PI-3 kinase inhibitor SF1126 shows antitumor and antiangiogenic activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor effect of a novel PI3-kinase inhibitor, SF1126, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting effects of sunitinib within in vivo models of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of SF1126 and temsirolimus in renal cell carcinoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two targeted therapies for renal cell carcinoma (RCC): SF1126, a pan-PI3K/mTOR inhibitor, and temsirolimus, an mTOR inhibitor. The information is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding the nuances of these two agents.
Executive Summary
SF1126 and temsirolimus both target the PI3K/Akt/mTOR signaling pathway, a critical axis in the development and progression of renal cell carcinoma. Temsirolimus, an established mTOR inhibitor, is approved for the treatment of advanced RCC.[1] SF1126 is a clinical-stage pan-PI3K/mTOR inhibitor designed as a prodrug for enhanced tumor delivery. While no direct head-to-head clinical trials have been conducted, preclinical data suggests SF1126 exhibits potent antitumor and antiangiogenic activity in RCC models. This guide will delve into the available data to provide a comparative analysis of their mechanisms of action, preclinical efficacy, and clinical performance.
Mechanism of Action
Both SF1126 and temsirolimus inhibit the mTOR pathway, but at different points and with varying breadths of activity.
SF1126 is a prodrug of LY294002, and it acts as a pan-PI3K/mTOR inhibitor . This means it targets all isoforms of phosphoinositide 3-kinase (PI3K) as well as the mammalian target of rapamycin (mTOR).[2] By inhibiting PI3K, SF1126 blocks a key upstream activator of the Akt/mTOR pathway, leading to a more comprehensive shutdown of this signaling cascade.
Temsirolimus , on the other hand, is a specific mTOR inhibitor . It forms a complex with the intracellular protein FKBP-12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[1] This targeted inhibition of mTORC1 disrupts downstream signaling, affecting cell growth, proliferation, and angiogenesis.[1]
Preclinical Data
Direct comparative preclinical studies are not available. The following tables summarize data from separate in vitro and in vivo studies.
In Vitro Anti-proliferative Activity
| Cell Line | SF1126 IC50 | Temsirolimus IC50 | Reference |
| 786-O | Data not available | 0.8 µM | [3] |
| Caki-1 | Data not available | 1.2 µM | [3] |
| Caki-2 | Data not available | >10 µM | [3] |
| ACHN | Data not available | Data not available (parental) | [4] |
| ACHN/R | Data not available | 6-fold higher than parental | [4] |
| A498 | Data not available | Low activity (<150 nM) | [5] |
| UMRC3 | Data not available | Low activity (<150 nM) | [5] |
| RCC4-EV | Data not available | 0.9 µM | [3] |
| RCC4-VHL | Data not available | 1.1 µM | [3] |
Note: The lack of publicly available IC50 data for SF1126 in RCC cell lines is a significant gap in the direct comparison.
In Vivo Antitumor Efficacy in RCC Xenograft Models
| Drug | Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| SF1126 | 786-O and Caki-1 xenografts in nude mice | 25 mg/kg, subcutaneously, 3 times/week for 3 weeks | >90% | [6] |
| Temsirolimus | ACHN xenografts in nude mice | Data not available | Marked growth inhibition (parental), continuous growth (resistant) | [4] |
Clinical Data (Temsirolimus)
As SF1126 is still in clinical development for RCC, extensive clinical data is not yet available. Temsirolimus, however, has been evaluated in large-scale clinical trials.
Pivotal Phase III Trial in Advanced RCC
A large, randomized phase III trial compared temsirolimus monotherapy, interferon-alfa (IFN-α) monotherapy, and the combination of both in patients with previously untreated, poor-prognosis advanced RCC.[7]
| Treatment Arm | Median Overall Survival (months) | Median Progression-Free Survival (months) | Objective Response Rate |
| Temsirolimus | 10.9 | 5.5 | 8.6% |
| IFN-α | 7.3 | 3.1 | 4.8% |
| Temsirolimus + IFN-α | 8.4 | Not reported | Not reported |
This trial established temsirolimus as a standard of care for poor-prognosis advanced RCC.[8]
Safety and Tolerability of Temsirolimus
Common adverse events associated with temsirolimus include:[7]
-
Rash
-
Asthenia (weakness)
-
Mucositis (inflammation of mucous membranes)
-
Anemia
-
Hyperglycemia (high blood sugar)
-
Hyperlipidemia (high cholesterol)
Experimental Protocols
In Vivo Xenograft Study Protocol (SF1126)
This protocol is based on the methodology described in the preclinical evaluation of SF1126 in RCC.[6]
Detailed Steps:
-
Cell Culture: Human RCC cell lines (786-O or Caki-1) are cultured under standard conditions.
-
Animal Model: Athymic nude mice (nu/nu) are used.
-
Tumor Implantation: 2 x 106 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives SF1126 (25 mg/kg) via subcutaneous injection three times a week. The control group receives a vehicle control.
-
Efficacy Assessment: Tumor volume is measured twice weekly with calipers.
-
Endpoint: After three weeks of treatment, mice are euthanized, and tumors are excised for further analysis, such as microvessel density determination.[6]
In Vitro Cell Proliferation Assay (Temsirolimus)
This protocol is a general representation based on standard methodologies for assessing cell viability.[5]
-
Cell Seeding: RCC cells (e.g., A498, Caki-1, Caki-2, UMRC3) are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of temsirolimus (e.g., 0.1 nM to 150 nM).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard assay such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Discussion and Future Perspectives
The available data highlights the distinct profiles of SF1126 and temsirolimus. Temsirolimus is an established therapeutic agent for advanced RCC with proven clinical efficacy, particularly in poor-prognosis patients.[7] Its mechanism of action is well-defined, specifically targeting mTORC1.[1]
SF1126, as a pan-PI3K/mTOR inhibitor, offers the potential for a more comprehensive blockade of the PI3K/Akt/mTOR pathway.[2] Preclinical data in RCC models is promising, demonstrating significant tumor growth inhibition.[6] However, the lack of robust in vitro IC50 data in a range of RCC cell lines and the absence of comparative preclinical studies with temsirolimus make a direct efficacy comparison challenging.
Future research should focus on:
-
Determining the in vitro potency of SF1126 across a panel of RCC cell lines with diverse genetic backgrounds.
-
Conducting head-to-head preclinical studies comparing SF1126 and temsirolimus in various RCC models, including patient-derived xenografts.
-
Evaluating the clinical efficacy and safety of SF1126 in patients with advanced RCC through well-designed clinical trials.
This comparative guide underscores the importance of continued research to delineate the optimal therapeutic strategies for patients with renal cell carcinoma. While temsirolimus has a firm place in the current treatment landscape, the broader inhibitory profile of SF1126 warrants further investigation as a potentially more effective agent.
References
- 1. What is the mechanism of Temsirolimus? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ovid.com [ovid.com]
- 5. Preclinical evaluation of the mTOR inhibitor, temsirolimus, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-PI-3 kinase inhibitor SF1126 shows antitumor and antiangiogenic activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA approval summary: temsirolimus as treatment for advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Approval Summary: Temsirolimus as Treatment for Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
SF1126: A Comparative Guide to its Synergistic Effects with Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF1126 is a novel, vascular-targeted, pan-phosphoinositide 3-kinase (PI3K) inhibitor that has demonstrated significant anti-tumor and anti-angiogenic activity in preclinical studies. As a prodrug of LY294002, SF1126 is conjugated to an RGD peptide that targets it to integrins expressed on tumor vasculature, enhancing its delivery to the tumor site. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, SF1126 has shown promise not only as a monotherapy but also in combination with standard chemotherapy agents, where it can exhibit synergistic effects, enhancing the efficacy of treatment and potentially overcoming drug resistance.
This guide provides an objective comparison of the performance of SF1126 in combination with various standard chemotherapy agents, supported by available experimental data. It is designed to offer researchers and drug development professionals a comprehensive overview of the current preclinical evidence for these synergistic interactions.
Mechanism of Action: The PI3K/Akt/mTOR Pathway
SF1126 exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling cascade. The diagram below illustrates the central role of this pathway in cancer cell survival and proliferation and the point of intervention for SF1126.
Synergistic Effects with Doxorubicin in Neuroblastoma
Preclinical studies have demonstrated that SF1126 can sensitize neuroblastoma cell lines to the cytotoxic effects of doxorubicin, a standard chemotherapeutic agent used in the treatment of this pediatric cancer. The combination of SF1126 and doxorubicin has been shown to result in synergistic growth inhibition and induction of apoptosis.
Quantitative Data
| Cell Line | SF1126 IC50 (µM) | Doxorubicin IC50 (µM) | Combination Effect | Combination Index (CI) |
| SK-N-BE(1) | Not Reported | Not Reported | Synergy | 0.175 (at IC50) |
| SK-N-BE(2) | Not Reported | Not Reported | Synergy | Not Reported |
| SH-SY5Y | Not Reported | Not Reported | Additive | Not Reported |
| NB-EB | 0.95 | Not Reported | Not Applicable | Not Applicable |
| NB-SD | 65.7 | Not Reported | Not Applicable | Not Applicable |
Data compiled from a study on neuroblastoma cell lines.[1]
Experimental Protocol: In Vitro Synergy with Doxorubicin
Objective: To assess the synergistic cytotoxic effects of SF1126 and doxorubicin on neuroblastoma cell lines.
Methodology:
-
Cell Culture: Human neuroblastoma cell lines (SK-N-BE(1), SK-N-BE(2), SH-SY5Y) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were treated with SF1126 alone, doxorubicin alone, or a combination of both drugs for 24 hours. A range of concentrations for each drug was used to determine the IC50 values.
-
Cell Viability Assay: Cell viability was assessed using the WST-1 assay, a colorimetric assay that measures the metabolic activity of viable cells.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergy, additivity, or antagonism). Isobologram analysis was also performed to visualize the interaction.
Combination Therapy with Taxanes in Prostate Cancer
In a preclinical xenograft model of human prostate cancer (PC3), the combination of SF1126 with the taxane chemotherapeutic agent docetaxel (Taxotere) resulted in a significant reduction in tumor growth. While specific quantitative data on tumor volume reduction for the combination is not detailed in the available literature, the studies indicate a dramatic tumor regression compared to either agent alone.
Additive/Synergistic Effects with Rituximab in B-Cell Non-Hodgkin's Lymphoma
In preclinical models of B-cell non-Hodgkin's lymphoma (B-NHL), the addition of SF1126 to the monoclonal antibody rituximab has been shown to increase apoptosis compared to single-agent therapy. This suggests an additive or synergistic effect in inducing programmed cell death in malignant B-cells. Quantitative data on the percentage of apoptotic cells from these combination studies are not yet fully available in the published literature.
Potential Combinations with Other Chemotherapy Agents
While direct preclinical studies of SF1126 in combination with gemcitabine, cisplatin, or paclitaxel are limited, the known mechanism of action of pan-PI3K inhibitors provides a strong rationale for such combinations.
-
Gemcitabine: The combination of PI3K inhibitors with gemcitabine has shown synergistic effects in preclinical models of pancreatic cancer. The inhibition of the PI3K/Akt pathway can prevent the development of gemcitabine resistance.
-
Cisplatin: Preclinical studies in various cancers have demonstrated that PI3K inhibitors can enhance the cytotoxic effects of cisplatin, a platinum-based chemotherapy agent. The proposed mechanism involves the PI3K pathway's role in DNA damage repair, which, when inhibited, can potentiate the effects of DNA-damaging agents like cisplatin.
-
Paclitaxel: The combination of PI3K inhibitors with paclitaxel has shown promise in preclinical models of breast and ovarian cancer. The rationale for this combination lies in the distinct and complementary mechanisms of action of the two agents, with PI3K inhibitors targeting survival pathways and paclitaxel disrupting microtubule function during cell division.
Conclusion
SF1126, as a pan-PI3K inhibitor, demonstrates considerable potential for synergistic interactions with a range of standard chemotherapy agents. The most robust preclinical data to date supports its combination with doxorubicin in neuroblastoma, showing clear synergistic effects. Promising, albeit less quantitatively detailed, evidence also exists for its combination with docetaxel in prostate cancer and rituximab in B-NHL. The underlying mechanism for this synergy lies in the dual targeting of critical cancer pathways: the PI3K/Akt/mTOR pathway by SF1126 and various other cellular processes by conventional chemotherapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these and other SF1126-based combination therapies and to identify the patient populations most likely to benefit from such approaches. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and clinicians in the design of future studies.
References
Confirming the Role of the RGD Peptide in SF1126's Targeted Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the integrin-targeted pan-PI3K inhibitor, SF1126, with relevant alternatives to elucidate the critical role of its Arg-Gly-Asp-Ser (RGDS) peptide component in targeted drug delivery. Experimental data is presented to support the efficacy and specificity of this targeting mechanism.
Introduction to SF1126 and RGD-Mediated Targeting
SF1126 is a water-soluble prodrug that combines the pan-PI3K inhibitor LY294002 with a tetrapeptide containing the RGD sequence.[1][2][3] This design aims to overcome the poor solubility and short half-life of LY294002 and to actively target the drug to tumors.[4][5] The RGD peptide functions as a ligand for specific integrins, such as αvβ3 and α5β1, which are transmembrane proteins often overexpressed on the surface of tumor cells and angiogenic endothelial cells.[6][7][8][9] By binding to these integrins, the RGD moiety of SF1126 is designed to enhance the delivery and accumulation of the active drug, LY294002 (also known as SF1101 after hydrolysis), within the tumor microenvironment.[1][6][10] This targeted approach is intended to increase therapeutic efficacy while minimizing systemic toxicity.[8][11]
Comparative Efficacy: The Importance of the RGD Moiety
To validate the targeting function of the RGD peptide, studies have compared the in vivo activity of SF1126 with a control compound, SF1326. SF1326 is structurally identical to SF1126, except that the integrin-binding RGDS sequence is replaced with a non-binding Arg-Ala-Asp-Ser (RADS) sequence.
In Vivo Tumor Growth Inhibition
Preclinical studies in mouse xenograft models of human cancers have demonstrated the superior anti-tumor activity of SF1126 compared to the non-targeted SF1326. This enhanced efficacy is attributed to the RGD-mediated accumulation of the active drug in the tumor tissue.
| Compound | Targeting Moiety | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |
| SF1126 | RGDS (Integrin-binding) | U87MG (Glioblastoma) | 50 mg/kg | 90% | [6] |
| SF1326 | RADS (Non-binding control) | U87MG (Glioblastoma) | 50 mg/kg | 50% | [6] |
| SF1126 | RGDS (Integrin-binding) | PC3 (Prostate Cancer) | 50 mg/kg | 85% | [6] |
| SF1326 | RADS (Non-binding control) | PC3 (Prostate Cancer) | 50 mg/kg | 40% | [6] |
| SF1126 | RGDS (Integrin-binding) | MM.1R (Multiple Myeloma) | Not Specified | 94% | [6][12][13] |
Table 1: Comparison of in vivo anti-tumor activity of SF1126 and the non-targeted control SF1326.
The data clearly indicates that the presence of the RGDS peptide in SF1126 leads to significantly greater tumor growth inhibition across different cancer models compared to the RADS-containing control.
Mechanism of Action: RGD-Mediated Drug Delivery and PI3K Pathway Inhibition
The targeted delivery of SF1126 initiates a cascade of events leading to cancer cell death and inhibition of angiogenesis.
Caption: SF1126 targeting and PI3K pathway inhibition.
Upon intravenous administration, the RGD peptide of SF1126 binds to integrins on the surface of tumor and endothelial cells.[6] This is followed by receptor-mediated endocytosis, leading to the internalization of the prodrug.[7] Inside the cell, SF1126 is hydrolyzed, releasing the active PI3K inhibitor, LY294002.[1] LY294002 then inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the role of the RGD peptide in SF1126.
In Vivo Tumor Xenograft Studies
Objective: To compare the anti-tumor efficacy of SF1126 and a non-targeted control (SF1326) in a mouse model.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., U87MG glioblastoma, PC3 prostate cancer, or MM.1R multiple myeloma) are cultured under standard conditions.
-
Animal Model: Athymic nude mice are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into treatment groups:
-
Vehicle control (e.g., saline)
-
SF1126
-
SF1326 (non-targeted control)
-
-
Drug Administration: The compounds are administered intravenously at a specified dose and schedule (e.g., 50 mg/kg, three times per week).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, tumors are excised and weighed. Statistical analysis is performed to compare the differences in tumor growth between the treatment groups.
Caption: Workflow for in vivo tumor xenograft studies.
Cellular Uptake Assays
Objective: To demonstrate that the RGD peptide enhances the uptake of the drug into integrin-expressing cells.
Methodology:
-
Cell Culture: Cancer cell lines with high (e.g., BEL-7402) and low (e.g., Hela) integrin expression are cultured.[14]
-
Fluorescent Labeling: A fluorescently labeled version of the RGD-conjugated drug or a similar nanoparticle formulation is used.
-
Incubation: Cells are incubated with the fluorescently labeled compound for a specific period.
-
Competitive Inhibition: To confirm receptor-mediated uptake, a separate group of cells is pre-incubated with an excess of free RGD peptide to block the integrin receptors before adding the fluorescently labeled compound.
-
Analysis: Cellular uptake is quantified using:
-
Flow Cytometry: To measure the mean fluorescence intensity of the cell population.
-
Confocal Microscopy: To visualize the intracellular localization of the compound.
-
-
Data Comparison: The fluorescence intensity in high-integrin cells is compared to that in low-integrin cells and to the competitively inhibited group. A significant reduction in uptake in the presence of free RGD confirms integrin-mediated endocytosis.[14]
Conclusion
The experimental evidence strongly supports the crucial role of the RGD peptide in the targeted delivery of SF1126. The direct comparison with a non-targeting control, SF1326, in preclinical models demonstrates a significant enhancement in anti-tumor efficacy attributable to the RGDS moiety. This targeted approach, which leverages the overexpression of integrins in the tumor microenvironment, allows for increased accumulation of the active PI3K inhibitor at the site of disease, thereby improving its therapeutic index. These findings underscore the value of peptide-mediated targeting as a strategy in the development of precision cancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RGD peptide-based non-viral gene delivery vectors targeting integrin αvβ3 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RGD peptide-mediated chitosan-based polymeric micelles targeting delivery for integrin-overexpressing tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of SF1126: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic window of an investigational drug is paramount. This guide provides a comprehensive comparison of SF1126, a pan-Phosphoinositide 3-Kinase (PI3K) inhibitor, with other PI3K inhibitors, focusing on preclinical and clinical data to evaluate its therapeutic potential.
SF1126 is a water-soluble prodrug of LY294002, a well-characterized pan-PI3K inhibitor. It is uniquely designed as a conjugate to a tetra-peptide that targets integrins, which are often overexpressed on tumor cells and vasculature. This targeted delivery system aims to enhance the therapeutic index by increasing drug concentration at the tumor site while minimizing systemic toxicity.[1][2] This guide will delve into the available data to provide a clear comparison of SF1126's performance against other PI3K inhibitors.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Pan-PI3K inhibitors, such as SF1126, are designed to block the activity of all Class I PI3K isoforms (α, β, γ, and δ), thereby disrupting this oncogenic signaling cascade.
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a drug. The following tables summarize the available IC50 data for SF1126 and other pan-PI3K inhibitors.
Table 1: IC50 Values of SF1126 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | 5.05[3] |
| HepG2 | Hepatocellular Carcinoma | 6.89[3] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14[3] |
| Huh7 | Hepatocellular Carcinoma | 2.14[3] |
| NB-EB | Neuroblastoma | 0.95[4] |
| SH-SY5Y | Neuroblastoma | 2.0[4] |
| SK-N-BE(1) | Neuroblastoma | 3.2[4] |
| SK-N-BE(2) | Neuroblastoma | 4.8[4] |
| A673 | Ewing Sarcoma | 6.7 |
| EWS502 | Ewing Sarcoma | 13.9 |
| SK-N-MC | Ewing Sarcoma | 11.4 |
| SK-PN-DW | Ewing Sarcoma | 13.4 |
Table 2: Comparative IC50 Values of Pan-PI3K Inhibitors Against PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| SF1126 (LY294002) | ~1,400 | ~1,700 | ~1,100 | ~1,200 |
| Buparlisib (BKM120) | 52[5] | 166[5] | 262[5] | 116[5] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 |
Note: Data for SF1126 is based on its active metabolite, LY294002. Direct comparative studies of SF1126 against other inhibitors in the same cell lines are limited.
In Vivo Efficacy and Therapeutic Window
Preclinical and clinical studies provide crucial insights into the therapeutic window of a drug, balancing its efficacy against its toxicity.
Preclinical In Vivo Studies
In a human multiple myeloma (MM.1R) xenograft model, SF1126 demonstrated significant antitumor activity, inhibiting tumor growth by 94% and markedly reducing angiogenesis.[1] Similarly, in a colorectal cancer (HT-29) xenograft model, subcutaneous administration of SF1126 at well-tolerated doses of 20 and 50 mg/kg daily resulted in significant inhibition of tumor growth.[6]
Clinical Trial Data
Phase I clinical trials of SF1126 in patients with advanced solid tumors and B-cell malignancies have shown that the drug is generally well-tolerated.[7] The maximum tolerated dose (MTD) was not reached at the maximum administered dose of 1110 mg/m².[7] The most common dose-limiting toxicity (DLT) observed was grade 3 diarrhea at a dose of 180 mg/m².[7] Stable disease was the best response observed in a significant portion of patients.[7]
Table 3: Comparison of Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of Pan-PI3K Inhibitors
| Inhibitor | MTD | Common DLTs |
| SF1126 | Not reached at 1110 mg/m²[7] | Diarrhea[7] |
| Buparlisib (BKM120) | 80-100 mg/day[8][9] | Confusion, mucositis, dysphagia, fatigue, rash, hyperglycemia[8][10] |
| Pictilisib (GDC-0941) | 330 mg once-daily (continuous)[11] | Maculopapular rash[11] |
| Copanlisib (BAY 80-6946) | 0.8 mg/kg IV once weekly | Hyperglycemia, hypertension, neutropenia, lung infections |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of PI3K inhibitors.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the PI3K inhibitor (e.g., SF1126) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Study
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, SF1126 low dose, SF1126 high dose).
-
Treatment Administration: Administer the assigned treatment to each group according to the planned schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal, oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size. At the endpoint, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
Conclusion
The available data suggests that SF1126 possesses a potentially favorable therapeutic window. Its targeted delivery mechanism, conferred by the RGD peptide, is designed to enhance its anti-tumor efficacy while mitigating systemic toxicities associated with pan-PI3K inhibition.[1][2] Preclinical studies have demonstrated potent anti-tumor and anti-angiogenic activity in various cancer models.[1][6] Importantly, in a Phase I clinical trial, SF1126 was well-tolerated at doses that exceeded those found to be effective in preclinical models, with a manageable toxicity profile.[7]
Compared to other pan-PI3K inhibitors, SF1126's high maximum administered dose without reaching MTD in early trials is a promising feature. However, direct comparative clinical trials are necessary to definitively establish its superiority. The diverse toxicity profiles of different pan-PI3K inhibitors highlight the importance of their unique chemical structures and isoform selectivity profiles.
Further research, including head-to-head preclinical studies and more extensive clinical trials, will be crucial to fully elucidate the therapeutic window of SF1126 and its potential as a valuable therapeutic agent in the arsenal against cancer. This guide provides a foundational comparison to aid researchers in their evaluation of this promising next-generation PI3K inhibitor.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SF1126's BRD4 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BRD4 inhibitory activity of SF1126 with other well-characterized BRD4 inhibitors. The information presented herein is supported by experimental data from independent studies to aid researchers in evaluating SF1126 as a potential therapeutic agent.
Unveiling the Dual Action of SF1126
SF1126 is a novel small molecule inhibitor that has demonstrated a dual mechanism of action, targeting both Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene expression, and its dysregulation is implicated in various cancers. The inhibitory action of SF1126 on BRD4 has been validated through the observed downregulation of key BRD4 target proteins, including c-Myc and Cyclin D1.[2]
The active moiety of SF1126, LY294002, has been shown to directly interact with the first bromodomain (BD1) of BRD4.[3] This interaction competitively inhibits the binding of BRD4 to acetylated histones, thereby disrupting its function in transcriptional activation.
Comparative Analysis of BRD4 Inhibitors
To provide a comprehensive assessment of SF1126's BRD4 inhibitory potential, this guide compares its activity with established BRD4 inhibitors: JQ1, OTX-015, and I-BET762. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) against BRD4.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| LY294002 (active moiety of SF1126) | BRD4 (BD1) | AlphaScreen | 5 nM | [3] |
| SF1126 | Hepatocellular Carcinoma Cell Lines | Cellular Proliferation Assay | 2.14 - 6.89 µM | [3] |
| JQ1 | BRD4 (BD1) | AlphaScreen | 77 nM | |
| BRD4 (BD2) | AlphaScreen | 33 nM | ||
| OTX-015 | BRD2/3/4 | Not Specified | 92 - 112 nM | |
| I-BET762 | BET Proteins | Cell-free Assay | ~35 nM | |
| BRD4 | Binding Assay | pIC50 = 6.2 | [4] |
Note: The significant difference between the biochemical IC50 of LY294002 and the cellular IC50 of SF1126 can be attributed to various factors, including cell permeability, off-target effects, and the prodrug nature of SF1126. Biochemical assays measure the direct interaction between a compound and its purified target protein, while cellular assays assess the overall effect of a compound on cell viability or a specific cellular process.
Experimental Methodologies
This section details the experimental protocols for the key assays used to validate and quantify BRD4 inhibitory activity.
BRD4 Inhibition AlphaScreen Assay
This biochemical assay is used to measure the direct binding and inhibition of BRD4.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions.[5][6] Donor and acceptor beads are coated with molecules that can interact. When in close proximity, a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal. In the context of BRD4 inhibition, one bead is coated with a BRD4 protein and the other with a biotinylated histone peptide (a natural binding partner of BRD4). An inhibitor will compete with the histone peptide for binding to BRD4, leading to a decrease in the AlphaScreen signal.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute recombinant human BRD4 protein (e.g., BD1 domain) and a biotinylated acetylated histone H4 peptide to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., LY294002, JQ1).
-
-
Assay Procedure:
-
Add the BRD4 protein, biotinylated histone peptide, and the test compound to a 384-well microplate.
-
Incubate the mixture at room temperature to allow for binding equilibrium.
-
Add streptavidin-coated donor beads and anti-tag (e.g., anti-His) antibody-coated acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-capable microplate reader.
-
The percentage of inhibition is calculated relative to a control with no inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another common biochemical assay to quantify protein-protein interactions and their inhibition.
Principle: TR-FRET is based on the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity.[7][8] In this assay, BRD4 is labeled with the donor, and the acetylated histone peptide is labeled with the acceptor. Binding brings the fluorophores close, resulting in a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a TR-FRET assay buffer.
-
Label recombinant BRD4 protein with a donor fluorophore (e.g., Europium-labeled anti-tag antibody).
-
Label a biotinylated acetylated histone peptide with an acceptor fluorophore (e.g., streptavidin-XL665).
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
Add the labeled BRD4, labeled histone peptide, and test compound to a microplate.
-
Incubate to allow for binding.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of the donor and acceptor using a TR-FRET-compatible plate reader.
-
Calculate the FRET ratio and determine the percentage of inhibition.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Western Blot for Downstream Target Analysis
This cellular assay is used to confirm the on-target effect of the BRD4 inhibitor within a cellular context.
Principle: Western blotting is a technique used to detect specific proteins in a cell lysate.[9] By treating cells with a BRD4 inhibitor and then performing a Western blot for known BRD4 target proteins like c-Myc and Cyclin D1, one can confirm that the inhibitor is engaging its target and eliciting the expected downstream biological response.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line known to be dependent on BRD4).
-
Treat the cells with various concentrations of the BRD4 inhibitor (e.g., SF1126) for a specified period.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-Myc or anti-Cyclin D1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein levels, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: BRD4 Signaling Pathway and Inhibition by SF1126.
Caption: Experimental Workflow for BRD4 Inhibitor Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single Agent and Synergistic Activity of the "First-in-Class" Dual PI3K/BRD4 Inhibitor SF1126 with Sorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. reactionbiology.com [reactionbiology.com]
Comparative study of SF1126's impact on different glioblastoma subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pan-PI3K inhibitor SF1126 and its potential differential impact on the primary molecular subtypes of glioblastoma (GBM): Proneural, Mesenchymal, and Classical. While direct comparative studies of SF1126 across these distinct subtypes are limited, this document synthesizes existing preclinical data on SF1126's mechanism of action with the known molecular characteristics of each GBM subtype to provide a data-driven perspective for future research and drug development.
SF1126: A Pan-PI3K Inhibitor with Dual Pathway Activity
SF1126 is a novel small molecule inhibitor that targets all Class I isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in glioblastoma.[2] Preclinical studies have demonstrated that SF1126 not only inhibits the PI3K pathway but also attenuates the RAS-MAP kinase pathway, another key driver of gliomagenesis.[1] This dual inhibitory action makes SF1126 a promising therapeutic candidate for glioblastoma.
Glioblastoma Subtypes: A Molecularly Diverse Disease
Glioblastoma is now understood to be a heterogeneous disease, with distinct molecular subtypes characterized by different genomic and transcriptomic profiles. The three primary subtypes—Proneural, Mesenchymal, and Classical—exhibit varying dependencies on specific signaling pathways, which may influence their susceptibility to targeted therapies like SF1126.
| Feature | Proneural Subtype | Mesenchymal Subtype | Classical Subtype |
| Key Genetic Alterations | IDH1/2 mutations, TP53 mutations, PDGFRA amplification | NF1 mutations, high expression of mesenchymal markers (e.g., YKL40, CD44) | EGFR amplification, CDKN2A deletion |
| Dominant Signaling Pathways | PDGF signaling | TNF signaling, NF-κB signaling | EGFR signaling |
| PI3K Pathway Activation | Often activated downstream of PDGFRA signaling | Activated through various mechanisms, including NF1 loss | Frequently activated downstream of EGFR amplification |
| Clinical Characteristics | Younger age at diagnosis, often secondary GBM, better prognosis | More aggressive, invasive, and associated with inflammation and necrosis | The most common subtype, associated with a poor prognosis |
Hypothesized Comparative Impact of SF1126 on Glioblastoma Subtypes
Based on the known molecular drivers of each subtype and the mechanism of SF1126, we can hypothesize its potential differential efficacy:
-
Proneural Subtype: Given the frequent activation of the PI3K pathway downstream of PDGFRA amplification, SF1126 is expected to demonstrate significant anti-tumor activity in this subtype. By inhibiting PI3K, SF1126 could effectively block a key survival signal in proneural GBM cells.
-
Mesenchymal Subtype: The activation of the PI3K pathway in mesenchymal GBM is often linked to the loss of the tumor suppressor NF1. As a pan-PI3K inhibitor, SF1126 has the potential to be effective in this subtype. Furthermore, the mesenchymal subtype is often associated with inflammation, and the PI3K pathway plays a role in inflammatory signaling, suggesting another avenue for SF1126's action.
-
Classical Subtype: The hallmark of the classical subtype is EGFR amplification, which leads to potent activation of both the PI3K and RAS-MAPK pathways. SF1126's ability to inhibit both of these signaling cascades makes it a particularly strong candidate for treating this aggressive subtype.
Comparison with Alternative Therapeutic Agents
SF1126 represents a targeted therapy approach. Its performance should be evaluated against the current standard of care and other emerging treatments for glioblastoma.
| Therapeutic Agent | Mechanism of Action | Relevance to Glioblastoma Subtypes |
| Temozolomide (Standard of Care) | Alkylating agent that damages DNA | Efficacy is largely dependent on MGMT promoter methylation status, which can vary across subtypes. |
| Bevacizumab | Monoclonal antibody against VEGF-A, inhibiting angiogenesis | May have some benefit in the proneural subtype, but overall survival benefit is debated. |
| Other Pan-PI3K Inhibitors (e.g., BKM120, GDC-0941) | Inhibit all Class I PI3K isoforms | Preclinical studies have shown activity in GBM models, but clinical efficacy has been limited, potentially due to blood-brain barrier penetration issues.[3] |
| EGFR Inhibitors (e.g., Gefitinib, Erlotinib) | Target the epidermal growth factor receptor | Primarily relevant for the Classical subtype with EGFR amplification, but resistance is common. |
| Immunotherapy (e.g., Checkpoint Inhibitors) | Modulate the patient's immune system to attack cancer cells | The tumor microenvironment varies across subtypes, which may influence the efficacy of immunotherapy. |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of SF1126 are provided below.
In Vitro Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate glioblastoma cells of each subtype (Proneural, Mesenchymal, Classical) in 96-well plates at a density of 5,000 cells per well in their respective complete media. Allow cells to adhere overnight.
-
Treatment: The following day, treat the cells with increasing concentrations of SF1126 (e.g., 0.1, 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the potency of SF1126.
Transwell Migration Assay
-
Chamber Preparation: Coat the top of 8.0 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed 5 x 10^4 glioblastoma cells in serum-free media into the upper chamber of the Transwell insert.
-
Treatment: Add SF1126 at various concentrations to both the upper and lower chambers. The lower chamber should contain media with a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Cell Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 glioblastoma cells (of a specific subtype) suspended in Matrigel into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer SF1126 (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Science: Signaling Pathways and Workflows
To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: SF1126 inhibits the PI3K/AKT/mTOR and RAS/MEK/ERK signaling pathways.
Caption: Workflow for evaluating SF1126's efficacy in glioblastoma subtypes.
Caption: Rationale for hypothesized differential response of GBM subtypes to SF1126.
References
Safety Operating Guide
Navigating the Proper Disposal of ASP1126: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for ASP1126, emphasizing a cautious approach due to the lack of universally available, specific disposal information. In the absence of a definitive Safety Data Sheet (SDS) for "this compound," it is imperative to treat it as a potentially hazardous substance and follow established protocols for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazards are not definitively known without an SDS, general best practices for handling chemical compounds should be strictly followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
In the event of exposure, follow standard first-aid measures and seek immediate medical attention.
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing and rinse the skin with water/shower.
-
After eye contact: Rinse out with plenty of water.
-
If swallowed: Rinse mouth. Do not induce vomiting.
Step-by-Step Disposal Protocol
The disposal of this compound, treated as a potentially hazardous chemical, must be conducted in accordance with institutional and regulatory guidelines. The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. Do not mix with other waste types to prevent unintended chemical reactions.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials such as weighing papers, pipette tips, and gloves, in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous lab materials.[1]
Step 2: Waste Labeling and Storage
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any known constituents), and the accumulation start date. Store these containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure containers are kept closed except when adding waste.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Professional waste disposal services will ensure that the chemical is managed and disposed of in compliance with all federal, state, and local regulations.[1] Under no circumstances should this compound or its solutions be poured down the drain.[1]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and safety measures required.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data and Hazard Classification
Without a specific SDS for this compound, quantitative data regarding toxicity, reactivity, and environmental hazards are not available. However, for context, the safety data for a similarly identified product, P1126 (Ethylene glycol monophenyl ether), indicates the following hazards[2]:
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |
It is crucial to note that this information is for a different product and should be used for illustrative purposes only, underscoring the importance of obtaining the correct SDS for this compound. The case of another compound, ASP3026, highlights that safety classifications can vary between suppliers, making a conservative approach to handling and disposal essential.[1]
By adhering to these rigorous disposal procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby building a foundation of trust and reliability in their safety practices.
References
Essential Safety and Handling Guide for ASP1126 (Ethylene Glycol Monophenyl Ether)
This guide provides crucial safety protocols and logistical information for the handling and disposal of ASP1126, also known as P1126 or Ethylene Glycol Monophenyl Ether. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, a cause of serious eye damage, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
| Personal Protective Equipment (PPE) | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or a face shield. Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®, Silver Shield®). Natural rubber gloves are not recommended. Wear appropriate protective clothing, such as aprons or boots, to prevent skin contact. | [2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced. A filter respirator for organic gases and vapors adapted to the airborne concentration of the substance is recommended. | [2][5] |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to prevent contamination and ensure a safe laboratory environment.
Handling and Storage
-
Handling : Avoid contact with skin and eyes and inhalation of vapor or mist.[3] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
Storage : Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed and store under an inert gas.[1][3]
Disposal Plan
All waste material must be disposed of in accordance with local, regional, national, and international regulations.[1]
| Waste Type | Disposal Procedure | Source |
| Unused Product | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Contaminated Absorbent Material | May pose the same hazard as the spilled product. Dispose of via a licensed waste disposal contractor. | [4] |
| Contaminated Packaging | Dispose of as unused product. Handle uncleaned containers like the product itself. | [1][3] |
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse. | [2] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell. | [1][2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][2] |
Spill and Leak Response
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Avoid breathing vapors or mist.[1]
| Spill Size | Containment and Cleanup Procedure | Source |
| Small Spill | Absorb the spill with inert material (e.g., sand, earth, or vermiculite) and place it in a suitable container for disposal. Clean up spills immediately, observing precautions in the Protective Equipment section. | [2][6] |
| Large Spill | Dike the spilled material to prevent runoff into storm sewers and ditches. Collect, bind, and pump off spills. | [1][2] |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. alphachem.ca [alphachem.ca]
- 5. ICSC 0538 - ETHYLENE GLYCOL MONOPHENYL ETHER [inchem.org]
- 6. ETHYLENE GLYCOL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
